molecular formula C2H8NO3P B151045 (2-Aminoethyl)phosphonic acid CAS No. 2041-14-7

(2-Aminoethyl)phosphonic acid

货号: B151045
CAS 编号: 2041-14-7
分子量: 125.06 g/mol
InChI 键: QQVDJLLNRSOCEL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-aminoethyl)phosphonic acid is a phosphonic acid in which the hydrogen attached to the phosphorus of phosphonic acid is substituted by a 2-aminoethyl group. It has a role as a metabolite, a human metabolite and a mouse metabolite. It is a member of phosphonic acids and a primary amino compound. It is functionally related to a phosphonic acid. It is a tautomer of a this compound zwitterion.
This compound has been reported in Homo sapiens, Streptomyces regensis, and other organisms with data available.
An organophosphorus compound isolated from human and animal tissues.

属性

IUPAC Name

2-aminoethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO3P/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVDJLLNRSOCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174362
Record name Aminoethylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ciliatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2041-14-7
Record name (2-Aminoethyl)phosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2041-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminoethylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002041147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Aminoethyl)phosphonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aminoethylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminoethyl)phosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOETHYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH00YJQ334
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ciliatine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery of (2-Aminoethyl)phosphonic Acid in Nature: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analysis of (2-Aminoethyl)phosphonic acid (AEP), a naturally occurring phosphonate (B1237965) with significant biological implications. First identified in 1959, AEP and its derivatives are widespread in nature, found in a diverse range of organisms from protozoa to marine invertebrates. This document details the key metabolic pathway for its synthesis, focusing on the enzymatic reactions that form the characteristic carbon-phosphorus bond. Furthermore, this guide presents detailed experimental protocols for the extraction, purification, and quantitative analysis of AEP from biological matrices using advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Quantitative data on the distribution of AEP in various organisms are summarized, and key experimental and metabolic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this unique natural product.

Introduction

This compound (AEP), also known as ciliatine, was the first natural product discovered to contain a stable carbon-phosphorus (C-P) bond. Its discovery in 1959 by Horiguchi and Kandatsu from sheep rumen protozoa opened up a new field of natural product chemistry and biochemistry.[1] Unlike phosphate (B84403) esters, which are susceptible to hydrolysis, the C-P bond in phosphonates is remarkably stable, conferring unique chemical and biological properties to the molecules in which it is found. AEP is a structural analog of the common amino acid β-alanine and the ethanolamine (B43304) moiety of phosphatidylethanolamine.

AEP and its derivatives, such as phosphonolipids and phosphonoproteins, are widely distributed in nature, particularly in marine invertebrates like sea anemones and mollusks, as well as in various microorganisms, including the ciliate Tetrahymena.[2] Its presence has also been detected in mammalian tissues, including the human brain, although its origin in these cases is believed to be primarily from dietary sources.[2][3] The unique properties of the C-P bond have led to interest in AEP and other phosphonates for their potential applications in drug development, including as enzyme inhibitors and therapeutic agents.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the discovery, biosynthesis, and analysis of AEP.

Biosynthesis of this compound

The primary biosynthetic pathway for AEP has been extensively studied in the ciliate protozoan Tetrahymena pyriformis. The pathway commences with the glycolytic intermediate phosphoenolpyruvate (B93156) (PEP) and involves a series of enzymatic reactions to form the C-P bond and subsequent functional group transformations.[1][3][4][5]

The key enzymes and steps in the biosynthesis of AEP are:

  • Phosphoenolpyruvate Phosphomutase (PEPM): This enzyme catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to form phosphonopyruvate (B1221233) (PnPy). This is the crucial step where the C-P bond is formed.

  • Phosphonopyruvate Decarboxylase (PPD): Phosphonopyruvate is then decarboxylated by this enzyme to yield phosphonoacetaldehyde.

  • Transaminase: The final step involves the transamination of phosphonoacetaldehyde, utilizing an amino donor such as glutamate (B1630785) or alanine, to produce this compound.

AEP_Biosynthesis cluster_reactants Reactants/Products PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy Phosphoenolpyruvate Phosphomutase (PEPM) PnAA Phosphonoacetaldehyde PnPy->PnAA Phosphonopyruvate Decarboxylase (PPD) AEP (2-Aminoethyl)phosphonic Acid (AEP) PnAA->AEP Transaminase (e.g., Alanine aminotransferase) PnAA:e->AEP:w Glutamate Glutamate alpha_KG α-Ketoglutarate

Biosynthesis of this compound (AEP).

Quantitative Distribution of this compound

AEP is found in a wide variety of organisms, often at significant concentrations, particularly in marine invertebrates. The following table summarizes some of the reported quantitative data for AEP in different biological samples.

OrganismTissue/FractionAEP ConcentrationReference
Tetrahymena pyriformisWhole cells0.2 - 0.5% of dry weight[1]
Sea Anemone (Metridium dianthus)Whole organism~1% of dry weight[2]
Sea Anemone (Anemonia sulcata)Whole organismHigh concentrations[6]
Oyster (Crassostrea gigas)Soft tissuesVariable, can be significant[7]
Mussel (Mytilus galloprovincialis)Soft tissuesVariable[7]
Snail (Rapana venosa)Soft tissuesVariable[7]
HumanBrainDetected[2]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of AEP from biological samples.

Extraction and Purification of AEP from Marine Invertebrates

This protocol is adapted for the isolation of AEP from sea anemone tissue.

Materials:

  • Sea anemone tissue (fresh or frozen)

  • Chloroform

  • Methanol

  • Trichloroacetic acid (TCA), 5% (w/v)

  • Hydrochloric acid (HCl), 6 M

  • Dowex 50W-X8 resin (H+ form)

  • Dowex 1-X8 resin (formate form)

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Homogenization and Lipid Extraction:

    • Homogenize the tissue in a chloroform:methanol (2:1, v/v) mixture to extract lipids.

    • Centrifuge the homogenate and collect the supernatant.

    • The pellet contains the protein and other insoluble materials.

  • Acid Hydrolysis:

    • Subject the lipid extract (after solvent evaporation) and the insoluble pellet to acid hydrolysis with 6 M HCl at 110°C for 24 hours in sealed tubes. This cleaves AEP from lipids and proteins.

  • Purification by Ion-Exchange Chromatography:

    • After hydrolysis, remove the acid by evaporation under reduced pressure.

    • Dissolve the residue in water and apply it to a Dowex 50W-X8 (H+ form) column.

    • Wash the column with water to remove anionic and neutral compounds.

    • Elute the amino acids, including AEP, with 2 M ammonium (B1175870) hydroxide.

    • Evaporate the ammonia (B1221849) from the eluate.

    • Further purify the AEP-containing fraction on a Dowex 1-X8 (formate form) column. AEP will be in the eluate, while other amino acids will be retained.

  • Final Purification and Identification:

    • Lyophilize the purified AEP fraction.

    • Confirm the identity and purity of AEP using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or by comparison with an authentic standard using chromatography.

AEP_Extraction_Purification start Biological Sample (e.g., Marine Invertebrate Tissue) homogenize Homogenization in Chloroform:Methanol (2:1) start->homogenize centrifuge1 Centrifugation homogenize->centrifuge1 supernatant1 Supernatant (Lipid Fraction) centrifuge1->supernatant1 pellet1 Pellet (Protein/Insoluble Fraction) centrifuge1->pellet1 hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) supernatant1->hydrolysis pellet1->hydrolysis evaporation Evaporation of Acid hydrolysis->evaporation dowex50 Ion-Exchange Chromatography (Dowex 50W-X8, H+ form) evaporation->dowex50 elution Elution with NH4OH dowex50->elution dowex1 Ion-Exchange Chromatography (Dowex 1-X8, Formate form) elution->dowex1 lyophilization Lyophilization dowex1->lyophilization analysis Analysis (NMR, GC-MS, HPLC) lyophilization->analysis

Workflow for AEP Extraction and Purification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

AEP is not volatile and requires derivatization prior to GC-MS analysis. A common method involves trifluoroacetylation.

Materials:

Procedure:

  • Derivatization:

    • Dry the AEP sample completely under a stream of nitrogen.

    • Add a mixture of trifluoroacetic anhydride and acetonitrile (e.g., 1:1 v/v) to the dried sample.

    • Heat the mixture at a specific temperature (e.g., 100°C) for a defined time (e.g., 1 hour) in a sealed vial to form the N-trifluoroacetyl-AEP derivative.

    • After cooling, the sample is ready for injection.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

    • Identify the AEP derivative based on its retention time and characteristic mass spectrum, including the molecular ion and fragmentation pattern.

GCMS_Workflow start AEP Sample dry Dry Sample (Nitrogen Stream) start->dry derivatize Derivatization (TFAA in Acetonitrile, 100°C) dry->derivatize inject Injection into GC-MS derivatize->inject separate Chromatographic Separation (Capillary Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection and Spectral Analysis ionize->detect result Identification and Quantification detect->result

GC-MS Analysis Workflow for AEP.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method utilizes pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for sensitive detection of AEP.

Materials:

  • AEP sample or extract

  • o-Phthalaldehyde (OPA) reagent: Dissolve OPA in borate (B1201080) buffer (pH ~9.5) and add a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid. Prepare fresh daily.

  • HPLC system with a fluorescence detector and a reverse-phase C18 column.

  • Mobile phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol).

Procedure:

  • Derivatization:

    • Mix the AEP sample with the OPA reagent in a specific ratio.

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature. The reaction forms a highly fluorescent isoindole derivative.

  • HPLC Analysis:

    • Injection Volume: Typically 10-20 µL.

    • Column: Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase Gradient: Start with a high percentage of aqueous buffer and gradually increase the organic solvent percentage to elute the derivatized AEP.

    • Flow Rate: Typically 1.0 mL/min.

    • Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 450 nm).

    • Quantify AEP by comparing the peak area of the sample to a calibration curve generated from AEP standards.[1]

HPLC_Workflow start AEP Sample derivatize Pre-column Derivatization (OPA Reagent) start->derivatize inject Injection into HPLC derivatize->inject separate Reverse-Phase C18 Chromatographic Separation inject->separate detect Fluorescence Detection (Ex: 340 nm, Em: 450 nm) separate->detect result Quantification detect->result

HPLC-FLD Analysis Workflow for AEP.

Conclusion

The discovery of this compound has significantly advanced our understanding of phosphorus biochemistry and the diversity of natural products. Its unique and stable carbon-phosphorus bond presents both challenges and opportunities for researchers in various fields. The biosynthetic pathway, now well-elucidated, provides targets for metabolic engineering and the development of novel enzyme inhibitors. The analytical methods detailed in this guide offer robust and sensitive means for the detection and quantification of AEP in complex biological matrices, which is crucial for further exploring its physiological roles and potential applications. As research into the "phosphonate world" continues, AEP will undoubtedly remain a molecule of great interest for scientists and drug development professionals, with potential for the discovery of new bioactive compounds and therapeutic agents.

References

The Ubiquitous Phosphonate: A Deep Dive into Ciliatine's Natural Occurrence in Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Ciliatine, or 2-aminoethylphosphonic acid (2-AEP), a naturally occurring phosphonate (B1237965), is increasingly recognized for its widespread presence and potential physiological significance in marine invertebrates. This in-depth guide synthesizes the current understanding of ciliatine's distribution, biosynthesis, and putative functions within this diverse group of organisms. It provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Quantitative Distribution of Ciliatine

Ciliatine has been identified in a variety of marine invertebrates, often as a key component of their cellular structures. While qualitative data are abundant, quantitative assessments are more sporadic in the literature. The following table summarizes available quantitative data on ciliatine concentrations in different marine invertebrate species, providing a basis for comparative analysis.

PhylumSpeciesTissue/FractionCiliatine ConcentrationReference(s)
CnidariaMetridium dianthus (Sea Anemone)Whole Animal (Dry Weight)0.99%[1]
CnidariaMetridium dianthus (Sea Anemone)Insoluble Protein1.1%[1]
CnidariaAnthopleura elegantissima (Sea Anemone)Not SpecifiedPresent (Free form)[2]
CnidariaAnthopleura xanthogrammica (Sea Anemone)Not SpecifiedN-methyl derivatives present[3]
MolluscaMytilus edulis (Blue Mussel)Gills, MantlePresent in Phosphonolipids[2]
MolluscaCrassostrea gigas (Pacific Oyster)Gills, Mantle, Adductor, VisceraPresent in Ceramide Aminoethylphosphonates[2][4]

Further research is required to expand this quantitative dataset across a broader range of marine invertebrate species, including crustaceans and annelids, to enable more extensive comparative studies.

Key Experimental Protocols

The accurate quantification and characterization of ciliatine in biological matrices require robust experimental procedures. Below are detailed methodologies for the extraction and analysis of ciliatine from marine invertebrate tissues, synthesized from established analytical practices.

Protocol 1: Extraction and Quantification of Ciliatine using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol outlines a common approach for the analysis of amino acids and their derivatives, adapted for ciliatine quantification.

1. Sample Preparation and Homogenization:

  • Excise tissue samples from the marine invertebrate of interest and immediately freeze them in liquid nitrogen to halt enzymatic activity.

  • Lyophilize the frozen tissue to obtain a dry weight.

  • Homogenize the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

  • To a known weight of homogenized tissue (e.g., 100 mg), add 2 mL of 80% methanol (B129727).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and dry them under a stream of nitrogen gas.

3. Protein Precipitation and Hydrolysis (for total ciliatine):

  • Re-suspend the dried extract in 1 mL of 6 M hydrochloric acid.

  • Heat the sample at 110°C for 24 hours in a sealed, nitrogen-flushed tube to hydrolyze proteins and lipids, releasing bound ciliatine.

  • After hydrolysis, cool the sample and neutralize it with 6 M sodium hydroxide.

  • Centrifuge to remove any precipitate.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the neutralized hydrolysate onto the cartridge.

  • Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.

  • Elute the ciliatine with a suitable solvent, such as aqueous methanol.

  • Dry the eluate under nitrogen.

5. Derivatization:

  • Reconstitute the dried eluate in a borate (B1201080) buffer (pH ~9.5).

  • Add a solution of o-phthalaldehyde (B127526) (OPA) and a thiol (e.g., 2-mercaptoethanol) to the sample.

  • Allow the reaction to proceed in the dark for a few minutes to form a fluorescent derivative.

6. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 25 mM, pH 6.5).

  • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the derivatized ciliatine.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at ~340 nm and emission at ~450 nm.

  • Quantification: Use a standard curve prepared with known concentrations of derivatized ciliatine standard.

Protocol 2: Analysis of Ciliatine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the direct detection of ciliatine without the need for derivatization.

1. Sample Preparation and Extraction:

  • Follow steps 1 and 2 from the HPLC protocol. For the analysis of free ciliatine, the hydrolysis step can be omitted.

2. LC-MS/MS Analysis:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds like ciliatine.

  • Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%).

  • Mobile Phase B: Acetonitrile with a small amount of formic acid (e.g., 0.1%).

  • Gradient: A gradient from a high to a low percentage of Mobile Phase B.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for ciliatine (e.g., m/z 126 -> m/z 108).

  • Quantification: Use a standard curve prepared with a ciliatine standard and an appropriate internal standard (e.g., isotopically labeled ciliatine).

Signaling Pathways and Logical Relationships

To visualize the key processes related to ciliatine in marine invertebrates, the following diagrams have been generated using the DOT language.

Ciliatine_Biosynthesis PEP Phosphoenolpyruvate PnP Phosphonopyruvate PEP->PnP Phosphoenolpyruvate mutase PAA Phosphonoacetaldehyde PnP->PAA Phosphonopyruvate decarboxylase AEP 2-Aminoethylphosphonate (Ciliatine) PAA->AEP 2-Aminoethylphosphonate: pyruvate transaminase

Biosynthesis of Ciliatine from Phosphoenolpyruvate.

This pathway illustrates the enzymatic conversion of phosphoenolpyruvate, a key intermediate in glycolysis, to ciliatine through a series of three enzymatic steps.[5][6][7][8]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Marine Invertebrate Tissue Homogenate Homogenization Tissue->Homogenate Extract Solvent Extraction (e.g., 80% Methanol) Homogenate->Extract Cleanup Cleanup (e.g., SPE) Extract->Cleanup Derivatization Derivatization (for HPLC-Fluorescence) Cleanup->Derivatization Analysis HPLC-Fluorescence or LC-MS/MS Cleanup->Analysis Derivatization->Analysis Data Quantitative Data Analysis->Data Quantification

General Experimental Workflow for Ciliatine Analysis.

This workflow provides a generalized overview of the steps involved in the extraction and quantification of ciliatine from marine invertebrate tissues, applicable to both HPLC and LC-MS/MS methodologies.

Physiological_Role cluster_properties Properties Ciliatine Ciliatine (2-AEP) Phosphonolipids Incorporation into Phosphonolipids Ciliatine->Phosphonolipids Membrane Cell Membrane (e.g., Ciliated Epithelia) Phosphonolipids->Membrane Stability Increased Chemical & Enzymatic Stability Membrane->Stability Defense Enhanced Membrane Defense Stability->Defense

Proposed Physiological Role of Ciliatine.

This diagram illustrates the proposed physiological function of ciliatine in marine invertebrates. It is incorporated into phosphonolipids, which then become part of cellular membranes, particularly in tissues exposed to the external environment. The stable carbon-phosphorus bond of ciliatine is thought to confer increased resistance to chemical and enzymatic degradation, thereby enhancing the defensive capabilities of the cell membrane against environmental stressors.[2][9]

Conclusion

Ciliatine is a significant and widespread phosphonate in marine invertebrates, playing a likely crucial role in the structural integrity and defense of cellular membranes. This guide provides a foundational resource for researchers and professionals in drug development by consolidating quantitative data, outlining detailed experimental protocols, and visualizing key biological pathways. Further quantitative studies across a broader taxonomic range are essential to fully elucidate the comparative biochemistry and ecological significance of this intriguing molecule. The unique stability of the carbon-phosphorus bond in ciliatine also presents potential avenues for the development of novel therapeutic agents and biomaterials.

References

The Biosynthesis of 2-Aminoethylphosphonate in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethylphosphonate (2-AEP), also known as ciliatine, is the most ubiquitous naturally occurring phosphonate (B1237965). Phosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which renders them resistant to enzymatic and chemical degradation that readily cleaves the P-O bond of phosphate (B84403) esters. This inherent stability has made phosphonate-containing compounds, including 2-AEP, attractive targets for drug development, particularly as enzyme inhibitors and antibiotics. In various microorganisms, 2-AEP is a key component of phosphonolipids and glycoproteins. Understanding the biosynthesis of this crucial metabolite is paramount for the development of novel antimicrobial agents that target this pathway. This technical guide provides an in-depth overview of the 2-AEP biosynthesis pathway in microorganisms, detailing the enzymes involved, their kinetic properties, and the experimental protocols for their study.

The Core Biosynthetic Pathway of 2-AEP

The biosynthesis of 2-AEP from the glycolytic intermediate phosphoenolpyruvate (B93156) (PEP) is a three-step enzymatic pathway. This pathway is conserved across various microorganisms, including bacteria and protozoa. The three key enzymes involved are:

  • Phosphoenolpyruvate Mutase (PEP Mutase)

  • Phosphonopyruvate (B1221233) Decarboxylase (PnP Decarboxylase)

  • 2-Aminoethylphosphonate Transaminase (AEP Transaminase)

The overall pathway transforms the phosphate ester of PEP into the phosphonate group of 2-AEP.

Diagram of the 2-AEP Biosynthesis Pathway

2-AEP_Biosynthesis_Pathway PEP Phosphoenolpyruvate (PEP) PnP Phosphonopyruvate (PnP) PEP->PnP PEP Mutase PnAA Phosphonoacetaldehyde (B103672) (PnAA) PnP->PnAA PnP Decarboxylase AEP 2-Aminoethylphosphonate (2-AEP) PnAA->AEP AEP Transaminase L_Ala L-Alanine Pyruvate (B1213749) Pyruvate Pyruvate->L_Ala AEP Transaminase CO2 CO2

Core 2-AEP biosynthetic pathway.

Enzymes of the 2-AEP Biosynthesis Pathway

Phosphoenolpyruvate Mutase (PEP Mutase, EC 5.4.2.9)

PEP mutase catalyzes the initial and committing step in phosphonate biosynthesis: the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnP). This reaction is thermodynamically unfavorable, with the equilibrium favoring PEP.[1] However, the subsequent irreversible decarboxylation of PnP drives the reaction forward.[1] The enzyme requires a divalent metal ion, typically Mg²⁺, for its activity.[2]

Quantitative Data for PEP Mutase

OrganismSubstrateKm (µM)kcat (s⁻¹)Metal CofactorReference(s)
Tetrahymena pyriformisPhosphonopyruvate238Mg²⁺, Co²⁺, Zn²⁺, Mn²⁺[2]
Tetrahymena pyriformisPhosphoenolpyruvate7705Mg²⁺[3]
Trypanosoma cruziPhosphonopyruvate812Mg²⁺[4]
Mytilus edulisPhosphonopyruvate330034Mg²⁺
Phosphonopyruvate Decarboxylase (PnP Decarboxylase, EC 4.1.1.82)

PnP decarboxylase catalyzes the irreversible decarboxylation of phosphonopyruvate to phosphonoacetaldehyde and CO₂. This thiamine (B1217682) pyrophosphate (TPP) and divalent metal ion-dependent enzyme is a key component of the pathway, as it pulls the thermodynamically unfavorable PEP mutase reaction forward.[1][5]

Quantitative Data for PnP Decarboxylase

OrganismSubstrateKm (µM)kcat (s⁻¹)CofactorsReference(s)
Bacteroides fragilisPhosphonopyruvate3.2 ± 0.210.2 ± 0.3TPP, Mg²⁺, Mn²⁺, Ca²⁺[6][7]
Bacteroides fragilisThiamine Pyrophosphate13 ± 2--[6][7]
Bacteroides fragilisMg²⁺82 ± 8--[6][7]
Bacteroides fragilisMn²⁺13 ± 1--[6][7]
Bacteroides fragilisCa²⁺78 ± 6--[6][7]
Streptomyces viridochromogenesPhosphonopyruvate3.2 ± 0.350.81 ± 0.01 U/mgThDP, Mg²⁺, Ca²⁺, Mn²⁺[8]
Streptomyces viridochromogenesThiamine Diphosphate~40--[8]
Streptomyces viridochromogenesMg²⁺~40--[8]
Streptomyces viridochromogenesCa²⁺ / Mn²⁺~3--[8]
2-Aminoethylphosphonate Transaminase (AEP Transaminase, EC 2.6.1.37)

AEP transaminase catalyzes the final step in 2-AEP biosynthesis, a reversible transamination reaction where phosphonoacetaldehyde receives an amino group from an amino donor, typically L-alanine, to form 2-AEP. This enzyme requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.

Quantitative Data for AEP Transaminase

OrganismSubstrateKm (mM)kcat (s⁻¹)Reference(s)
Salmonella enterica serovar Typhimurium (Forward Reaction)2-Aminoethylphosphonate (AEP)1.11 ± 0.037[6]
Salmonella enterica serovar Typhimurium (Forward Reaction)Pyruvate0.15 ± 0.027[6]
Salmonella enterica serovar Typhimurium (Reverse Reaction)Phosphonoacetaldehyde (P-Ald)0.09 ± 0.019[6]
Salmonella enterica serovar Typhimurium (Reverse Reaction)L-Alanine (L-Ala)1.4 ± 0.039[6]

The Degradation Pathway of 2-AEP

In many microorganisms, 2-AEP can also be utilized as a source of carbon, nitrogen, and phosphorus. The degradation of 2-AEP often proceeds through a pathway that mirrors its biosynthesis in reverse, at least initially. A key enzyme in this process is phosphonoacetaldehyde hydrolase (phosphonatase) , which cleaves the C-P bond of phosphonoacetaldehyde to yield acetaldehyde (B116499) and inorganic phosphate. Alternatively, phosphonoacetaldehyde can be oxidized to phosphonoacetate by phosphonoacetaldehyde dehydrogenase (PhnY) .

Diagram of 2-AEP Degradation Pathways

2-AEP_Degradation_Pathways cluster_hydrolytic Hydrolytic Pathway cluster_oxidative Oxidative Pathway AEP 2-Aminoethylphosphonate (2-AEP) PnAA Phosphonoacetaldehyde (PnAA) AEP->PnAA AEP Transaminase Acetaldehyde Acetaldehyde PnAA->Acetaldehyde Phosphonatase PnA Phosphonoacetate (PnA) PnAA->PnA PhnY Dehydrogenase Pi Inorganic Phosphate (Pi) Acetate Acetate PnA->Acetate Phosphonoacetate Hydrolase

Major 2-AEP degradation pathways.

Quantitative Data for Phosphonoacetaldehyde Dehydrogenase (PhnY)

OrganismSubstrateKm (µM)kcat (s⁻¹)Reference(s)
Sinorhizobium melilotiPhosphonoacetaldehyde (PnAA)3.2 ± 0.72.2 ± 0.1[9]
Sinorhizobium meliloti3-Oxopropylphosphonate (3-OPP)3200 ± 6002.1 ± 0.2[9]
Sinorhizobium melilotiGlyceraldehyde-3-phosphate (G3P)90 ± 200.11 ± 0.01[9]

Experimental Protocols

Experimental Workflow for Enzyme Characterization

Experimental_Workflow Start Start: Recombinant Protein Expression Purification Protein Purification (e.g., Affinity & Size Exclusion Chromatography) Start->Purification Purity_Check Purity & Concentration Determination (SDS-PAGE, Bradford/BCA Assay) Purification->Purity_Check Activity_Assay Enzyme Activity Assay (Spectrophotometric) Purity_Check->Activity_Assay Kinetic_Analysis Steady-State Kinetic Analysis (Michaelis-Menten) Activity_Assay->Kinetic_Analysis Data_Analysis Data Analysis & Parameter Determination (Km, kcat) Kinetic_Analysis->Data_Analysis End End: Characterized Enzyme Data_Analysis->End

General workflow for enzyme characterization.
Protocol 1: Purification of Recombinant Phosphonopyruvate Decarboxylase from E. coli

This protocol is adapted from the procedure used for the purification of Bacteroides fragilis PnP decarboxylase.[10]

Materials:

  • E. coli cells overexpressing the PnP decarboxylase gene

  • Lysis Buffer: 50 mM K⁺HEPES, pH 7.5, 5 mM MgCl₂, 1 mM MnCl₂, 1 mM dithiothreitol (B142953) (DTT)

  • Wash Buffer: Lysis Buffer with a lower concentration of eluting agent (e.g., imidazole (B134444) for His-tagged proteins)

  • Elution Buffer: Lysis Buffer with a high concentration of eluting agent

  • DEAE-Sepharose column

  • Hydroxylapatite column

  • Buffer A: 10 mM potassium phosphate, pH 7.5, containing 5 mM MgCl₂, 1 mM MnCl₂, and 1 mM DTT

  • Buffer B: 50 mM K⁺HEPES buffer, pH 7.5, containing 5 mM MgCl₂, 1 mM MnCl₂, and 1 mM DTT

  • Ammonium (B1175870) sulfate (B86663)

  • Centrifuge and appropriate tubes

  • Spectrophotometer

  • SDS-PAGE equipment and reagents

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer and lyse the cells using a French press or sonication.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-85%. Stir for 30 minutes at 4°C.

  • Centrifugation: Centrifuge to collect the precipitated protein.

  • Resuspension and Dialysis: Resuspend the pellet in a minimal volume of Buffer A and dialyze overnight against the same buffer.

  • DEAE-Sepharose Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with Buffer A. Elute the protein with a linear gradient of potassium phosphate (e.g., 10-500 mM).

  • Hydroxylapatite Chromatography: Pool the active fractions from the DEAE column and load them onto a hydroxylapatite column equilibrated with Buffer A. Elute with a linear gradient of potassium phosphate.

  • Concentration and Storage: Pool the fractions containing the purified PnP decarboxylase, concentrate the protein, and store in Buffer B at -80°C.

  • Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.

Protocol 2: Coupled Spectrophotometric Assay for Phosphonopyruvate Decarboxylase Activity

This assay couples the production of phosphonoacetaldehyde to the activity of phosphonatase and alcohol dehydrogenase, monitoring the oxidation of NADH at 340 nm.

Materials:

  • Purified phosphonopyruvate decarboxylase

  • Phosphonopyruvate (substrate)

  • Thiamine pyrophosphate (TPP)

  • MgCl₂

  • Phosphonatase

  • Alcohol dehydrogenase (ADH)

  • NADH

  • Assay Buffer: 50 mM K⁺HEPES, pH 7.3

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, MgCl₂, TPP, NADH, phosphonatase, and alcohol dehydrogenase.

  • Incubate the mixture at the desired temperature (e.g., 25°C) for several minutes to allow for temperature equilibration and to obtain a stable baseline reading at 340 nm.

  • Initiate the reaction by adding a small volume of a stock solution of phosphonopyruvate.

  • Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters, vary the concentration of phosphonopyruvate while keeping the concentrations of all other components constant.

Protocol 3: Purification of PEP Mutase from Tetrahymena pyriformis

This protocol is based on the purification method described for the native enzyme from T. pyriformis.[2]

Materials:

  • Tetrahymena pyriformis cells

  • Extraction Buffer

  • Ammonium sulfate

  • DEAE-cellulose column

  • Phenyl-Sepharose column

  • Bio-Gel P-200 column

  • Chromatography buffers

  • Centrifuge

  • Protein concentration determination reagents

Procedure:

  • Cell Extraction: Homogenize T. pyriformis cells in an appropriate extraction buffer.

  • Clarification: Centrifuge the homogenate to remove cell debris.

  • Ammonium Sulfate Fractionation: Precipitate the protein from the supernatant using 70% ammonium sulfate saturation.

  • DEAE-Cellulose Chromatography: Resuspend the ammonium sulfate pellet and apply it to a DEAE-cellulose column. Elute with a salt gradient.

  • Phenyl-Sepharose Chromatography: Pool the active fractions and apply them to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

  • Gel Filtration Chromatography: Further purify the active fractions on a Bio-Gel P-200 size-exclusion column.

  • Purity and Storage: Assess the purity of the final enzyme preparation by SDS-PAGE and store under appropriate conditions.

Protocol 4: Coupled Spectrophotometric Assay for PEP Mutase Activity

This assay measures the conversion of phosphonopyruvate to PEP, which is then used by pyruvate kinase to generate ATP, which in turn is used by hexokinase in a reaction that is coupled to the reduction of NADP⁺, monitored at 340 nm. A more direct assay for the forward reaction (PEP to PnP) involves coupling the PnP product to the PnP decarboxylase reaction as described in Protocol 2.

Materials:

  • Purified PEP mutase

  • Phosphonopyruvate

  • Pyruvate kinase

  • Lactate (B86563) dehydrogenase

  • ADP

  • NADH

  • Assay Buffer

  • Spectrophotometer

Procedure:

  • Set up a reaction mixture containing assay buffer, phosphonopyruvate, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Equilibrate the mixture to the desired temperature.

  • Initiate the reaction by adding PEP mutase.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized.

  • Calculate the reaction rate from the linear phase of the curve.

Conclusion

The biosynthesis of 2-AEP is a fundamental pathway in many microorganisms, providing a crucial component for their cellular structures. The enzymes of this pathway, particularly due to the formation of the stable C-P bond, represent promising targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the 2-AEP biosynthetic and degradative pathways, including quantitative kinetic data for the key enzymes and detailed experimental protocols to facilitate further research in this area. A thorough understanding of these enzymatic processes is essential for the rational design of inhibitors and for the advancement of drug discovery programs targeting microbial phosphonate metabolism.

References

The Biological Role of (2-Aminoethyl)phosphonic Acid in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(2-Aminoethyl)phosphonic acid (AEP) , also known as ciliatine, is a naturally occurring organophosphorus compound characterized by a stable carbon-phosphorus (C-P) bond. First discovered in ciliated protozoa, AEP is the most abundant and widespread phosphonate (B1237965) in nature, found in a diverse range of organisms from bacteria to humans. Its unique structural properties, particularly its resistance to enzymatic hydrolysis by common phosphatases, confer distinct biological roles. This technical guide provides an in-depth exploration of the metabolic significance of AEP, tailored for researchers, scientists, and drug development professionals.

Biosynthesis of this compound

The primary pathway for AEP biosynthesis involves the intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP), a key intermediate in glycolysis. This process is catalyzed by a series of enzymes, with the initial and committing step being the conversion of PEP to phosphonopyruvate (B1221233) (PnPy) by the enzyme phosphoenolpyruvate mutase (PepM) .

Following the formation of PnPy, the pathway proceeds with the decarboxylation of PnPy to phosphonoacetaldehyde (B103672) (PnAA) by phosphonopyruvate decarboxylase . The final step is a transamination reaction where an amino group is transferred to PnAA, yielding this compound. This transamination is typically catalyzed by an aminotransferase , which utilizes an amino acid such as alanine (B10760859) or glutamate (B1630785) as the amino group donor.

AEP_Biosynthesis PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy Phosphoenolpyruvate mutase (PepM) PnAA Phosphonoacetaldehyde (PnAA) PnPy->PnAA Phosphonopyruvate decarboxylase AEP This compound (AEP) PnAA->AEP Aminotransferase

Incorporation into Macromolecules

Once synthesized, AEP is incorporated into various macromolecules, primarily phosphonolipids and glycoproteins (via phosphonoglycans), where it contributes to the structural and functional diversity of these molecules.

Phosphonolipids

AEP serves as a polar head group in a class of lipids known as phosphonolipids , which are structural analogues of common phospholipids (B1166683) like phosphatidylethanolamine. In these molecules, the phosphonic acid moiety of AEP is linked to a diacylglycerol or a ceramide backbone. The presence of the C-P bond in phosphonolipids renders them resistant to cleavage by phospholipases that typically hydrolyze ester-based phospholipids. This stability is thought to contribute to the integrity of cell membranes, particularly in organisms subjected to harsh environmental conditions or enzymatic stress.

Phosphonoglycans and Glycoproteins

AEP has also been identified as a component of phosphonoglycans , which are complex polysaccharides that can be attached to proteins to form glycoproteins.[1] In these structures, AEP is typically linked to the glycan chain. The precise functions of these AEP-containing glycoproteins are still under investigation, but they are believed to play roles in cell recognition, adhesion, and as protective barriers.[1]

Degradation of this compound

The catabolism of AEP allows organisms to utilize it as a source of phosphorus and, in some cases, carbon and nitrogen. The degradation pathway is initiated by a transamination reaction catalyzed by This compound-pyruvate aminotransferase . This enzyme transfers the amino group from AEP to pyruvate, yielding phosphonoacetaldehyde (PnAA) and L-alanine.

PnAA is then cleaved by the enzyme phosphonoacetaldehyde hydrolase (phosphonatase) , which breaks the C-P bond to produce acetaldehyde (B116499) and inorganic phosphate (B84403). The released acetaldehyde can then enter central metabolic pathways.

AEP_Degradation AEP This compound (AEP) PnAA Phosphonoacetaldehyde (PnAA) AEP->PnAA this compound -pyruvate aminotransferase Acetaldehyde Acetaldehyde PnAA->Acetaldehyde Phosphonoacetaldehyde hydrolase (Phosphonatase) Pi Inorganic Phosphate (Pi) PnAA->Pi Phosphonoacetaldehyde hydrolase (Phosphonatase) Pyruvate Pyruvate Alanine L-Alanine Pyruvate->Alanine

Quantitative Distribution of this compound

The concentration of AEP varies significantly among different organisms and tissues. While it is particularly abundant in certain marine invertebrates, it has also been detected in mammalian tissues, including humans.[2][3]

Organism/TissueConcentration/PresenceReference(s)
Human Tissues
BrainDetected[2]
HeartDetected[2]
KidneyDetected[2]
LiverDetected[2]
IntestineDetected[2]
SpleenDetected[2]
Adrenal GlandsDetected[2]
AortaDetected[2]
Marine Invertebrates
Mytilus edulis (Blue Mussel)High abundance in various tissues[1]
Crassostrea gigas (Pacific Oyster)High abundance in various tissues[1]
Protozoa
Tetrahymena pyriformisAbundant[4]

Potential Role in Cell Signaling

While the direct role of AEP itself in signaling is not well-established, its incorporation into phosphonolipids suggests a potential involvement in signal transduction pathways. Phospholipids are integral components of cell membranes and are precursors to numerous second messengers. The general mechanism of phospholipid-based signaling involves the enzymatic generation of signaling molecules that regulate downstream cellular processes.

For instance, in canonical phospholipid signaling, phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Given that phosphonolipids are structural mimics of phospholipids, it is plausible that they could modulate the activity of such signaling pathways, either by acting as substrates or inhibitors of phospholipases, or by altering the biophysical properties of the membrane and influencing the localization and activity of signaling proteins. However, the resistance of the C-P bond to hydrolysis suggests that if phosphonolipids are involved in signaling, the mechanisms may differ from those of their phosphate ester counterparts.

Phospholipid_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 (Phospholipid) PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Phosphonolipid Phosphonolipid (AEP-containing) Phosphonolipid->PLC Modulates? Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets Ligand Ligand Ligand->Receptor

Experimental Protocols

The analysis and quantification of AEP in biological samples typically involve chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for AEP Quantification

This protocol describes the quantification of AEP in aqueous samples using pre-column derivatization with o-phthalaldehyde-ethanethiol (OPA-ET) followed by fluorescence detection.[5]

1. Reagents and Materials:

2. Preparation of Reagents:

  • Borate (B1201080) Buffer (0.4 M, pH 10.5): Prepare by mixing 1.6 M boric acid, 1.6 M potassium chloride, and 0.8 M sodium hydroxide in a 1:1:2 volume ratio.

  • OPA-ET Reagent: Freshly prepare by mixing 200 µL of OPA stock solution (26.8 mg/mL in methanol), 16.0 mL of borate buffer, 29 µL of ET, and 63.8 mL of methanol.

  • Mobile Phase: 5.0 mM ammonium acetate in water, adjusted to pH 9.0 with ammonium hydroxide.

3. Sample Preparation:

  • For aqueous samples, filter through a 0.22 µm syringe filter.

  • For tissue samples, homogenize the tissue in a suitable buffer, followed by protein precipitation (e.g., with trichloroacetic acid) and centrifugation. The supernatant is then filtered.

4. Derivatization Procedure:

  • Mix the sample (or standard) with the OPA-ET reagent in a specific ratio (e.g., 1:5 v/v).

  • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature.

5. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 5.0 mM ammonium acetate (pH 9.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

6. Quantification:

  • Prepare a calibration curve using AEP standards of known concentrations.

  • Quantify the AEP concentration in the samples by comparing their peak areas to the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphonate Analysis

³¹P NMR is a powerful, non-destructive technique for the identification and quantification of phosphorus-containing compounds, including phosphonates.

1. Sample Preparation:

  • Extract metabolites from cells or tissues using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

  • Lyophilize the aqueous phase to remove the solvent.

  • Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., methylene (B1212753) diphosphonic acid) for quantification.

  • Adjust the pH of the sample to a specific value (e.g., 7.4) to ensure consistent chemical shifts.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ³¹P.

  • Pulse Program: A standard one-pulse experiment with proton decoupling.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the NMR spectrum.

  • Perform phase and baseline correction.

  • Identify the resonance signal corresponding to AEP based on its characteristic chemical shift (typically in the range of 20-30 ppm, pH-dependent).

  • Integrate the area of the AEP signal and the internal standard signal.

  • Calculate the concentration of AEP in the sample based on the ratio of the integrals and the known concentration of the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Tissue Tissue/Cell Sample Homogenization Homogenization/Extraction Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Derivatization Derivatization (OPA-ET) Supernatant->Derivatization Lyophilization Lyophilization Supernatant->Lyophilization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Fluorescence_Detection Fluorescence Detection HPLC_Injection->Fluorescence_Detection Quantification_HPLC Quantification Fluorescence_Detection->Quantification_HPLC Reconstitution Reconstitution in D₂O + Internal Standard Lyophilization->Reconstitution NMR_Acquisition ³¹P NMR Acquisition Reconstitution->NMR_Acquisition Quantification_NMR Quantification NMR_Acquisition->Quantification_NMR

Conclusion

This compound is a metabolically significant molecule whose unique C-P bond imparts considerable stability and dictates its biological roles. Its biosynthesis from a central metabolite, phosphoenolpyruvate, and its incorporation into essential macromolecules such as lipids and glycoproteins underscore its importance in cellular structure and function. While its degradative pathway allows for the recycling of phosphorus, the resistance of AEP-containing molecules to common hydrolytic enzymes suggests a protective function. The precise roles of AEP-containing phosphonolipids and glycoproteins in processes such as signal transduction are still emerging fields of research. The analytical methods detailed herein provide a foundation for further investigation into the metabolism and function of this intriguing phosphonate, with potential implications for drug development and a deeper understanding of cellular biochemistry.

References

An In-depth Technical Guide to Ciliatine (2-Aminoethylphosphonic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliatine, scientifically known as 2-aminoethylphosphonic acid (2-AEP), is a naturally occurring organophosphorus compound distinguished by a stable carbon-phosphorus (C-P) bond. First isolated in 1959 from ciliated protozoa in the rumen of sheep, its discovery opened a new chapter in the understanding of phosphorus biochemistry.[1] Found in a wide array of organisms, from bacteria to humans, ciliatine and its derivatives are integral components of phosphonolipids, and glycoproteins.[1][2] Its structural analogy to biologically important molecules like β-alanine, taurine, and phosphate (B84403) esters has made it a subject of intense research, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, properties, biological significance, and experimental methodologies related to ciliatine, tailored for a scientific audience.

Chemical Structure and Properties

Ciliatine is an amino acid analogue with a phosphonic acid group in place of a carboxylic acid group. This C-P bond is highly resistant to chemical and enzymatic degradation, a key feature influencing its biological persistence and function.

Physicochemical Properties

The physicochemical properties of ciliatine are summarized in the table below, providing essential data for experimental design and interpretation.

PropertyValueSource
Molecular FormulaC₂H₈NO₃P[3]
Molecular Weight125.06 g/mol [3]
Melting Point296 °C (decomposes)[4]
Water Solubility50 mg/mL (clear, colorless solution)[4]
logP-1.6 (ALOGPS), -3.2 (ChemAxon)
pKa Values
Strongest Acidic1.53
Strongest Basic10.43
OtherpK1: 2.45, pK2: 7.0, pK3: 10.8 (25°C)
Physiological Charge0
Hydrogen Bond Acceptor Count4
Hydrogen Bond Donor Count3
Polar Surface Area83.55 Ų
Crystallographic Data: Bond Lengths and Angles

The precise molecular geometry of the stable β-form of ciliatine has been determined by X-ray crystallography. The molecule exists as a zwitterion in the solid state, with a trans configuration around the central C-C bond.[5]

BondLength (Å)AngleDegree (°)
P-C(1)1.84O(1)-P-O(2)114
C(1)-C(2)1.55O(1)-P-O(3)108
C(2)-N1.48O(2)-P-O(3)108
P-O(1)1.50O(1)-P-C(1)109
P-O(2)1.50O(2)-P-C(1)109
P-O(3)1.58O(3)-P-C(1)108
P-C(1)-C(2)112
C(1)-C(2)-N111

Data obtained from the crystal structure of β-ciliatine.[5]

Biological Signaling Pathways

Ciliatine is a key intermediate in the biosynthesis and degradation of phosphonates in various organisms. Understanding these pathways is crucial for targeting them for therapeutic intervention.

Biosynthesis of Ciliatine

The biosynthesis of ciliatine begins with the conversion of phosphoenolpyruvate (B93156) (PEP), a central metabolite in glycolysis, to phosphonopyruvate. This irreversible rearrangement is catalyzed by the enzyme PEP mutase. Phosphonopyruvate is then decarboxylated to form phosphonoacetaldehyde (B103672). The final step is a transamination reaction, where an amino group is transferred to phosphonoacetaldehyde to yield ciliatine.

G PEP Phosphoenolpyruvate (PEP) PNP Phosphonopyruvate PEP->PNP PEP Mutase PAA Phosphonoacetaldehyde PNP->PAA Phosphonopyruvate Decarboxylase Ciliatine Ciliatine (2-Aminoethylphosphonic Acid) PAA->Ciliatine Transaminase

Biosynthesis of Ciliatine from Phosphoenolpyruvate.
Degradation of Ciliatine

The primary pathway for the catabolism of ciliatine involves its conversion back to phosphonoacetaldehyde. This reaction is catalyzed by 2-aminoethylphosphonate transaminase (AEPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[6][7] Phosphonoacetaldehyde is then hydrolyzed by phosphonoacetaldehyde hydrolase (phosphonatase) to yield acetaldehyde (B116499) and inorganic phosphate, which can then enter central metabolic pathways.[6][7]

G Ciliatine Ciliatine (2-Aminoethylphosphonic Acid) PAA Phosphonoacetaldehyde Ciliatine->PAA 2-Aminoethylphosphonate Transaminase (AEPT) (PLP-dependent) Acetaldehyde Acetaldehyde PAA->Acetaldehyde Phosphonoacetaldehyde Hydrolase (Phosphonatase) Pi Inorganic Phosphate (Pi) PAA->Pi

Degradation pathway of Ciliatine.

Experimental Protocols

Synthesis of Ciliatine via Catalytic Reduction of Diethyl Cyanomethylphosphonate

This protocol describes a classic method for the chemical synthesis of ciliatine.[8]

Workflow Diagram:

G start Start reduction Catalytic Reduction of Diethyl Cyanomethylphosphonate start->reduction hydrolysis Acid Hydrolysis reduction->hydrolysis purification Ion-Exchange Chromatography hydrolysis->purification end Ciliatine purification->end

Workflow for the synthesis of Ciliatine.

Methodology:

  • Catalytic Reduction:

    • Wash approximately 37 ml of wet Raney Nickel catalyst by pressure filtration with glacial acetic acid and then with acetic anhydride (B1165640).

    • Quickly transfer the catalyst to a 250 ml Parr hydrogenator bottle.

    • Add 70.8 g (0.4 mol) of diethyl cyanomethylphosphonate, 12.0 g of anhydrous sodium acetate (B1210297), and 120 ml of acetic anhydride to the bottle.

    • Hydrogenate the mixture at an initial pressure of 50 p.s.i. The reaction is exothermic and will proceed rapidly.

    • After the reaction subsides, heat the mixture to 50 °C and continue hydrogenation until hydrogen uptake ceases.

    • Cool the mixture, filter to remove the catalyst, and wash the catalyst with acetic acid.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil of diethyl 2-acetamidoethylphosphonate.

  • Acid Hydrolysis:

    • Heat the crude oil under reflux with 100 ml of water.

    • Add three successive 100-ml portions of concentrated hydrochloric acid during the 40-hour heating period.

    • After hydrolysis, concentrate the solution to a thick syrup.

  • Purification by Ion-Exchange Chromatography:

    • Dissolve the syrup in water and apply it to a column of Dowex 50 (H⁺ form) cation-exchange resin.

    • Wash the column with water to remove non-cationic impurities.

    • Elute the ciliatine from the resin using a dilute ammonium (B1175870) hydroxide (B78521) solution.

    • Monitor the fractions for the presence of ciliatine using a suitable method (e.g., ninhydrin (B49086) test).

    • Combine the fractions containing pure ciliatine and concentrate under reduced pressure to obtain the final product.

Quantitative Analysis of Ciliatine by HPLC

This method allows for the sensitive quantification of ciliatine in aqueous samples after pre-column derivatization with o-phthalaldehyde-ethanethiol (OPA-ET).[6]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • Reversed-phase C18 column.

  • Mobile Phase A: 5 mmol/L ammonium acetate buffer, pH 9.0.

  • Mobile Phase B: Methanol.

  • Derivatization reagent (OPA-ET): Freshly prepared by mixing 200 µL of OPA stock solution (0.268 g OPA in 10 mL methanol), 16.00 mL of 0.40 mol/L borate (B1201080) buffer (pH 10.5), 29 µL of ethanethiol, and 63.771 mL of methanol.[6]

Procedure:

  • Sample Preparation and Derivatization:

    • Transfer 900 µL of the aqueous sample to a 1.5-mL brown sample vial.

    • Add 100 µL of the freshly prepared OPA-ET reagent to the vial.

    • Vortex the mixture and allow it to react for a specific time (optimized, e.g., 2 minutes) at room temperature to form the fluorescent derivative.

  • HPLC Analysis:

    • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject 20 µL of the derivatized sample onto the column.

    • Elute the analytes using a gradient program. A typical gradient could be: 0-3 min, 20% B; 3-6 min, 20-70% B; 6-13 min, 70% B; 13-15 min, 70-20% B; 15-20 min, 20% B.[6]

    • The flow rate is typically maintained at 1 mL/min.

  • Quantification:

    • Prepare a series of standard solutions of ciliatine at known concentrations and derivatize them in the same manner as the samples.

    • Generate a calibration curve by plotting the peak area of the ciliatine derivative against the concentration of the standards.

    • Determine the concentration of ciliatine in the samples by interpolating their peak areas from the calibration curve.

Drug Development Applications

The unique chemical properties of ciliatine make it an attractive scaffold for drug design and a valuable tool in the development of drug delivery systems.

Ciliatine as a Phosphate Mimic

The phosphonic acid group of ciliatine is a bioisostere of the phosphate group found in many biological molecules. This allows ciliatine-containing compounds to act as competitive inhibitors or modulators of enzymes that recognize phosphorylated substrates. The key advantages of using a phosphonate (B1237965) as a phosphate mimic include:

  • Enzymatic Stability: The C-P bond is resistant to hydrolysis by phosphatases, leading to a longer biological half-life of the drug.

  • Structural Analogy: The tetrahedral geometry and charge distribution of the phosphonate group can closely mimic that of a phosphate group, allowing for effective binding to the active sites of target enzymes.

While specific IC50 values for simple ciliatine derivatives are not widely reported in the context of drug development, the principle is well-established. For example, phosphonate analogues of amino acids have been synthesized and shown to inhibit various enzymes. The inhibitory potency of such compounds, often expressed as IC50 or Ki values, is a critical parameter in drug development, indicating the concentration of the inhibitor required to reduce enzyme activity by 50%.

Ciliatine in Drug Delivery

The amine and phosphonic acid groups of ciliatine provide reactive handles for its conjugation to other molecules, including nanoparticles. This has been exploited in the development of targeted drug delivery systems.

  • Functionalization of Nanoparticles: Ciliatine can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs).[9] The phosphonic acid group can exhibit a strong affinity for certain materials, enabling stable coating.

  • Targeted Delivery: The functionalized nanoparticles can be further modified with targeting ligands to direct them to specific tissues or cells. For instance, the calcium affinity of the phosphonic acid group has been explored for targeting calcified tissues.[9]

Conclusion

Ciliatine, with its unique carbon-phosphorus bond and structural similarity to key biological molecules, continues to be a compound of significant interest to the scientific community. Its well-defined chemical and physical properties, coupled with its involvement in distinct metabolic pathways, provide a solid foundation for further research. The experimental protocols detailed in this guide offer practical starting points for the synthesis, purification, and analysis of this intriguing molecule. As a versatile building block in medicinal chemistry and a functional component in advanced drug delivery systems, ciliatine holds considerable promise for the development of novel therapeutics and research tools. A deeper exploration of its potential as a phosphate mimic in enzyme inhibition and the quantitative characterization of drug release from ciliatine-functionalized nanocarriers will undoubtedly pave the way for new and innovative applications.

References

An In-depth Technical Guide to the Bacterial Degradation Pathway of Ciliatine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliatine (2-aminoethylphosphonate) is the most abundant and widespread naturally occurring phosphonate (B1237965). These organophosphorus compounds are characterized by a highly stable carbon-phosphorus (C-P) bond, which is resistant to enzymatic cleavage by common phosphatases. Consequently, bacteria have evolved specialized enzymatic pathways to utilize ciliatine and other phosphonates as a phosphorus source, particularly in phosphate-limited environments. Understanding these degradation pathways is of significant interest for various fields, including microbial ecology, biogeochemistry, and the development of novel enzymatic tools and potential drug targets. This technical guide provides a comprehensive overview of the core bacterial degradation pathways of ciliatine, focusing on the key enzymes, their quantitative characteristics, and detailed experimental protocols for their study.

Core Degradation Pathways of Ciliatine

Bacteria primarily employ two distinct strategies for the degradation of ciliatine: the direct cleavage of the C-P bond by the C-P lyase pathway and various hydrolytic pathways that first modify the aminophosphonate to activate the C-P bond for subsequent cleavage.

The Carbon-Phosphorus (C-P) Lyase Pathway

The C-P lyase pathway is a multi-enzyme complex capable of cleaving the C-P bond in a wide range of phosphonates, including ciliatine. In Escherichia coli, this pathway is encoded by the phn operon, which consists of 14 genes (phnC to phnP)[1]. The expression of the phn operon is typically induced under phosphate (B84403) starvation conditions and is regulated by the Pho regulon[1][2][3].

The core of the C-P lyase machinery is a multi-subunit complex, with PhnG, PhnH, PhnI, PhnJ, and PhnK being essential for its activity[4]. This complex catalyzes the cleavage of the C-P bond to release the corresponding alkane and inorganic phosphate. The C-P lyase pathway exhibits broad substrate specificity, enabling bacteria to utilize a variety of alkyl and aryl phosphonates[5].

Hydrolytic Degradation Pathways

Hydrolytic pathways involve the initial transformation of ciliatine to an intermediate where the C-P bond is more susceptible to cleavage. There are several variations of this strategy.

This is a widespread hydrolytic route for ciliatine degradation[6]. It involves a two-step enzymatic reaction:

This pathway is a variation of the hydrolytic route where phosphonoacetaldehyde is further oxidized before C-P bond cleavage:

  • Transamination: As in the phosphonatase pathway, PhnW converts ciliatine to phosphonoacetaldehyde.

  • Oxidation: Phosphonoacetaldehyde dehydrogenase (PhnY) oxidizes phosphonoacetaldehyde to phosphonoacetate.

  • Hydrolysis: Phosphonoacetate hydrolase (PhnA) cleaves the C-P bond in phosphonoacetate to produce acetate (B1210297) and inorganic phosphate[6].

Recent research has identified an additional enzyme, (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (PbfA), which is encoded in a significant number of bacterial gene clusters containing phnW and phnX[6]. PbfA acts on (R)-1-hydroxy-2-aminoethylphosphonate (a potential intermediate in other phosphonate metabolic routes), catalyzing an elimination reaction that releases ammonia (B1221849) and generates phosphonoacetaldehyde. This phosphonoacetaldehyde can then be hydrolyzed by PhnX, thereby funneling this hydroxylated derivative into the canonical hydrolytic pathway[6].

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the hydrolytic degradation of ciliatine.

Table 1: Kinetic Parameters of 2-Aminoethylphosphonate Transaminase (PhnW) from Salmonella enterica serovar Typhimurium [7]

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
2-Aminoethylphosphonate (AEP)1.11 ± 0.0376.3 x 103
Pyruvate0.15 ± 0.0274.7 x 104
Phosphonoacetaldehyde (P-Ald)0.09 ± 0.0191.0 x 105
L-Alanine (L-Ala)1.4 ± 0.0396.4 x 103

Data were obtained at pH 8.5 and 25°C. The equilibrium constant (Keq) for the reaction AEP + Pyruvate ⇌ P-Ald + L-Ala was determined to be 0.5.

Table 2: Substrate Specificity of 2-Aminoethylphosphonate Transaminase (PhnW) [7]

Amino DonorRelative Activity (%)Amino AcceptorRelative Activity (%)
2-Aminoethylphosphonate100Pyruvate100
3-Aminopropylphosphonate< 1α-Ketoglutarate< 1
L-Phosphoalanine< 1Oxaloacetate< 1
β-Alanine< 1Glyoxylate< 1

The high degree of substrate specificity suggests a singular physiological role for PhnW in AEP degradation.

Table 3: Properties of Phosphonoacetaldehyde Hydrolase (PhnX)

OrganismOptimal pHMolecular Weight (kDa)Km for Phosphonoacetaldehyde
Pseudomonas aeruginosa~7.529.9Similar to native enzyme
Bacillus cereus6.0 - 8.0--

Detailed kinetic parameters (Km and Vmax) for PhnX are not as extensively reported as for PhnW. The recombinant PhnX from P. aeruginosa expressed in E. coli showed an affinity constant similar to the native enzyme[10].

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the bacterial degradation of ciliatine.

Enzyme Assay for 2-Aminoethylphosphonate Transaminase (PhnW)

This protocol is adapted from Kim et al. (2002)[7].

Principle: The formation of phosphonoacetaldehyde (P-Ald) is monitored in a coupled enzyme assay. The P-Ald produced by PhnW is reduced to phosphonoethanol by alcohol dehydrogenase (ADH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is measured spectrophotometrically.

Reagents:

  • 50 mM Potassium TRICINE buffer, pH 8.5

  • 20 mM 2-Aminoethylphosphonate (AEP)

  • 5 mM Pyruvate

  • 0.5 mM β-NADH

  • 100 µM Pyridoxal 5'-phosphate (PLP)

  • 10 U/mL Alcohol dehydrogenase (ADH)

  • 2 U/mL Phosphonatase (PhnX) (to ensure complete conversion if P-Ald is inhibitory)

  • 5 mM MgCl2

  • Purified PhnW enzyme solution

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing all reagents except the PhnW enzyme.

  • Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume of the purified PhnW enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the rate of reaction using the molar extinction coefficient of NADH at 340 nm (ε = 6220 M-1cm-1).

For the reverse reaction (AEP formation):

  • Replace AEP and pyruvate with 2.5 mM P-Ald and 20 mM L-alanine.

  • Replace ADH and phosphonatase with 10 U/mL lactate (B86563) dehydrogenase (LDH) to monitor the oxidation of NADH coupled to the reduction of pyruvate formed.

Purification of Recombinant 2-Aminoethylphosphonate Transaminase (PhnW)

This protocol is a generalized procedure based on the successful purification of recombinant PhnW from Salmonella enterica serovar Typhimurium expressed in E. coli[7].

Principle: The phnW gene is cloned into an expression vector and overexpressed in a suitable E. coli strain. The recombinant protein is then purified using a combination of precipitation and chromatography techniques.

Materials:

  • E. coli strain expressing recombinant PhnW (e.g., from a pET vector in BL21(DE3) cells)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Ammonium (B1175870) sulfate (B86663)

  • DEAE-cellulose chromatography column

  • Buffer A (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT)

  • Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT)

  • SDS-PAGE analysis equipment

Procedure:

  • Cell Lysis: Harvest the E. coli cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press. Centrifuge the lysate at high speed to remove cell debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-60% (this range should be optimized). Stir for 30 minutes at 4°C. Centrifuge to collect the precipitated protein.

  • Dialysis: Resuspend the pellet in a minimal volume of Buffer A and dialyze overnight against Buffer A to remove excess ammonium sulfate.

  • Anion Exchange Chromatography: Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with Buffer A. Wash the column with several volumes of Buffer A.

  • Elution: Elute the bound proteins with a linear gradient of NaCl from 0 to 1 M (by mixing Buffer A and Buffer B).

  • Fraction Analysis: Collect fractions and analyze them for PhnW activity using the enzyme assay described above and for purity by SDS-PAGE.

  • Pooling and Concentration: Pool the active and pure fractions and concentrate them using an appropriate method (e.g., ultrafiltration).

Gene Knockout of phn Operon Genes via Homologous Recombination

This is a generalized protocol for creating a gene knockout in bacteria like Salmonella or E. coli, which can be adapted for genes within the phn operon. This method often utilizes a temperature-sensitive plasmid and a selectable marker.

Principle: A knockout vector is constructed containing regions of homology upstream and downstream of the target gene, flanking a selectable marker (e.g., an antibiotic resistance gene). The vector is introduced into the target bacterium, and through a process of homologous recombination, the target gene is replaced by the selectable marker.

Materials:

  • Target bacterial strain (e.g., Salmonella enterica)

  • Suicide vector (e.g., a plasmid with a temperature-sensitive origin of replication)

  • Antibiotic resistance cassette

  • Primers for amplifying homologous regions

  • Restriction enzymes and DNA ligase

  • Electroporator and competent cells

  • Selective agar (B569324) plates

Procedure:

  • Construct the Knockout Vector:

    • Using PCR, amplify ~500 bp regions homologous to the upstream and downstream flanking regions of the target phn gene.

    • Clone these homologous regions into the suicide vector on either side of an antibiotic resistance cassette.

  • Transformation: Introduce the constructed knockout vector into the target bacterial strain by electroporation or conjugation.

  • First Crossover (Integration): Plate the transformed cells on selective agar containing the antibiotic corresponding to the marker on the suicide vector at a permissive temperature (e.g., 30°C). This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Second Crossover (Excision): Culture the integrants in non-selective medium and then plate on agar containing a counter-selectable marker (if the vector has one, like sacB for sucrose (B13894) sensitivity) or screen for the loss of the vector's antibiotic resistance at a non-permissive temperature (e.g., 42°C). This selects for cells that have undergone a second recombination event, which can either restore the wild-type gene or result in the desired gene knockout.

  • Screening and Verification: Screen the resulting colonies for the desired phenotype (e.g., loss of the target gene's antibiotic resistance and gain of the knockout cassette's resistance). Verify the gene knockout by PCR using primers that flank the target gene region and by DNA sequencing.

Site-Directed Mutagenesis of a Key Catalytic Residue

This protocol describes a common method for introducing a specific point mutation into a gene (e.g., phnW or phnX) cloned in a plasmid[11].

Principle: A pair of complementary mutagenic primers containing the desired mutation are used to amplify the entire plasmid in a high-fidelity PCR reaction. The parental, methylated template DNA is then digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA. The newly synthesized, unmethylated, and mutated plasmid is then transformed into competent E. coli.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (complementary pair, 25-45 bases in length, with the desired mutation in the center)

  • High-fidelity DNA polymerase (e.g., Pfu or Q5)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design two complementary primers that contain the desired mutation in the middle of the primer sequence. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Use a thermal cycler program with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion: After the PCR, add DpnI directly to the amplification product and incubate at 37°C for 1-2 hours to digest the parental template DNA.

  • Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells.

  • Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any secondary mutations.

Visualizations

Signaling Pathways and Experimental Workflows

Ciliatine_Degradation_Pathways cluster_hydrolytic Hydrolytic Pathways cluster_cp_lyase C-P Lyase Pathway Ciliatine Ciliatine (2-Aminoethylphosphonate) P_Ald Phosphonoacetaldehyde Ciliatine->P_Ald PhnW (Transaminase) Acetaldehyde Acetaldehyde + Pi P_Ald->Acetaldehyde PhnX (Phosphonatase) P_Acetate Phosphonoacetate P_Ald->P_Acetate PhnY (Dehydrogenase) Acetate Acetate + Pi P_Acetate->Acetate PhnA (Hydrolase) Ciliatine2 Ciliatine & other Phosphonates Alkane Alkane + Pi Ciliatine2->Alkane phn gene products (C-P Lyase Complex) Experimental_Workflow cluster_gene Gene Level cluster_protein Protein Level cluster_metabolite Metabolite Level Gene_ID Identify phn genes (Bioinformatics) Gene_Knockout Gene Knockout (Homologous Recombination) Gene_ID->Gene_Knockout Site_Mutagenesis Site-Directed Mutagenesis Gene_Knockout->Site_Mutagenesis Metabolite_ID Identify Intermediates (LC-MS, NMR) Gene_Knockout->Metabolite_ID Analyze metabolic changes Enzyme_Assay Enzyme Activity Assay Site_Mutagenesis->Enzyme_Assay Assess impact on activity Expression Overexpression of phn gene products Purification Protein Purification (Chromatography) Expression->Purification Purification->Enzyme_Assay Kinetics Determine Kinetic Parameters (Km, kcat) Enzyme_Assay->Kinetics Flux_Analysis Metabolic Flux Analysis Metabolite_ID->Flux_Analysis

References

The Pivotal Role of 2-Aminoethylphosphonate (2-AEP) in Phosphonolipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonolipids, a unique class of lipids characterized by a direct carbon-phosphorus (C-P) bond, are integral components of cell membranes in a wide variety of organisms, from bacteria to invertebrates. Unlike their more common phosphodiester-containing counterparts, the robust C-P bond in phosphonolipids confers resistance to enzymatic degradation by phospholipases and phosphatases. This intrinsic stability has significant implications for membrane fluidity, signal transduction, and defense against environmental stressors. The biosynthesis of these critical molecules is largely dependent on the precursor molecule, 2-aminoethylphosphonate (2-AEP). This technical guide provides an in-depth exploration of the synthesis of phosphonolipids from 2-AEP, detailing the biochemical pathways, key enzymes, experimental methodologies, and quantitative data to support researchers in this field. The unique biochemistry of phosphonolipids and their absence in vertebrates make the enzymes of this pathway potential targets for novel drug development.

The 2-AEP Biosynthetic Pathway: From Phosphoenolpyruvate (B93156) to a Key Precursor

The journey to phosphonolipid synthesis begins with the formation of 2-AEP, a three-step enzymatic pathway that converts the glycolytic intermediate phosphoenolpyruvate (PEP) into this essential phosphonate (B1237965).

Key Enzymes and Reactions
  • Phosphoenolpyruvate Mutase (PEPM): The initial and rate-limiting step is the intramolecular rearrangement of PEP to phosphonopyruvate (B1221233) (PnPy). This reaction is catalyzed by PEPM, a fascinating enzyme that creates the foundational C-P bond of all phosphonates.

  • Phosphonopyruvate Decarboxylase (PPD): PnPy is then decarboxylated to form phosphonoacetaldehyde. This irreversible step is catalyzed by PPD and commits the molecule to the phosphonate pathway.

  • 2-Aminoethylphosphonate Transaminase (AEPT): The final step in 2-AEP synthesis is the transamination of phosphonoacetaldehyde, utilizing an amino donor such as L-alanine, to produce 2-AEP. This reaction is catalyzed by AEPT, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.

The overall pathway for 2-AEP synthesis is a critical control point for the production of phosphonolipids and other phosphonate-containing molecules.

Incorporation of 2-AEP into Phosphonolipids

Once synthesized, 2-AEP serves as the polar headgroup for a class of phosphonolipids, primarily phosphonylethanolamine lipids. The incorporation of 2-AEP into the lipid backbone mirrors the well-established pathways for the synthesis of phosphatidylethanolamine. The process generally involves the activation of 2-AEP and its subsequent transfer to a diacylglycerol (DAG) backbone. While the precise enzymatic machinery can vary between organisms, the fundamental steps are conserved.

Quantitative Data on 2-AEP and Phosphonolipid Synthesis

The following tables summarize key quantitative data from studies on the enzymes and products involved in the 2-AEP and phosphonolipid biosynthetic pathways.

Table 1: Kinetic Parameters of Salmonella enterica serovar Typhimurium 2-Aminoethylphosphonate-Pyruvate Transaminase (AEPT) [1][2]

SubstrateKm (mM)kcat (s-1)
2-Aminoethylphosphonate (AEP)1.11 ± 0.037
Pyruvate0.15 ± 0.027
Phosphonoacetaldehyde (P-Ald)0.09 ± 0.019
L-Alanine (L-Ala)1.4 ± 0.039
Data obtained at pH 8.5 and 25°C.

Table 2: Yields of 2-AEP from Different Precursors in Tetrahymena pyriformis Cellular Homogenate

PrecursorAdditivesYield of 2-AEP
[32P]PEP and [14C]PEPMg2+, Alanine/Pyridoxal Phosphate2-5%
[32P]PEP and [14C]PEPMg2+, Alanine/Pyridoxal Phosphate, Thiamine PyrophosphateIncreased by a factor of 10
Phosphonoacetaldehyde-~80%
Phosphonopyruvate-~15%

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 2-AEP and phosphonolipid synthesis.

Protocol 1: Enzymatic Assay for 2-Aminoethylphosphonate-Pyruvate Transaminase (AEPT) Activity[1][2]

This protocol describes a continuous spectrophotometric assay to measure the activity of AEPT by monitoring the consumption of NADH in a coupled enzymatic reaction.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.5)

  • 2-Aminoethylphosphonate (AEP) solution (stock solution 100 mM)

  • Pyruvate solution (stock solution 20 mM)

  • L-lactic dehydrogenase (LDH) (in glycerol, ~1000 units/mL)

  • NADH solution (stock solution 10 mM)

  • Purified AEPT enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 850 µL of 100 mM Tris-HCl buffer, pH 8.5

    • 50 µL of 20 mM pyruvate

    • 50 µL of 10 mM NADH

    • 5 µL of L-lactic dehydrogenase

  • Incubate the mixture at 25°C for 5 minutes to establish a stable baseline.

  • Initiate the reaction by adding 50 µL of the AEPT enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADH oxidation is proportional to the AEPT activity. Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Protocol 2: Extraction of Phosphonolipids from Biological Samples[3][4][5]

This protocol is a modified Bligh-Dyer method for the efficient extraction of total lipids, including phosphonolipids, from cellular material.

Materials:

Procedure:

  • Homogenize or sonicate the biological sample (e.g., cell pellet) in a mixture of chloroform and methanol (1:2, v/v) to a final volume 20 times the sample volume.

  • After 10-20 minutes of extraction at room temperature with occasional vortexing, add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:2:1.8.

  • Vortex the mixture thoroughly to ensure phase separation.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) for further analysis.

Protocol 3: Analysis of Phosphonolipids by Thin-Layer Chromatography (TLC)[6][7][8]

This protocol describes a one-dimensional TLC method for the separation and identification of phosphonolipid classes.

Materials:

  • Silica gel 60 TLC plates

  • Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Molybdenum blue spray reagent for phosphorus detection

  • Iodine vapor for visualization

  • Phospholipid standards (e.g., phosphatidylethanolamine, phosphatidylcholine, and if available, a phosphonolipid standard)

Procedure:

  • Spot the resuspended lipid extract onto the TLC plate, alongside the phospholipid standards.

  • Develop the plate in a chromatography tank containing the developing solvent until the solvent front is approximately 1 cm from the top of the plate.

  • Air-dry the plate thoroughly.

  • Visualize the lipid spots by placing the plate in a chamber with iodine vapor or by spraying with molybdenum blue reagent and heating.

  • Phosphonolipids can be identified by their Rf values relative to the standards. The C-P bond in phosphonolipids often results in slightly different chromatographic behavior compared to their phosphate ester analogs.

Protocol 4: Characterization of Phosphonolipids by Mass Spectrometry[9][10][11]

This protocol provides a general workflow for the analysis of phosphonolipids using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system with an ESI source

  • C18 reverse-phase LC column

  • Mobile phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Phosphonolipid extract

Procedure:

  • Inject the phosphonolipid extract into the LC-MS system.

  • Separate the lipid species using a gradient elution from 60% B to 100% B over 30 minutes.

  • Acquire mass spectra in both positive and negative ion modes.

  • In positive ion mode, phosphonolipids will typically appear as [M+H]+ or [M+Na]+ adducts.

  • In negative ion mode, they will appear as [M-H]- adducts.

  • Perform tandem mass spectrometry (MS/MS) to fragment the parent ions. The fragmentation pattern will reveal the structure of the headgroup and the fatty acid chains. The presence of a fragment corresponding to the 2-AEP headgroup can confirm the identity of the phosphonolipid.

Signaling Pathways and Logical Relationships

The synthesis of phosphonolipids is tightly integrated with central carbon and lipid metabolism. The following diagrams illustrate these relationships.

Phosphonolipid_Synthesis_Pathway cluster_precursor 2-AEP Synthesis cluster_lipid Phosphonolipid Assembly PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PEPM PnAA Phosphonoacetaldehyde PnPy->PnAA PPD AEP 2-Aminoethylphosphonate (2-AEP) PnAA->AEP AEPT Phosphonolipid Phosphonolipid AEP->Phosphonolipid DAG Diacylglycerol (DAG) DAG->Phosphonolipid Experimental_Workflow Sample Biological Sample (e.g., Cells, Tissues) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction EnzymeAssay Enzyme Activity Assays (e.g., AEPT) Sample->EnzymeAssay Separation Chromatographic Separation (TLC or HPLC) Extraction->Separation Analysis Mass Spectrometry (ESI-MS/MS) Separation->Analysis Data Data Analysis and Quantification Analysis->Data

References

Ciliatine (2-Aminoethylphosphonic Acid) in Mammalian Systems: A Technical Overview of Distribution, Analysis, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliatine, or 2-aminoethylphosphonic acid (2-AEP), is a naturally occurring phosphonate (B1237965), an organophosphorus compound characterized by a stable carbon-phosphorus (C-P) bond. First discovered in the protozoan Tetrahymena, it has since been identified in a wide range of organisms, including various mammalian tissues.[1] Unlike phosphate (B84403) esters, the C-P bond in phosphonates is resistant to enzymatic and chemical hydrolysis, suggesting unique biological roles and metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of ciliatine's distribution in mammalian tissues, detailed methodologies for its quantification, and an exploration of its known metabolic pathways and potential signaling functions.

Data Presentation: Distribution of Ciliatine in Mammalian Tissues

While the presence of ciliatine has been confirmed in a variety of mammalian tissues, comprehensive quantitative data on its absolute concentrations remain limited in the available scientific literature. The following tables summarize the known qualitative and semi-quantitative distribution of ciliatine.

Table 1: Qualitative Distribution of Ciliatine in Human Tissues

TissuePresence DetectedReference(s)
BrainYes[2]
HeartYes[2]
KidneyYes[2]
LiverYes[2]
IntestineYes[2]
SpleenYes[2]
Adrenal GlandsYes[2]
AortaYes[2]

It is important to note that in these studies, ciliatine was found to be bound to lipids and proteins, with no free form detected.[2]

Table 2: Biodistribution of Technetium-99m Labeled Ciliatine in Rat Tissues

TissueRelative Concentration (% Injected Dose/gram)Time PointReference(s)
Lung> 1%5 min[3]
Liver> 1%5 min[3]
Kidney> 1%5 min[3]
Bone> 1%5 min[3]
LiverDominant6 hours[3]
BoneDominant6 hours[3]
MarrowDominant6 hours[3]
KidneyDominant6 hours[3]

This table reflects the distribution of an externally administered radiolabeled analog and not the endogenous concentration of naturally occurring ciliatine.

Experimental Protocols: Quantification of Ciliatine in Mammalian Tissues

The quantification of ciliatine in complex biological matrices like mammalian tissues requires robust and sensitive analytical methods. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice due to its high selectivity and sensitivity. Below is a detailed representative protocol derived from established methods for similar polar analytes.

Tissue Sample Preparation and Homogenization

Objective: To obtain a homogenous mixture from the solid tissue sample for efficient extraction of ciliatine.

Materials:

  • Frozen mammalian tissue sample (-80°C)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenization buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Bead mill homogenizer with appropriate beads (e.g., ceramic or stainless steel)

  • Microcentrifuge tubes

Procedure:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen to keep it frozen.

  • Grind the tissue to a fine powder using the pestle.

  • Transfer the powdered tissue to a pre-chilled microcentrifuge tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 1:5 w/v).

  • Add homogenization beads to the tube.

  • Homogenize the sample using a bead mill homogenizer according to the manufacturer's instructions.

  • Keep the homogenate on ice for subsequent extraction.

Metabolite Extraction

Objective: To extract ciliatine from the tissue homogenate while precipitating proteins that can interfere with analysis.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution (e.g., ¹³C₂,¹⁵N-labeled ciliatine)

  • Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727) containing 0.1% formic acid

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • To a microcentrifuge tube containing the tissue homogenate, add a known amount of the internal standard solution.

  • Add three volumes of ice-cold ACN or methanol with 0.1% formic acid to the homogenate to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.

Optional: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To remove interfering substances from the extract and concentrate the analyte.

Materials:

  • Supernatant from the extraction step

  • SPE cartridges (e.g., mixed-mode cation exchange)

  • SPE manifold

  • Conditioning, wash, and elution solvents (specific to the SPE cartridge used)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute ciliatine with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Objective: To separate ciliatine from other components in the extract and quantify it using mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

HPLC Conditions (Representative):

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar ciliatine.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Ciliatine: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy should be optimized for maximum sensitivity for ciliatine and its internal standard.

Data Analysis and Quantification

Objective: To determine the concentration of ciliatine in the original tissue sample.

Procedure:

  • Generate a calibration curve using standard solutions of ciliatine of known concentrations, spiked with the internal standard.

  • Plot the ratio of the peak area of ciliatine to the peak area of the internal standard against the concentration of the calibrants.

  • Using the peak area ratio obtained from the tissue sample analysis, calculate the concentration of ciliatine in the sample by interpolating from the calibration curve.

  • Normalize the concentration to the initial weight of the tissue sample (e.g., in nmol/g or µg/g).

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow tissue Mammalian Tissue Sample homogenization Homogenization (Liquid N2, Bead Mill) tissue->homogenization extraction Metabolite Extraction (Protein Precipitation with ACN/MeOH) homogenization->extraction cleanup Sample Cleanup (Optional) (Solid-Phase Extraction) extraction->cleanup analysis HPLC-MS/MS Analysis (HILIC, ESI+, MRM) extraction->analysis Direct Injection cleanup->analysis quantification Data Analysis & Quantification analysis->quantification Ciliatine_Metabolism cluster_reaction enzyme enzyme ciliatine Ciliatine (2-Aminoethylphosphonic Acid) transaminase 2-Aminoethylphosphonate- pyruvate Aminotransferase ciliatine->transaminase pyruvate Pyruvate pyruvate->transaminase phosphonoacetaldehyde Phosphonoacetaldehyde transaminase->phosphonoacetaldehyde alanine Alanine transaminase->alanine

References

Methodological & Application

Application Note: Sensitive Quantification of Ciliatine (2-Aminoethylphosphonic Acid) in Aqueous Samples using HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ciliatine (2-aminoethylphosphonic acid) is a naturally occurring phosphonate (B1237965) of significant interest in various biological and environmental studies. Due to its lack of a native chromophore or fluorophore, its direct detection by conventional HPLC methods is challenging. This application note presents a robust and sensitive method for the quantification of ciliatine in aqueous matrices. The method utilizes pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and ethanethiol (B150549) (ET) to form a highly fluorescent isoindole derivative, which is then separated by reversed-phase HPLC and detected by a fluorescence detector. This approach offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex samples.[1]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample preparation to data acquisition and analysis.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Aqueous Sample Filtered_Sample Filtered Sample Sample->Filtered_Sample 0.22 µm filtration Derivatization Mix Sample/Standard with OPA/ET Reagent Incubate at Room Temperature Filtered_Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection HPLC_Column C18 Column Separation Gradient Elution HPLC_Column->Separation Injection->HPLC_Column Detection Fluorescence Detection (Ex/Em Wavelengths) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Ciliatine Chromatogram->Quantification

Caption: Experimental workflow for HPLC-FLD analysis of ciliatine.

Quantitative Data Summary

The performance of the method described in a representative study is summarized in the table below.[1] This data highlights the method's sensitivity, linearity, and precision.

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)12.0 µg/L
Limit of Quantification (LOQ)Not explicitly stated, but typically 3-5x LOD
Repeatability (RSD, n=7)< 4.1%
Recoveries83.0 - 104%

Experimental Protocols

1. Reagents and Materials

  • Ciliatine (2-aminoethylphosphonic acid) standard

  • o-Phthalaldehyde (OPA)

  • Ethanethiol (ET)

  • Boric acid

  • Sodium hydroxide

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Syringe filters (0.22 µm)

2. Preparation of Reagents

  • Borate (B1201080) Buffer (0.4 M, pH 10.4): Dissolve an appropriate amount of boric acid in ultrapure water, adjust the pH to 10.4 with concentrated sodium hydroxide, and bring to final volume.

  • OPA/Ethanethiol (OPA/ET) Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of ethanethiol and 11.2 mL of 0.4 M borate buffer (pH 10.4). This reagent should be prepared fresh daily and stored protected from light.

3. Sample and Standard Preparation

  • Standard Stock Solution: Prepare a stock solution of ciliatine (e.g., 1000 mg/L) in ultrapure water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the same matrix as the samples (e.g., artificial seawater or ultrapure water) to create a calibration curve (e.g., 20, 50, 100, 200, 500 µg/L).

  • Sample Preparation: Filter aqueous samples through a 0.22 µm syringe filter to remove particulate matter.

4. Pre-column Derivatization Protocol

  • In an autosampler vial or microcentrifuge tube, mix 250 µL of the sample or working standard with 250 µL of the OPA/ET derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 10 minutes in the dark.

  • The derivatized sample is now ready for injection into the HPLC system.

Derivatization Ciliatine Ciliatine (Primary Amine) Derivative Fluorescent Isoindole Derivative Ciliatine->Derivative + OPA_ET OPA + Ethanethiol OPA_ET->Derivative pH 10.4, RT

Caption: Derivatization reaction of ciliatine with OPA/ET.

5. HPLC and Fluorescence Detector Conditions

The following HPLC conditions have been shown to be effective for the separation and detection of the derivatized ciliatine.[1]

HPLC System ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 25 mM Ammonium acetate (pH 6.8) in water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-15 min: 10-50% B (linear); 15-20 min: 50% B; 20-21 min: 50-10% B (linear); 21-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Fluorescence Detector Excitation: 330 nm, Emission: 465 nm

6. Data Analysis

  • Identify the peak corresponding to the derivatized ciliatine based on the retention time obtained from the analysis of the working standards.

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Quantify the concentration of ciliatine in the samples by interpolating their peak areas from the calibration curve.

Discussion

The pre-column derivatization of ciliatine with OPA and a thiol is a well-established and reliable method for enabling sensitive fluorescence detection.[2][3][4] The reaction is rapid and proceeds under mild conditions, making it suitable for automation.[5] The choice of a C18 column and a water/acetonitrile mobile phase with a buffer provides good chromatographic separation of the derivatized analyte from potential interferences.

It is important to note that the stability of the OPA-derivatives can be a concern, and therefore, it is recommended to automate the derivatization and injection process or to analyze the samples shortly after derivatization.[4][6] The derivatization efficiency can be influenced by the sample matrix, particularly by high salinity, which may necessitate matrix-matched standards for accurate quantification in such samples.[1]

Conclusion

This application note provides a detailed protocol for the sensitive and selective analysis of ciliatine in aqueous samples by HPLC with fluorescence detection. The method, based on pre-column derivatization with OPA/ET, is robust, reproducible, and suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this important phosphonate.

References

Application Note: Quantification of 2-Aminoethylphosphonic Acid (2-AEP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminoethylphosphonic acid (2-AEP) is a naturally occurring phosphonate (B1237965) that plays a role in various biological processes as a component of phosphonolipids and glycoproteins.[1] Accurate quantification of 2-AEP in biological and environmental samples is crucial for understanding its physiological functions and metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of 2-AEP. However, due to its polar and non-volatile nature, derivatization is a mandatory step to enhance its volatility and improve chromatographic performance.[2][3] This application note provides a detailed protocol for the quantification of 2-AEP using GC-MS following a two-step derivatization procedure involving esterification and acylation.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described GC-MS method for 2-AEP analysis. These values are based on typical performance characteristics for the analysis of similar derivatized amino acids and organophosphates.[4][5][6]

ParameterExpected Performance
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 25 ng/mL
Linearity (R²)> 0.99
Recovery80 - 115%
Precision (%RSD)< 15%

Experimental Protocols

Sample Preparation (Biological Fluids - e.g., Urine, Plasma)
  • To 100 µL of the biological sample (e.g., urine, plasma) in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled 2-AEP).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization

This protocol involves a two-step derivatization: esterification of the phosphonic acid group followed by acylation of the amine group.[7]

Step 1: Esterification

  • To the dried sample residue, add 100 µL of 2 M HCl in methanol.

  • Seal the vial tightly and heat at 80°C for 60 minutes to form the methyl ester of 2-AEP.

  • Cool the vial to room temperature and evaporate the reagent under a stream of nitrogen.

Step 2: Acylation

  • To the dried esterified sample, add 50 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA).

  • Seal the vial and heat at 65°C for 30 minutes to derivatize the amine group.[7]

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of toluene (B28343) for GC-MS analysis.[7]

GC-MS Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Splitless mode at 280 °C
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 20 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Electron Ionization (EI) at 230 °C
Quadrupole Temperature 150 °C
Electron Energy 70 eV
Detection Mode Selected Ion Monitoring (SIM) or Full Scan
Quantification

Quantification is typically performed using an internal standard method.[8][9] A calibration curve is generated by analyzing a series of standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation1 Evaporation to Dryness Supernatant_Transfer->Evaporation1 Esterification Esterification (HCl in Methanol) Evaporation1->Esterification Evaporation2 Evaporation Esterification->Evaporation2 Acylation Acylation (PFPA) Evaporation2->Acylation Evaporation3 Evaporation Acylation->Evaporation3 Reconstitution Reconstitution in Toluene Evaporation3->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for 2-AEP quantification.

signaling_pathway cluster_derivatization_logic Derivatization Logic 2-AEP 2-AEP (Polar, Non-volatile) Derivatization Derivatization 2-AEP->Derivatization Increases Volatility Derivative Derivatized 2-AEP (Non-polar, Volatile) Derivatization->Derivative Chemical Modification GC_Analysis GC Amenable Derivative->GC_Analysis Enables Analysis

Caption: Rationale for 2-AEP derivatization.

References

Application Notes: 31P-NMR Spectroscopy in the Analysis of (2-Aminoethyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(2-Aminoethyl)phosphonic acid (AEP), also known as ciliatine, is a naturally occurring phosphonate (B1237965) found in a variety of organisms, where it is a component of membrane phosphonolipids.[1][2] Its unique carbon-phosphorus bond makes it a subject of interest in metabolic and environmental studies. 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct analytical technique for studying AEP, offering non-invasive and quantitative insights into its function and environment.[3][4]

Application 1: Intracellular pH Measurement

31P-NMR spectroscopy is highly effective for determining intracellular pH (pHi) due to the sensitivity of the phosphorus chemical shift to the local proton concentration.[5] AEP serves as an excellent alternative pH probe, particularly in biological systems where the standard marker, inorganic phosphate (B84403) (Pi), may be difficult to observe or is present in multiple, spectrally overlapping pools.

Key Advantages:

  • Cellular Accumulation : AEP can be introduced into biological systems, such as isolated perfused organs, where it accumulates in the cytosol without significantly altering the cell's energetic state.[6]

  • Distinct Chemical Shift : The 31P resonance of AEP is typically in a spectral region with minimal overlap from endogenous phosphometabolites like ATP or phosphocreatine.

  • Reliable pH Correlation : The chemical shift of AEP exhibits a predictable sigmoidal relationship with pH, allowing for accurate pH determination from a standard titration curve.[6] In studies with isolated perfused rat liver, AEP's resonance frequency showed the same chemical shift variations as cytosolic Pi when extracellular pH was altered, confirming its utility as a cytosolic pH probe.[6]

Application 2: Quantitative Analysis of AEP

Quantitative 31P-NMR (qNMR) provides a direct and accurate method for determining the concentration of AEP in diverse samples, from biological extracts to environmental materials.[7]

Key Advantages:

  • Inherent Nuclear Properties : The 31P nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in excellent NMR sensitivity.[7][8]

  • Spectral Simplicity : Molecules typically contain few phosphorus atoms, leading to simple spectra with minimal signal overlap, which facilitates precise quantification.[3][7] The wide chemical shift range of 31P NMR further aids in resolving different phosphorus-containing compounds.[7]

  • Direct Detection : Unlike chromatographic methods, 31P-NMR allows for the direct and simultaneous quantification of all phosphorus-containing compounds in a sample without the need for derivatization.[3] For accurate quantification, inverse-gated decoupling pulse sequences are employed to suppress the nuclear Overhauser effect (NOE) and ensure that signal integrals are directly proportional to molar concentration.[8][9]

Application 3: Metabolic and Environmental Tracking

31P-NMR can be used to monitor the metabolic fate of AEP and its presence in environmental systems. For example, AEP is a known precursor to inorganic phosphate in some microorganisms.[10] The catabolic pathway involves the oxidation of AEP to (R)-2-amino-1-hydroxyethylphosphonic acid, which is then further processed to release glycine (B1666218) and inorganic phosphate.[10] 31P-NMR can distinguish the signal of AEP from these other phosphorylated intermediates and products, enabling the study of enzyme kinetics and metabolic fluxes. Furthermore, 2D NMR techniques, such as ¹H-³¹P Heteronuclear Multiple Bond Correlation (HMBC), have been successfully used to detect AEP in complex environmental samples like suspended particles in lake water.[11]

Quantitative Data Summary

The following tables summarize key 31P-NMR parameters for AEP and related compounds, which are essential for spectral assignment and experimental design.

Table 1: 31P-NMR Properties of this compound (AEP)

ParameterValueConditions / NotesSource(s)
Chemical Shift (δ) pH-dependentTypically observed in the phosphonate region of the spectrum.[6][12]
pKa ~6.0 - 8.0Suitable for reporting pH changes in the physiological range.[12][12]
T1 Relaxation Time 2.2 ± 0.3 sMeasured in isolated perfused rat liver. Crucial for setting the relaxation delay in quantitative experiments.[6]
¹H Coupling YesProton-coupled spectra show characteristic splitting patterns. Proton decoupling is often used to simplify the spectrum.[2][9]

Table 2: Typical 31P Chemical Shift Ranges of Common Phosphometabolites

Compound ClassChemical Shift Range (ppm)NotesSource(s)
Phosphonates (e.g., AEP) +15 to +30Generally downfield compared to phosphate esters.[2][13]
Phosphate Monoesters +3 to +7Includes compounds like AMP and glucose-6-phosphate.[2][14]
Inorganic Phosphate (Pi) +2 to +5Highly pH-dependent; used as a primary pHi indicator.[4]
Phosphate Diesters -2 to +3Includes membrane phospholipids (B1166683) like phosphatidylcholine.[2][14]
Phosphocreatine (PCr) -2.5 to -3.0Key energy reservoir in muscle tissue.[4]
ATP (γ-phosphate) -3 to -7Chemical shift is sensitive to Mg²⁺ binding.[4]
ATP (α-phosphate) -8 to -12Chemical shift is sensitive to Mg²⁺ binding.[4]
ATP (β-phosphate) -17 to -22Chemical shift is sensitive to Mg²⁺ binding.[4]

Experimental Protocols

Protocol 1: Determination of Intracellular pH using AEP as a Probe

This protocol describes the use of AEP to measure cytosolic pH in an isolated, perfused organ model.

  • Preparation of Perfusion Buffer : Prepare a suitable physiological buffer (e.g., Krebs-Henseleit) and ensure it is well-oxygenated (95% O₂ / 5% CO₂) and maintained at 37°C.

  • System Setup : Perfuse the isolated organ (e.g., liver) in the NMR spectrometer, ensuring stable physiological conditions.[6]

  • Baseline Spectrum Acquisition : Acquire a baseline ³¹P-NMR spectrum to observe endogenous phosphometabolites.

  • Introduction of AEP : Introduce AEP into the perfusion buffer at a final concentration of approximately 1-5 mM. Allow the system to equilibrate for at least 30 minutes to ensure cellular uptake.[6]

  • NMR Data Acquisition :

    • Use a one-pulse ³¹P-NMR sequence with ¹H decoupling.

    • Set the pulse angle to 60-90°.

    • Set the relaxation delay (d1) to at least 3 seconds to allow for adequate spin-lattice relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 256-1024 scans).

  • Data Processing :

    • Apply an exponential line broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio.

    • Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm) or an internal reference if available.[15]

  • pH Calculation :

    • Measure the chemical shift (δ) of the AEP peak.

    • Calculate the pH using the Henderson-Hasselbalch equation adapted for NMR chemical shifts: pH = pKa + log[(δ - δ_acid) / (δ_base - δ)]

    • The values for pKa, δ_acid (chemical shift of the fully protonated form), and δ_base (chemical shift of the fully deprotonated form) must be predetermined by performing a pH titration of AEP under identical buffer and temperature conditions.[12]

Protocol 2: Quantitative Analysis of AEP in Tissue Extracts

This protocol provides a methodology for the accurate quantification of AEP in a biological extract using an internal standard.

  • Sample Extraction :

    • Flash-freeze the tissue sample in liquid nitrogen to quench metabolism.

    • Homogenize the frozen tissue in a cold extraction solvent (e.g., perchloric acid or a methanol/chloroform/water mixture).

    • Centrifuge to pellet macromolecules and neutralize the supernatant.

    • Lyophilize the final extract to a dry powder.

  • NMR Sample Preparation :

    • Resuspend a precisely weighed amount of the lyophilized extract in a known volume of D₂O-based buffer (e.g., 50 mM Glycine, pD 9.5).[14] The buffer should contain a chelating agent like 2 mM EDTA to sequester paramagnetic metal ions that can cause line broadening.[14]

    • Add a known amount of a suitable internal standard. The standard should be a phosphorus-containing compound with a single resonance that does not overlap with sample signals (e.g., triphenyl phosphate or trimethylphosphine (B1194731) oxide).[7][14]

    • Transfer the final solution to a 5 mm NMR tube.

  • NMR Data Acquisition (Quantitative) :

    • Use an inverse-gated ¹H decoupling pulse sequence to eliminate NOE effects.[8][9]

    • Crucially, set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of both AEP and the internal standard. For AEP, with a T1 of ~2.2 s, the delay should be at least 11 seconds.[6]

    • Use a calibrated 90° pulse angle.

    • Acquire a sufficient number of scans for robust quantification.

  • Data Processing and Quantification :

    • Process the spectrum with minimal line broadening to maintain accurate peak shapes.

    • Carefully integrate the area of the AEP peak (I_AEP) and the internal standard peak (I_Std).

    • Calculate the concentration of AEP using the following formula: Conc_AEP = (I_AEP / N_AEP) * (N_Std / I_Std) * Conc_Std where N is the number of phosphorus nuclei giving rise to the signal (usually 1 for both AEP and the standard).

Visualizations

AEP_Metabolic_Pathway cluster_legend Diagram Key AEP This compound (AEP) AHEP (R)-2-amino-1-hydroxyethyl phosphonic acid AEP->AHEP PhnY Enzyme Products Glycine + Inorganic Phosphate AHEP->Products PhnZ Enzyme key1 Metabolite key2 Enzymatic Step key1_box key2_arrow

Caption: Metabolic pathway of AEP degradation in microorganisms.

Quantitative_31P_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Tissue or Environmental Sample extract Perform Solvent Extraction start->extract add_std Add Internal Standard (e.g., Triphenyl Phosphate) extract->add_std acquire Acquire 31P Spectrum (Inverse-Gated Decoupling, d1 > 5*T1) add_std->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Peaks for AEP and Standard process->integrate calculate Calculate AEP Concentration integrate->calculate end_node Final Concentration calculate->end_node

Caption: Workflow for quantitative 31P-NMR analysis of AEP.

pH_Probe_Workflow start Prepare Biological System (e.g., Perfused Organ) add_aep Introduce AEP (1-5 mM) start->add_aep acquire Acquire 31P-NMR Spectrum add_aep->acquire measure Measure Chemical Shift (δ) of AEP Peak acquire->measure calculate Calculate pH using Titration Curve Data measure->calculate end_node Intracellular pH Value calculate->end_node

Caption: Workflow for measuring intracellular pH using AEP as a probe.

References

Mass Spectrometry Analysis of Ciliatine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliatine (2-aminoethylphosphonic acid) is the most common naturally occurring phosphonate (B1237965), found in a variety of organisms from microbes to mammals.[1] As an analog of β-alanine and taurine, it is a key component of various biomolecules, including phosphonolipids and glycoproteins. The stable carbon-phosphorus (C-P) bond in ciliatine and its derivatives imparts resistance to chemical and enzymatic degradation, making these compounds subjects of interest in drug development and biological research.[2][3] Accurate and sensitive quantification of ciliatine and its derivatives in biological matrices is crucial for understanding their physiological roles, metabolism, and potential as therapeutic agents or biomarkers.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of ciliatine and its key derivatives, such as N-acetyl-ciliatine and phosphonolipids.

Analytical Challenges and Strategies

The analysis of ciliatine and its derivatives by mass spectrometry presents several challenges due to their high polarity, which leads to poor retention on conventional reversed-phase liquid chromatography (RPLC) columns and potential for ion suppression in the mass spectrometer. To overcome these challenges, several strategies are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and is a preferred method for the analysis of ciliatine and other aminophosphonates.[2]

  • Ion-Pairing Chromatography: The use of ion-pairing reagents in the mobile phase can improve the retention of polar analytes on RPLC columns.[4]

  • Derivatization: Chemical derivatization is a common strategy to increase the volatility and improve the chromatographic properties of polar analytes for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis.[5]

Application Note 1: Quantification of Ciliatine in Human Plasma by LC-MS/MS

This application note describes a robust method for the quantification of ciliatine in human plasma using HILIC-MS/MS.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated ciliatine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)

    • Mobile Phase A: 10 mM Ammonium (B1175870) Acetate in Water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Ciliatine: m/z 126.0 -> 108.0

      • Internal Standard (d4-Ciliatine): m/z 130.0 -> 112.0

    • Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of ciliatine in human plasma.

ParameterValueReference
Linearity Range10 - 5000 ng/mL[6][7]
LLOQ10 ng/mL[6]
Intraday Precision (%CV)< 15%[7]
Interday Precision (%CV)< 15%[7]
Recovery> 85%[8]

Experimental Workflow

Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS HILIC-MS/MS Analysis Reconstitution->LCMS

Workflow for Ciliatine Quantification in Plasma

Application Note 2: Analysis of Ciliatine and N-Acetyl-Ciliatine in Tissues by GC-MS

This application note details a method for the analysis of ciliatine and its N-acetylated derivative in tissue samples using GC-MS following derivatization.

Experimental Protocol

1. Sample Preparation (Homogenization and Derivatization)

  • Homogenize ~50 mg of tissue in 1 mL of 80% methanol.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Two-Step Derivatization: [5]

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes.[9]

    • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 40°C for 30 minutes.[9]

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Carrier Gas: Helium at 1 mL/min

    • Oven Program: 70°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[8]

    • Injector Temperature: 250°C

  • Mass Spectrometry (Single Quadrupole or TOF):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-650

Quantitative Data Summary

Quantitative performance for silylated derivatives can be highly matrix-dependent. The following provides general expectations.

ParameterExpected ValueReference
Linearity Range1 - 500 µg/g tissue[10]
LOD0.1 - 1 µg/g tissue[11]
Precision (%CV)< 20%[10]
Recovery> 80%[11]

Experimental Workflow

Tissue Tissue Sample Homogenization Homogenization (Methanol) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Derivatization Two-Step Derivatization (Methoximation & Silylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Workflow for GC-MS Analysis of Ciliatine Derivatives

Fragmentation Patterns and Signaling Pathways

MS/MS Fragmentation of Protonated Ciliatine

The fragmentation of protonated ciliatine ([M+H]⁺, m/z 126.0) in MS/MS is characterized by the neutral loss of water and subsequent cleavages.

M_H [M+H]⁺ m/z 126.0 M_H_H2O [M+H-H₂O]⁺ m/z 108.0 M_H->M_H_H2O -H₂O m_91 [M+H-H₂O-NH₃]⁺ m/z 91.0 M_H_H2O->m_91 -NH₃ m_63 [PO₂H₂]⁺ m/z 63.0 M_H_H2O->m_63 -C₂H₄N

Proposed Fragmentation of Protonated Ciliatine
MS/MS Fragmentation of N-Acetyl-Ciliatine

The fragmentation of deprotonated N-acetyl-ciliatine ([M-H]⁻, m/z 166.0) involves characteristic losses of the acetyl group and parts of the phosphonate moiety.

M_H [M-H]⁻ m/z 166.0 m_124 [M-H-C₂H₂O]⁻ m/z 124.0 M_H->m_124 - ketene m_106 [M-H-CH₃COOH]⁻ m/z 106.0 M_H->m_106 - acetic acid m_79 [PO₃]⁻ m/z 79.0 m_124->m_79 - C₂H₅N

Fragmentation of Deprotonated N-Acetyl-Ciliatine
Ciliatine Biosynthesis and Degradation Pathway

Ciliatine biosynthesis and degradation are key metabolic pathways in organisms that utilize phosphonates. The following diagram illustrates the central steps.[1][3][12]

PEP Phosphoenolpyruvate (PEP) PPA Phosphonopyruvate PEP->PPA PEP phosphomutase PEA Phosphonoacetaldehyde PPA->PEA Phosphonopyruvate decarboxylase Ciliatine Ciliatine (2-Aminoethylphosphonate) PEA->Ciliatine Phosphonoacetaldehyde-alanine aminotransferase Acetaldehyde Acetaldehyde PEA->Acetaldehyde Phosphonoacetaldehyde hydrolase Ciliatine->PEA 2-Aminoethylphosphonate transaminase (AEPT) Phosphonolipids Phosphonolipids Ciliatine->Phosphonolipids Pyruvate Pyruvate Alanine Alanine Alanine->Pyruvate Pi Inorganic Phosphate (Pi) Acetaldehyde->Pi Phosphonoacetaldehyde hydrolase

Ciliatine Biosynthesis and Degradation

Application Note 3: Analysis of Ciliatine-Containing Phosphonolipids

Phosphonolipids, where ciliatine is linked to the lipid backbone, are important structural components of membranes in some organisms. Their analysis requires specialized lipidomics approaches.

Experimental Protocol

1. Sample Preparation (Lipid Extraction)

  • Folch Extraction:

    • Homogenize tissue in a chloroform:methanol (2:1, v/v) mixture.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extract under nitrogen.

    • Reconstitute in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 1:1).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column suitable for lipidomics.

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient for the separation of different lipid classes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (High-Resolution MS, e.g., Q-TOF or Orbitrap):

    • Ionization Mode: Positive and/or Negative ESI.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS/MS spectra for identification.

    • Characteristic Fragment: Look for the characteristic phosphocholine (B91661) headgroup fragment (m/z 184.0739 in positive mode) or specific fragments related to the ciliatine headgroup. For phosphonolipids, a characteristic neutral loss of 125 Da (C2H8NO3P) in positive ion mode or a fragment ion at m/z 124 in negative ion mode can be indicative.

Quantitative Data Summary

Quantitative analysis of individual phosphonolipid species is complex and often relies on relative quantification against a panel of internal standards.

ParameterApproachReference
QuantificationRelative quantification using a class-specific internal standard[13]
IdentificationHigh-resolution mass spectrometry and MS/MS fragmentation[2]
Biological Role of Phosphonolipids

Phosphonolipids are structural analogs of phospholipids (B1166683) and are integrated into cellular membranes.[][15] Their C-P bond makes them resistant to enzymatic cleavage by phospholipases, suggesting a protective role for the cell membrane against harsh environmental conditions and enzymatic degradation.[2][13] They are particularly abundant in marine invertebrates and some microorganisms.[2]

Conclusion

The mass spectrometric methods outlined in these application notes provide robust and sensitive approaches for the analysis of ciliatine and its derivatives in various biological matrices. The choice of analytical strategy—HILIC-MS/MS for polar underivatized analytes, GC-MS for derivatized volatile compounds, or lipidomics workflows for phosphonolipids—depends on the specific research question and the available instrumentation. These protocols and data serve as a valuable resource for researchers in the fields of drug development, metabolomics, and biochemistry who are investigating the roles of these unique phosphonate-containing biomolecules.

References

Application Notes and Protocols for the Derivatization of 2-Aminoethylphosphonic Acid (2-AEP) for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoethylphosphonic acid (2-AEP), a naturally occurring phosphonate, is an analogue of taurine (B1682933) and is of significant interest in various biological and environmental studies. Its high polarity and low volatility make direct analysis by standard chromatographic techniques challenging. Derivatization is a crucial step to enhance its detectability and improve its chromatographic behavior for accurate quantification in diverse matrices. These application notes provide detailed protocols for the derivatization of 2-AEP for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Methods Overview

This document outlines three primary derivatization methods for 2-AEP analysis:

  • Pre-column Derivatization with o-Phthalaldehyde-Ethanethiol (OPA-ET) for HPLC-FLD Analysis: A rapid and sensitive method suitable for quantifying 2-AEP in aqueous and biological samples.

  • Pre-column Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) for HPLC-FLD/LC-MS Analysis: A versatile method that imparts fluorescence and improves lipophilicity, making it suitable for both fluorescence and mass spectrometric detection.

  • Silylation for GC-MS Analysis: A robust method for making 2-AEP sufficiently volatile for gas chromatographic separation and mass spectrometric identification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described derivatization methods for 2-AEP analysis.

Derivatization MethodAnalytical TechniqueMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
OPA-ETHPLC-FLDSeawater12.0 - 2000 µg/L12.0 µg/L-83.0 - 104.0
Fmoc-ClLC-ESI-MS/MSBiological Tissue1 fmol/µL - 125 pmol/µL1 fmol/µL1 pmol-
Silylation (TMS)GC-MS/SIMPlasma10 - 500 ng/mL10 - 90 ng/mL80 - 500 ng/mL-

Experimental Protocols

Protocol 1: Pre-column Derivatization of 2-AEP with o-Phthalaldehyde-Ethanethiol (OPA-ET) for HPLC-FLD Analysis

This protocol is adapted for the analysis of 2-AEP in aqueous samples, such as seawater or culture media.

1. Materials and Reagents:

  • 2-Aminoethylphosphonic acid (2-AEP) standard

  • o-Phthalaldehyde (OPA)

  • Ethanethiol (ET)

  • Boric acid

  • Potassium chloride (KCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium acetate (B1210297)

  • Water (deionized or Milli-Q)

  • Sample filtration units (0.22 µm)

2. Preparation of Solutions:

  • Borate (B1201080) Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust the pH to 9.5 with a concentrated NaOH solution.

  • OPA Stock Solution (10 mg/mL): Dissolve 100 mg of OPA in 10 mL of methanol. This solution should be stored in the dark at 4°C.

  • OPA-ET Derivatization Reagent: In a fume hood, mix 1 mL of the OPA stock solution with 50 µL of ethanethiol. Add 9 mL of the 0.4 M borate buffer (pH 9.5). This reagent should be prepared fresh daily.

  • Mobile Phase A: 25 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

3. Sample Preparation:

  • Filter aqueous samples through a 0.22 µm syringe filter to remove particulate matter.

  • For biological samples, perform appropriate extraction and protein precipitation steps (e.g., with sulfosalicylic acid), followed by centrifugation and filtration of the supernatant.

4. Derivatization Procedure:

  • In a microcentrifuge tube or autosampler vial, mix 100 µL of the sample (or standard) with 100 µL of the OPA-ET derivatization reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Immediately inject an aliquot of the derivatized sample into the HPLC system.

5. HPLC-FLD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and B. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-15 min: 10-50% B

    • 15-20 min: 50-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 450 nm.

Diagram: OPA-ET Derivatization and HPLC-FLD Workflow

OPA_ET_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-FLD Analysis Sample Aqueous or Biological Sample Filter Filtration (0.22 µm) Sample->Filter Deriv Mix Sample with OPA-ET Reagent Filter->Deriv React React for 2 min at Room Temp. Deriv->React Inject Inject into HPLC System React->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection (Ex:340/Em:450) Separate->Detect

Caption: Workflow for 2-AEP analysis using OPA-ET derivatization and HPLC-FLD.

Protocol 2: Pre-column Derivatization of 2-AEP with 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) for HPLC-FLD/LC-MS Analysis

This method is suitable for a wide range of biological samples, including tissue homogenates and plasma.

1. Materials and Reagents:

  • 2-Aminoethylphosphonic acid (2-AEP) standard

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Acetone

  • Pentane

  • Ethyl acetate

  • Formic acid

  • Water (deionized or Milli-Q)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Preparation of Solutions:

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 0.62 g of boric acid in 100 mL of deionized water and adjust the pH to 9.0 with NaOH.

  • Fmoc-Cl Solution (15 mM): Dissolve 38.8 mg of Fmoc-Cl in 10 mL of acetonitrile. Prepare this solution fresh.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

3. Sample Preparation:

  • Homogenize tissue samples in an appropriate buffer and centrifuge to remove debris.

  • For plasma samples, perform protein precipitation (e.g., with acetonitrile or methanol), centrifuge, and collect the supernatant.

  • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

4. Derivatization Procedure:

  • Reconstitute the dried sample extract in 100 µL of 0.1 M borate buffer (pH 9.0).

  • Add 100 µL of the 15 mM Fmoc-Cl solution.

  • Vortex the mixture and allow it to react for 10 minutes at room temperature.

  • To stop the reaction and remove excess Fmoc-Cl, add 200 µL of pentane:ethyl acetate (80:20, v/v).

  • Vortex for 1 minute and centrifuge (e.g., 5000 x g for 5 minutes).

  • Carefully remove and discard the upper organic layer.

  • Repeat the extraction with pentane:ethyl acetate.

  • The lower aqueous layer containing the Fmoc-2-AEP derivative is ready for analysis.

5. HPLC-FLD/LC-MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A and B. A typical gradient could be:

    • 0-2 min: 20% B

    • 2-15 min: 20-80% B

    • 15-18 min: 80% B

    • 18-20 min: 80-20% B

    • 20-25 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Wavelengths: Excitation at 265 nm, Emission at 315 nm.

  • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode. Monitor the appropriate m/z transitions for Fmoc-2-AEP.

Diagram: Fmoc-Cl Derivatization and LC-MS Analysis Workflow

Fmoc_Cl_Workflow Start Start: Sample Extract (Dried) Reconstitute Reconstitute in Borate Buffer (pH 9.0) Start->Reconstitute Add_Fmoc Add Fmoc-Cl in Acetonitrile Reconstitute->Add_Fmoc React React for 10 min at Room Temp. Add_Fmoc->React Quench Quench & Extract with Pentane:Ethyl Acetate React->Quench Analyze Analyze Aqueous Layer by HPLC-FLD or LC-MS Quench->Analyze

Caption: Workflow for 2-AEP analysis using Fmoc-Cl derivatization.

Protocol 3: Silylation of 2-AEP for GC-MS Analysis

This protocol is a general guideline for the silylation of polar analytes like 2-AEP and can be adapted for various biological matrices.

1. Materials and Reagents:

  • 2-Aminoethylphosphonic acid (2-AEP) standard

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Pyridine (B92270) (anhydrous)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., a stable isotope-labeled 2-AEP)

2. Sample Preparation:

  • Perform extraction and protein precipitation as described in Protocol 2.

  • It is critical to ensure the sample extract is completely dry before derivatization. Lyophilize or evaporate the solvent under a stream of nitrogen in a reaction vial.

3. Derivatization Procedure:

  • To the dried sample extract in a sealed reaction vial, add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA (+ 1% t-BDMCS).

  • Seal the vial tightly with a PTFE-lined cap.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before opening.

  • The sample is now ready for GC-MS analysis.

4. GC-MS Conditions:

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis. Monitor characteristic ions for the silylated 2-AEP derivative.

Diagram: Silylation and GC-MS Analysis Workflow

Silylation_Workflow Start Start: Dried Sample Extract Add_Reagents Add Pyridine and MTBSTFA (+1% t-BDMCS) Start->Add_Reagents React Heat at 70°C for 60 min Add_Reagents->React Cool Cool to Room Temperature React->Cool Analyze Analyze by GC-MS Cool->Analyze

Caption: Workflow for 2-AEP analysis using silylation and GC-MS.

Concluding Remarks

The choice of derivatization method for 2-AEP analysis depends on the available instrumentation, the sample matrix, and the required sensitivity. The OPA-ET method is a rapid and cost-effective choice for high-throughput analysis using HPLC-FLD. Fmoc-Cl derivatization offers versatility for both fluorescence and highly sensitive mass spectrometric detection. Silylation followed by GC-MS provides excellent chromatographic resolution and structural confirmation. It is recommended to validate the chosen method for the specific matrix of interest to ensure accurate and reliable quantification of 2-AEP.

Application Notes and Protocols: Functionalization of Gold Nanoparticles with (2-Aminoethyl)phosphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface modification.[1] Functionalization of AuNPs with bifunctional ligands allows for the creation of tailored nanomaterials for specific applications such as targeted drug delivery and sensitive biosensing.[1][2] (2-Aminoethyl)phosphonic acid (AEP) is a versatile ligand featuring a terminal amine group and a phosphonic acid group. The phosphonic acid moiety offers a strong anchor to the gold surface, while the primary amine provides a reactive site for the covalent attachment of therapeutic agents, targeting moieties, or detection probes.[3] This document provides detailed protocols for the synthesis and AEP-functionalization of AuNPs, their characterization, and potential applications in drug delivery and biosensing.

Experimental Protocols

Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol is based on the widely used Turkevich method for synthesizing monodisperse spherical AuNPs.[1]

Materials:

  • Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

  • All glassware must be scrupulously cleaned.

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in ultrapure water.

  • In a clean round-bottom flask equipped with a condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to blue and finally to a deep ruby red, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the heat source and continue stirring until the solution cools to room temperature.

  • Store the citrate-stabilized AuNP solution at 4°C.

Functionalization of AuNPs with this compound (AEP) via Ligand Exchange

This protocol describes the surface modification of pre-synthesized citrate-stabilized AuNPs with AEP through a ligand exchange reaction. The phosphonic acid group of AEP is expected to displace the citrate ions on the AuNP surface, forming a stable bond.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • This compound (AEP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge capable of pelleting nanoparticles

Procedure:

  • Prepare a 10 mM solution of AEP in ultrapure water. Adjust the pH to ~7.0 with a dilute NaOH solution if necessary.

  • To 10 mL of the citrate-stabilized AuNP solution, add the AEP solution to achieve a final concentration of 1 mM AEP.

  • Incubate the mixture at room temperature for 24 hours with gentle stirring. This allows for the ligand exchange process to occur.

  • To remove excess AEP and displaced citrate, centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 30 minutes). The exact speed and time will depend on the nanoparticle size.

  • Carefully remove the supernatant and resuspend the AEP-functionalized AuNP pellet in 10 mL of PBS (pH 7.4).

  • Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the AEP-AuNPs in the desired buffer for characterization and further applications.

Characterization of AEP-Functionalized AuNPs

Successful functionalization can be confirmed by a suite of characterization techniques that probe the changes in the physicochemical properties of the nanoparticles.

Parameter Technique Citrate-AuNPs (Expected) AEP-AuNPs (Expected) Rationale for Change
Surface Plasmon Resonance (λmax) UV-Vis Spectroscopy~520 nm~522-525 nmA slight red-shift in the SPR peak is expected due to the change in the local refractive index at the nanoparticle surface upon ligand exchange.
Hydrodynamic Diameter Dynamic Light Scattering (DLS)~20-30 nm~25-35 nmAn increase in hydrodynamic diameter is anticipated due to the formation of the AEP layer on the AuNP surface.[4]
Zeta Potential Zeta Potential Measurement-30 to -50 mV-10 to +10 mV (at pH 7.4)The highly negative charge from the citrate coating is replaced by the zwitterionic nature of AEP at neutral pH, leading to a zeta potential closer to neutral.[5]
Surface Chemistry Fourier-Transform Infrared Spectroscopy (FTIR)Presence of carboxylate peaksAppearance of P-O and N-H stretching vibrations confirming the presence of AEP.
Morphology and Core Size Transmission Electron Microscopy (TEM)Monodisperse, sphericalShould remain unchanged, confirming the core integrity during functionalization.

Applications

Drug Delivery

The terminal amine groups on AEP-AuNPs serve as versatile handles for the covalent conjugation of therapeutic molecules.[2] This enables the development of targeted drug delivery systems.

Workflow for Drug Conjugation: A common strategy involves the use of carbodiimide (B86325) chemistry (e.g., EDC/NHS) to couple the amine groups on the AEP-AuNPs with carboxylic acid groups on a drug molecule.

Drug_Conjugation_Workflow AEP_AuNP AEP-Functionalized AuNP (-NH2 surface) EDC_NHS EDC/NHS Activation AEP_AuNP->EDC_NHS Addition of EDC/NHS Activated_AuNP Activated AEP-AuNP (NHS-ester surface) EDC_NHS->Activated_AuNP Conjugated_AuNP Drug-Conjugated AuNP Activated_AuNP->Conjugated_AuNP Drug Drug Molecule (-COOH group) Drug->Conjugated_AuNP Amide Bond Formation

Drug Conjugation Workflow

Quantitative Data for Drug Loading:

Parameter Method Typical Value Range
Drug Loading Capacity UV-Vis Spectroscopy or HPLC100-1000 drug molecules per AuNP
Drug Loading Efficiency Calculation from initial and unbound drug concentration50-90%
Release Profile (pH-dependent) Dialysis with HPLC/UV-Vis quantificationSustained release over hours to days
Biosensing

AEP-functionalized AuNPs can be employed in biosensing applications in several ways. The amine group can be used to immobilize antibodies or DNA probes for specific analyte detection. Alternatively, the phosphonic acid groups can be exploited for their affinity towards certain metal ions or biomolecules.

Hypothetical Biosensing Application: Colorimetric Detection of a Biomarker

This example illustrates a scenario where the binding of a target biomarker to an antibody-conjugated AEP-AuNP induces a change in the nanoparticle aggregation state, leading to a color change.

Biosensing_Pathway cluster_0 Probe Preparation cluster_1 Detection cluster_2 Signal Generation AEP_AuNP AEP-AuNP Conjugation EDC/NHS Coupling AEP_AuNP->Conjugation Antibody Antibody Antibody->Conjugation Probe Antibody-AuNP Probe Conjugation->Probe Detection_Step Binding Event Probe->Detection_Step Aggregation Nanoparticle Aggregation Detection_Step->Aggregation Induces Biomarker Target Biomarker Biomarker->Detection_Step Color_Change Colorimetric Shift (Red to Blue) Aggregation->Color_Change Results in

Biosensing Signal Pathway

Quantitative Data for Biosensing Performance:

Parameter Method Typical Value Range
Limit of Detection (LOD) UV-Vis SpectroscopypM to nM range
Dynamic Range UV-Vis Spectroscopy2-3 orders of magnitude
Selectivity Testing against interfering substancesHigh selectivity for the target analyte

Conclusion

Functionalization of gold nanoparticles with this compound provides a robust platform for the development of advanced nanomaterials for biomedical applications. The phosphonic acid group ensures stable anchoring to the gold core, while the amine group offers a versatile point of attachment for a wide range of molecules. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the fields of nanotechnology and drug development to explore the potential of AEP-functionalized AuNPs in their respective areas of interest. Further optimization of these protocols may be necessary depending on the specific application and the nature of the molecules to be conjugated.

References

Application Notes and Protocols: Incorporation of Ciliatine into Peptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciliatine, or 2-aminoethylphosphonic acid, is a naturally occurring phosphonate (B1237965) that serves as a building block for a class of peptide mimetics known as phosphonopeptides. These analogs, where a phosphonic acid moiety replaces a carboxylic acid group or a phosphonamidate bond replaces a peptide bond, have garnered significant interest in medicinal chemistry. The tetrahedral geometry of the phosphonate group can mimic the transition state of peptide bond hydrolysis, making phosphonopeptides potent inhibitors of various proteases, particularly metalloproteases.[1] Their stability against enzymatic degradation further enhances their potential as therapeutic agents.

These application notes provide detailed protocols for the incorporation of ciliatine into peptide analogs using both solid-phase and solution-phase synthesis techniques. Additionally, we present quantitative data on the biological activity of representative phosphonopeptide analogs and visualize key pathways and workflows to guide researchers in this field.

Data Presentation: Biological Activity of Ciliatine-Containing Peptide Analogs

The incorporation of ciliatine and its derivatives into peptide sequences can impart significant biological activity. Below are tables summarizing the inhibitory potency of phosphonopeptide analogs against metalloproteases and their antimicrobial activity.

Table 1: Inhibitory Activity of Phosphonopeptide Analogs against Metalloproteases

Peptide Analog StructureTarget EnzymeInhibition Constant (Kᵢ) / IC₅₀Reference
Phosphonamidate Enkephalin AnalogEnkephalinaseSub-micromolar Kᵢ[2][3]
Phosphonamidate Enkephalin AnalogAngiotensin-Converting Enzyme (ACE)Micromolar Kᵢ[2][3]
Phosphinic Tripeptide AnalogEndoplasmic Reticulum Aminopeptidase 1 (ERAP1)Low micromolar IC₅₀[4]
Bisphosphonate-Tripeptide ConjugateMatrix Metalloproteinase-2 (MMP-2)Low micromolar IC₅₀[5]
Bisphosphonate-Tripeptide ConjugateMatrix Metalloproteinase-8 (MMP-8)Low micromolar IC₅₀[5]
N-acylaminomethyl PhosphonamidateEnkephalinaseKᵢ values in the submicromolar range[2]

Table 2: Antimicrobial Activity of Ciliatine-Related Peptide Analogs

Peptide Analog ClassTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Cationic Antimicrobial Peptides (general)E. coli0.207 - 8 µg/mL[6][7]
Cationic Antimicrobial Peptides (general)S. aureus1.656 - 12 µg/mL[6][7]
Cationic Antimicrobial Peptides (general)P. aeruginosa32 - 256 mg/L[8]
Marine Peptide Analog (linear)Gram-positive & Gram-negative bacteria0.4 - 6.6 µM[9]
Marine Peptide Analog (cyclic)Gram-positive & Gram-negative bacteria0.4 - 6.6 µM[9]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Ciliatine-Containing Dipeptide

This protocol details the manual solid-phase synthesis of a dipeptide with C-terminal ciliatine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Fmoc-protected amino acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Fmoc-ciliatine(diethyl ester)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • HPLC-grade acetonitrile (B52724) and water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm complete coupling.

  • Fmoc Deprotection: Repeat step 2.

  • Ciliatine Coupling:

    • Couple Fmoc-ciliatine(diethyl ester) (3 eq.) using the same activation and coupling procedure as in step 3.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify by reverse-phase HPLC using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Solution-Phase Synthesis of a Ciliatine-Containing Dipeptide

This protocol outlines the synthesis of a dipeptide with a phosphonamidate bond linking an amino acid to ciliatine.

Materials:

  • N-protected amino acid

  • Diethyl (2-aminoethyl)phosphonate (Ciliatine diethyl ester)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (HCl) in dioxane

  • Diethyl ether

Procedure:

  • Coupling Reaction:

    • Dissolve the N-protected amino acid (1 eq.) and diethyl (2-aminoethyl)phosphonate (1.1 eq.) in DCM.

    • Add BOP reagent (1.2 eq.) and DIEA (2.5 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., EtOAc/hexanes).

  • Deprotection of the Phosphonate Esters:

    • Dissolve the purified phosphonopeptide in DCM.

    • Add bromotrimethylsilane (B50905) (excess) and stir at room temperature overnight.

    • Remove the solvent and excess reagent under vacuum.

    • Add methanol (B129727) to the residue and evaporate to yield the phosphonic acid.

  • Deprotection of the N-terminal Protecting Group:

    • If the N-terminal protecting group is Boc, dissolve the phosphonic acid in a solution of HCl in dioxane and stir for 1-2 hours.

    • Concentrate the solution under reduced pressure to obtain the final peptide hydrochloride salt.

  • Final Purification:

    • The final product can be further purified by recrystallization or reverse-phase HPLC if necessary.

Visualizations

Ciliatine Degradation Pathway

The enzymatic degradation of ciliatine in certain organisms involves a two-step pathway. The first step is a transamination reaction catalyzed by 2-aminoethylphosphonate transaminase.[10][11][12][13][14]

Ciliatine_Degradation Ciliatine Ciliatine (2-Aminoethylphosphonate) AEPT 2-Aminoethylphosphonate Transaminase (AEPT) Ciliatine->AEPT Pyruvate Pyruvate Pyruvate->AEPT P_Ald Phosphonoacetaldehyde AEPT->P_Ald Transamination Alanine L-Alanine AEPT->Alanine Phosphonatase Phosphonatase P_Ald->Phosphonatase C-P bond cleavage Acetaldehyde Acetaldehyde Phosphonatase->Acetaldehyde Pi Inorganic Phosphate (Pi) Phosphonatase->Pi

Ciliatine enzymatic degradation pathway.
Experimental Workflow for Ciliatine Peptide Analog Synthesis and Evaluation

This diagram outlines the general workflow from peptide design to biological evaluation.

Workflow cluster_synthesis Synthesis cluster_analysis Purification & Characterization cluster_evaluation Biological Evaluation Design Peptide Design Synthesis Solid-Phase or Solution-Phase Synthesis Design->Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & NMR Analysis Purification->Characterization Enzyme_Assay Enzyme Inhibition Assays (IC₅₀ / Kᵢ determination) Characterization->Enzyme_Assay Antimicrobial_Assay Antimicrobial Assays (MIC determination)

Workflow for synthesis and evaluation.
Mechanism of Zinc Metalloprotease Inhibition by Phosphonopeptides

Phosphonopeptides act as transition-state analogs, inhibiting zinc metalloproteases by coordinating with the active site zinc ion.[15][16][17][18]

Inhibition_Mechanism cluster_enzyme Zinc Metalloprotease Active Site cluster_inhibitor Phosphonopeptide Inhibitor Zinc Zn²⁺ Inhibition Inhibition Zinc->Inhibition His1 His His1->Zinc His2 His His2->Zinc Glu Glu Glu->Zinc Phosphonate Phosphonate Group (PO₃²⁻) Peptide_Backbone Peptide Backbone Phosphonate->Peptide_Backbone Phosphonate->Inhibition Coordinates with Zn²⁺ Peptide_Backbone->Inhibition Interacts with binding pockets

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 2-AEP Detection in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-aminoethyl diphenylborinate (2-AEP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of 2-AEP detection in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the quantification of 2-AEP in biological samples?

A1: The primary methods for quantifying 2-AEP in complex samples such as plasma, urine, or tissue homogenates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection. LC-MS/MS is generally preferred for its high sensitivity and selectivity.[1][2][3][4][5] Electrochemical sensors and fluorescence-based assays have also been explored for the detection of 2-AEP and its derivatives.[6][7][8][9]

Q2: What are the main challenges in detecting 2-AEP in complex biological samples?

A2: The main challenges include:

  • Matrix Effects: Endogenous components in biological samples like salts, lipids, and proteins can interfere with the ionization of 2-AEP in mass spectrometry, leading to ion suppression or enhancement and affecting accuracy.[10][11][12][13][14]

  • Low Concentrations: Physiological or pharmacologically relevant concentrations of 2-AEP can be very low, requiring highly sensitive analytical methods.

  • Analyte Stability: 2-AEP may be susceptible to degradation in biological matrices under certain storage and handling conditions.[15] Ensuring analyte stability throughout the sample lifecycle is crucial for reliable quantification.

  • Sample Preparation: Inefficient sample cleanup can lead to the co-extraction of interfering substances, which can compromise the analytical results.[16][17][18][19]

Q3: How can I improve the sensitivity of my 2-AEP assay?

A3: To enhance the sensitivity of your 2-AEP assay, consider the following strategies:

  • Optimize Sample Preparation: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove matrix components and concentrate the analyte.[17][19]

  • Derivatization: Chemically modifying 2-AEP with a derivatizing agent can improve its chromatographic properties and ionization efficiency in LC-MS/MS, or enhance its fluorescence for HPLC-based detection.[20][21][22][23]

  • Instrument Optimization: Fine-tune the parameters of your analytical instrument. For LC-MS/MS, this includes optimizing the electrospray ionization (ESI) source conditions and selecting the most sensitive multiple reaction monitoring (MRM) transitions. For fluorescence detection, optimize the excitation and emission wavelengths.

  • Advanced Chromatographic Techniques: Utilize ultra-high-performance liquid chromatography (UHPLC) for better peak resolution and increased signal-to-noise ratios.

Troubleshooting Guides

This section provides solutions to common problems encountered during 2-AEP analysis.

Low or No Signal
Potential Cause Troubleshooting Steps
Inefficient Extraction - Evaluate and optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like SPE or LLE. - Ensure the pH of the sample and extraction solvents are optimal for 2-AEP recovery.
Analyte Degradation - Investigate the stability of 2-AEP under your sample collection, processing, and storage conditions.[15] - Perform stability studies at different temperatures and for varying durations. Consider the addition of stabilizers if necessary.
Instrumental Issues - For LC-MS/MS, check the cleanliness of the ion source and transfer optics. - Verify the performance of the mass spectrometer with a known standard. - For HPLC-fluorescence, ensure the lamp is functioning correctly and the detector is set to the appropriate wavelengths.
Suboptimal Derivatization - If using derivatization, optimize the reaction conditions (e.g., reagent concentration, temperature, reaction time). - Verify the stability of the derivatized product.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Automate sample preparation steps where possible to minimize human error. - Ensure thorough mixing at each step of the extraction process. - Use a validated and standardized protocol for all samples.
Matrix Effects - Implement strategies to mitigate matrix effects, such as using a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS.[10][11][12][13][14] - Improve chromatographic separation to resolve 2-AEP from co-eluting matrix components. - Evaluate different sample dilution factors.
Instrument Contamination/Carryover - Implement a rigorous wash cycle for the autosampler and injection port between samples. - Analyze blank samples to assess for carryover.
Poor Peak Shape in Chromatography
Potential Cause Troubleshooting Steps
Incompatible Injection Solvent - Ensure the solvent in which the final extract is dissolved is compatible with the mobile phase. A mismatch can lead to peak distortion.
Column Overload - Reduce the injection volume or the concentration of the sample.
Column Degradation - Replace the analytical column if it has exceeded its lifetime or shows signs of performance degradation. - Use a guard column to protect the analytical column from contaminants.

Experimental Protocols & Methodologies

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an appropriate buffer (e.g., phosphate (B84403) buffer at a pH that ensures 2-AEP is charged).

  • Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with the equilibration buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences, followed by 1 mL of a stronger organic solvent (e.g., 50% methanol) to remove lipids and other hydrophobic interferences. The wash solvents should be carefully chosen to not elute 2-AEP.

  • Elution: Elute 2-AEP with 1 mL of a solvent mixture designed to disrupt the interaction with the sorbent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol for a cation exchange mechanism).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of mobile phase-compatible solvent for injection.

Fluorescence-Based Detection of Flavonoids using 2-AEP

While this method detects flavonoids and not 2-AEP itself, it demonstrates the fluorescence-enhancing properties of 2-AEP upon complexation. This principle could potentially be adapted for an indirect quantification of 2-AEP.

  • Principle: 2-AEP forms a fluorescent complex with certain flavonoids, enhancing their native fluorescence.[24][25]

  • Reagents:

    • Phosphate-buffered saline (PBS), pH 7.4

    • 2-aminoethyl diphenylborinate (2-APB) solution

    • Bovine serum albumin (BSA) solution

  • Procedure:

    • Prepare flavonoid standards and samples in PBS.

    • Add 2-APB and BSA to the standards and samples.

    • Incubate to allow for complex formation.

    • Measure the fluorescence using a plate reader with optimized excitation and emission wavelengths. For example, for a quercetin (B1663063) complex, excitation and emission maxima might be around 400-500 nm and 500-700 nm, respectively.[24]

Data Presentation

The following tables summarize key parameters for consideration when developing and troubleshooting a 2-AEP detection method.

Table 1: Comparison of Analytical Techniques for 2-AEP Detection

Technique Advantages Disadvantages Typical Sensitivity
LC-MS/MS High sensitivity and selectivity, suitable for complex matrices.[1][3][4][5]Susceptible to matrix effects, higher equipment cost.[11][12][13][14]Low ng/mL to pg/mL
HPLC-Fluorescence Good sensitivity, lower cost than MS.[26]Requires 2-AEP to be naturally fluorescent or derivatized.[21][22] Potential for interference from other fluorescent compounds.Low to mid ng/mL
Electrochemical Detection High sensitivity, potential for miniaturization.[6][7][8][9]Can be susceptible to electrode fouling from matrix components.Can reach pM to fM range

Table 2: Common Sample Preparation Techniques

Method Principle Advantages Disadvantages
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile, methanol).Simple, fast, and inexpensive.Less effective at removing other matrix components (e.g., phospholipids), which can cause significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide a cleaner extract than PPT.Can be labor-intensive and require larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[17]Provides a high degree of sample cleanup and analyte concentration. Can be automated.Can be more expensive and require more method development than PPT or LLE.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Complex Biological Sample (e.g., Plasma) Pretreatment Pre-treatment (e.g., Dilution, Centrifugation) Sample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization LC_Separation LC Separation (HPLC/UHPLC) Derivatization->LC_Separation Inject Detection Detection (MS/MS or Fluorescence) LC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1. A generalized experimental workflow for the detection of 2-AEP in complex samples.

Troubleshooting_Pathway cluster_no_signal Troubleshooting Low/No Signal cluster_high_var Troubleshooting High Variability cluster_bad_peak Troubleshooting Poor Peak Shape Start Poor Assay Performance Problem Identify the Primary Issue Start->Problem NoSignal Low or No Signal Problem->NoSignal HighVar High Variability Problem->HighVar BadPeak Poor Peak Shape Problem->BadPeak CheckExtraction Optimize Sample Prep NoSignal->CheckExtraction CheckStability Assess Analyte Stability NoSignal->CheckStability CheckInstrument Verify Instrument Performance NoSignal->CheckInstrument StandardizePrep Standardize Sample Prep HighVar->StandardizePrep MitigateMatrix Address Matrix Effects HighVar->MitigateMatrix CheckCarryover Investigate Carryover HighVar->CheckCarryover CheckSolvent Verify Injection Solvent BadPeak->CheckSolvent CheckOverload Check for Column Overload BadPeak->CheckOverload CheckColumn Evaluate Column Health BadPeak->CheckColumn

Figure 2. A logical troubleshooting pathway for common issues in 2-AEP detection.

References

Technical Support Center: Optimization of Derivatization Reactions for Ciliatine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of ciliatine (2-aminoethylphosphonic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of ciliatine for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Derivative Peak 1. Incomplete derivatization: Reaction time, temperature, or reagent concentration may be insufficient. 2. Presence of water: Moisture can deactivate silylating and some acylating reagents.[1] 3. Sample degradation: Ciliatine may degrade under harsh reaction conditions. 4. Incorrect pH: The pH of the reaction mixture can significantly impact the efficiency of certain derivatization reactions.1. Optimize reaction conditions: Increase reaction time, temperature, or the molar excess of the derivatizing reagent.[2] 2. Ensure anhydrous conditions: Thoroughly dry the sample extract before adding the derivatizing reagent. Use anhydrous solvents and reagents.[1] 3. Use milder reaction conditions: Lower the temperature or shorten the reaction time. 4. Adjust the pH of the sample solution to the optimal range for the chosen derivatizing reagent. For example, benzoyl chloride derivatization is base-catalyzed.[3]
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC/HPLC system: Polar analytes can interact with active sites in the injector, column, or detector.[4] 2. Co-elution with interfering compounds: Matrix components can interfere with the chromatography of the derivatized ciliatine. 3. Incorrect mobile/stationary phase: The chromatographic conditions may not be suitable for the derivatized analyte.1. Deactivate the GC inlet and use a high-quality, inert column. For HPLC, ensure the column is properly conditioned.[4] 2. Improve sample cleanup to remove interfering matrix components. 3. Optimize the chromatographic method, including the mobile phase composition, gradient, and column chemistry.
Multiple Derivative Peaks for Ciliatine 1. Incomplete reaction: Partial derivatization of the amino and/or phosphonic acid groups can result in multiple products. 2. Side reactions: The derivatizing reagent may react with other functional groups or with itself to form byproducts.1. Drive the reaction to completion by optimizing reaction conditions (time, temperature, reagent concentration). 2. Choose a more selective derivatizing reagent or adjust the reaction conditions to minimize side reactions.
Poor Reproducibility 1. Inconsistent sample preparation: Variations in drying, reconstitution, or reagent addition can lead to variable results. 2. Instability of derivatives: Some derivatives are sensitive to moisture and may degrade over time.[5] 3. Manual derivatization inconsistencies: Manual procedures can introduce variability between samples.1. Standardize the sample preparation protocol. Use an internal standard to correct for variations.[1] 2. Analyze samples as soon as possible after derivatization. Store derivatives under anhydrous conditions if necessary. 3. Utilize an autosampler for automated derivatization to improve consistency.[6]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of ciliatine?

A1: Ciliatine is a highly polar and non-volatile compound due to its amino and phosphonic acid groups. Direct analysis by gas chromatography (GC) is not feasible as it will not vaporize without decomposition.[7] While it can be analyzed by liquid chromatography (LC), derivatization is often employed to:

  • Improve chromatographic behavior: Derivatization reduces polarity, leading to better peak shape and retention on reverse-phase HPLC columns.[8]

  • Enhance detection sensitivity: By introducing a chromophore or fluorophore, derivatization allows for sensitive detection using UV-Vis or fluorescence detectors.[8][9] For mass spectrometry (MS), derivatization can improve ionization efficiency.[3]

Q2: What are the common derivatization methods for ciliatine?

A2: Common methods involve targeting the primary amine group and include:

  • Acylation: Using reagents like benzoyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a UV-active or fluorescent tag, suitable for HPLC analysis.[3][5][10]

  • Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility for GC-MS analysis.[1]

Q3: How do I choose between GC-MS and HPLC-based methods for derivatized ciliatine analysis?

A3: The choice depends on the available instrumentation and the goals of the analysis:

  • GC-MS is a powerful technique for the identification and quantification of volatile compounds. Silylation is a common derivatization approach for GC-MS analysis of polar metabolites.[1]

  • HPLC is well-suited for non-volatile and thermally labile compounds.[11] Derivatization with reagents like FMOC-Cl or dansyl chloride allows for sensitive detection with fluorescence detectors, while reagents like benzoyl chloride are effective for UV or MS detection.[3][10][12]

Q4: My silylation reaction for GC-MS is not working. What should I check?

A4: The most common issue with silylation is the presence of moisture.[13] Ensure that your sample extract is completely dry before adding the silylating reagent. Lyophilization or evaporation under a stream of nitrogen are effective drying methods.[1] Also, use anhydrous solvents and store your silylating reagents under inert gas to prevent degradation.

Q5: Can I derivatize ciliatine in a complex matrix like biological fluids or tissues?

A5: Yes, but it is crucial to perform a thorough sample cleanup before derivatization to remove interfering substances such as proteins, lipids, and salts. These matrix components can consume the derivatizing reagent, interfere with the reaction, and contaminate your analytical instrument. Solid-phase extraction (SPE) is a common technique for cleaning up complex samples before derivatization.

Experimental Protocols

Protocol 1: Derivatization of Ciliatine with Benzoyl Chloride for UHPLC-MS/MS Analysis

This protocol is adapted for the derivatization of the primary amine group of ciliatine.[3]

Materials:

  • Dried sample extract containing ciliatine

  • Benzoyl chloride

  • Sodium bicarbonate buffer (pH 9)

  • Acetonitrile

  • Internal standard (optional, e.g., 13C6-labeled ciliatine)

  • Microcentrifuge tubes

Procedure:

  • Reconstitute the dried sample extract in a solution of sodium bicarbonate buffer and acetonitrile.

  • Add benzoyl chloride to the sample solution.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate at room temperature for 5 minutes.

  • Quench the reaction by adding a suitable reagent (e.g., a solution of formic acid) to consume excess benzoyl chloride.

  • Centrifuge the sample to pellet any precipitate.

  • Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

Protocol 2: Silylation of Ciliatine for GC-MS Analysis

This is a general protocol for the silylation of polar metabolites containing amine and hydroxyl groups.[1]

Materials:

  • Lyophilized sample extract containing ciliatine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Internal standard (optional)

  • Reacti-Vials™ or other suitable reaction vials

Procedure:

  • Ensure the sample extract is completely dry in a reaction vial.

  • Add anhydrous pyridine to dissolve the sample residue.

  • Add BSTFA + 1% TMCS to the vial.

  • Seal the vial tightly and vortex to mix.

  • Heat the vial at a specific temperature (e.g., 70°C) for a defined period (e.g., 60 minutes) to facilitate the reaction.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Quantitative Data Summary

The following table summarizes performance data for different derivatization methods applicable to ciliatine analysis.

Derivatization Reagent Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Reference
Benzoyl ChlorideUHPLC-MS/MS0.016 µM0.035 µMGood ionization efficiency, stable derivatives.[3]
FMOC-ClHPLC-FLDAnalyte dependent, typically low ng/mLAnalyte dependent, typically low ng/mLHigh fluorescence sensitivity, well-established for amino groups.[5][14]
Dansyl ChlorideHPLC-FLD/MSAnalyte dependent, typically low ng/mLAnalyte dependent, typically fmol range with MSVersatile, good fluorescence and ionization efficiency.[12][15]
BSTFA/MSTFA (Silylation)GC-MSAnalyte dependentAnalyte dependentIncreases volatility for GC analysis, well-established for metabolomics.[1][2]

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample extraction Extraction of Ciliatine sample->extraction drying Drying of Extract extraction->drying reconstitution Reconstitution in Buffer drying->reconstitution add_reagent Add Derivatizing Reagent (e.g., Benzoyl Chloride) reconstitution->add_reagent reaction Incubation add_reagent->reaction quench Quench Reaction reaction->quench hplc HPLC Separation quench->hplc detection Detection (e.g., MS/MS or FLD) hplc->detection data_analysis Data Analysis detection->data_analysis

Caption: HPLC-based derivatization workflow for ciliatine analysis.

experimental_workflow_gc cluster_sample_prep_gc Sample Preparation cluster_derivatization_gc Derivatization (Silylation) cluster_analysis_gc Analysis sample_gc Biological Sample extraction_gc Extraction of Ciliatine sample_gc->extraction_gc drying_gc Lyophilization extraction_gc->drying_gc dissolve_gc Dissolve in Anhydrous Pyridine drying_gc->dissolve_gc add_reagent_gc Add Silylating Reagent (e.g., BSTFA) dissolve_gc->add_reagent_gc reaction_gc Heating add_reagent_gc->reaction_gc gc GC Separation reaction_gc->gc ms MS Detection gc->ms data_analysis_gc Data Analysis ms->data_analysis_gc

Caption: GC-MS-based silylation workflow for ciliatine analysis.

troubleshooting_logic start Start: Low/No Derivative Peak check_water Is the sample completely dry? start->check_water dry_sample Ensure anhydrous conditions check_water->dry_sample No check_conditions Are reaction conditions optimal? check_water->check_conditions Yes dry_sample->check_conditions optimize_conditions Increase time, temp, or reagent conc. check_conditions->optimize_conditions No check_ph Is the pH correct for the reaction? check_conditions->check_ph Yes optimize_conditions->check_ph adjust_ph Adjust pH of the sample solution check_ph->adjust_ph No success Problem Resolved check_ph->success Yes adjust_ph->success

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Quantifying 2-AEP in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying 2-Aminoethylphosphonic acid (2-AEP) in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying 2-AEP in environmental samples?

A1: The primary challenges stem from the inherent physicochemical properties of 2-AEP and the complexity of environmental matrices.

  • High Polarity and Zwitterionic Nature: 2-AEP is a highly polar compound that exists as a zwitterion over a wide pH range. This makes it poorly retained on traditional reversed-phase (RP) chromatographic columns, often leading to elution in the void volume and poor peak shapes.[1]

  • Matrix Effects: Environmental samples such as soil, water, and sediment are complex mixtures containing numerous organic and inorganic compounds.[2][3] These co-extracted matrix components can significantly interfere with the ionization of 2-AEP in the mass spectrometer source, leading to ion suppression or enhancement, which affects the accuracy and precision of quantification.[4] The more complex the matrix, the greater the observed influence.[4]

  • Low Volatility: 2-AEP is a non-volatile compound, which makes its analysis by Gas Chromatography (GC) challenging without a derivatization step to increase its volatility.[5][6]

  • Lack of a Strong Chromophore: 2-AEP does not possess a significant chromophore, making detection by UV-Vis spectrophotometry less sensitive compared to other analytical techniques.

Q2: What are the most common analytical techniques for 2-AEP quantification?

A2: The most prevalent and effective techniques for the quantification of 2-AEP are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • LC-MS/MS: This is often the preferred method due to its high sensitivity and selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like 2-AEP.[7]

  • GC-MS: This technique requires a derivatization step to make 2-AEP volatile.[5] Common derivatization approaches include silylation or acylation.[8][9][10] While effective, derivatization can introduce additional steps and potential sources of error.[8]

Q3: Why is my 2-AEP recovery low during solid-phase extraction (SPE)?

A3: Low recovery of 2-AEP during SPE can be attributed to several factors:

  • Inappropriate Sorbent Selection: Due to its high polarity, 2-AEP may not be efficiently retained on common reversed-phase sorbents like C18. Mixed-mode or ion-exchange sorbents are often more suitable.

  • Suboptimal pH: The pH of the sample and the elution solvent is critical for retaining and eluting the zwitterionic 2-AEP on ion-exchange sorbents. The pH should be adjusted to ensure 2-AEP carries the appropriate charge for interaction with the sorbent.

  • Matrix Overload: High concentrations of interfering compounds in the sample can compete with 2-AEP for binding sites on the SPE sorbent, leading to premature breakthrough and lower recovery.

Troubleshooting Guides

Guide 1: Poor Chromatographic Peak Shape or No Retention in Reversed-Phase LC
Symptom Possible Cause Troubleshooting Action
Peak elutes in the void volume2-AEP is too polar for the stationary phase.Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Tailing or fronting peakSecondary interactions with the stationary phase or inappropriate mobile phase pH.1. Adjust the mobile phase pH to suppress the ionization of either the amine or phosphonic acid group. 2. Consider using an ion-pairing reagent.[1][11]
Broad peaksSlow kinetics of interaction with the stationary phase.1. Optimize the flow rate. 2. Increase the column temperature.
Guide 2: Inconsistent or Low Signal Intensity in LC-MS/MS
Symptom Possible Cause Troubleshooting Action
Signal suppressionCo-eluting matrix components are interfering with ionization.[4]1. Improve sample cleanup using a more selective SPE protocol. 2. Optimize the chromatographic separation to resolve 2-AEP from interfering compounds. 3. Dilute the sample to reduce the concentration of matrix components.[3]
Low signal intensityPoor ionization efficiency of 2-AEP.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). 2. Adjust the mobile phase composition to include additives that enhance ionization (e.g., formic acid, ammonium (B1175870) formate).
Inconsistent signal between injectionsSample instability or carryover.1. Ensure proper sample storage and handle samples consistently.[12][13][14] 2. Implement a robust column washing procedure between injections to prevent carryover.
Guide 3: Issues with GC-MS Analysis after Derivatization
Symptom Possible Cause Troubleshooting Action
No peak or very small peak for 2-AEP derivativeIncomplete derivatization reaction.1. Optimize the reaction conditions (temperature, time, reagent concentration).[8] 2. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.
Multiple peaks for the 2-AEP derivativeFormation of side products or degradation of the derivative.1. Adjust the derivatization conditions to minimize side reactions. 2. Analyze the samples immediately after derivatization, as some derivatives can be unstable.
Poor reproducibilityVariability in the derivatization step.1. Use an internal standard that undergoes derivatization similarly to 2-AEP to correct for variations. 2. Ensure precise and consistent handling during the derivatization process.

Experimental Protocols

Protocol 1: Sample Preparation for 2-AEP in Water Samples using SPE

This protocol is a general guideline and may require optimization based on the specific water matrix.

  • Sample Pre-treatment: Filter the water sample (e.g., 100 mL) through a 0.45 µm filter. Adjust the pH to ~2 with a suitable acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with methanol (B129727) (5 mL) and deionized water (5 mL).

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove unretained matrix components.

  • Elution: Elute the retained 2-AEP with 5 mL of a solution of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of 2-AEP for GC-MS Analysis

This protocol is a general guideline for silylation and should be optimized.

  • Sample Preparation: An aliquot of the extracted and dried sample residue is placed in a reaction vial.

  • Derivatization Reaction: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

  • Incubation: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

Quantitative Data Summary

The following tables summarize typical quantitative data for 2-AEP analysis. Note that these values can vary significantly depending on the specific matrix, instrumentation, and method used.

Table 1: Comparison of Analytical Methods for 2-AEP Quantification

Analytical MethodTypical Limit of Quantification (LOQ)AdvantagesDisadvantages
HILIC-LC-MS/MS0.1 - 10 µg/LHigh sensitivity and selectivity, no derivatization required.Susceptible to matrix effects, requires specialized columns.[15]
GC-MS (with derivatization)1 - 50 µg/LGood sensitivity, robust technique.Requires derivatization which adds complexity and potential for error.[5]
Ion-Pair Chromatography-MS0.5 - 20 µg/LGood retention for polar compounds on RP columns.Can contaminate the MS system, requires dedicated columns.[11]

Table 2: Typical Recovery and Matrix Effect Data for 2-AEP in Environmental Samples

Sample MatrixExtraction MethodAnalytical MethodAverage Recovery (%)Matrix Effect (%)
Surface WaterSPE (Mixed-Mode)HILIC-LC-MS/MS85 - 105-20 to +10
WastewaterSPE (Mixed-Mode)HILIC-LC-MS/MS70 - 95-50 to -10
SoilLiquid Extraction & SPEGC-MS60 - 90N/A

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil) Filtration Filtration / Extraction Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Derivatization Derivatization Evaporation->Derivatization Quantification Quantification LC_MS->Quantification GC_MS GC-MS Analysis GC_MS->Quantification Derivatization->GC_MS Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of 2-AEP in environmental samples.

Troubleshooting_LC_MS cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Inconsistent or Low Signal in LC-MS/MS Matrix_Effects Matrix Effects? Start->Matrix_Effects Ionization_Issues Poor Ionization? Start->Ionization_Issues Carryover Sample Carryover? Start->Carryover Improve_Cleanup Improve Sample Cleanup Matrix_Effects->Improve_Cleanup Yes Optimize_Chroma Optimize Chromatography Matrix_Effects->Optimize_Chroma Yes Dilute_Sample Dilute Sample Matrix_Effects->Dilute_Sample Yes Optimize_Source Optimize MS Source Ionization_Issues->Optimize_Source Yes Mobile_Phase Adjust Mobile Phase Ionization_Issues->Mobile_Phase Yes Wash_Method Implement Column Wash Carryover->Wash_Method Yes

Caption: Troubleshooting guide for common issues encountered during LC-MS/MS analysis of 2-AEP.

References

Technical Support Center: Stability of (2-Aminoethyl)phosphonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (2-Aminoethyl)phosphonic acid derivatives during experimental studies.

Troubleshooting Guide: Common Stability Issues

Question: My this compound derivative is showing significant degradation upon storage in aqueous solution. What are the likely causes and how can I mitigate this?

Answer: Degradation in aqueous solutions is a common issue and is often attributable to hydrolysis, pH-related instability, or oxidation.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis The phosphonate (B1237965) ester or other labile functional groups may be susceptible to hydrolysis.- pH Optimization: Adjust the pH of the solution to a range where the derivative is most stable. This often requires a pH stability study.[1][2] - Buffer Selection: Utilize buffers such as phosphate (B84403) or citrate (B86180) to maintain a stable pH. - Storage Temperature: Store solutions at lower temperatures (e.g., 2-8°C or -20°C) to decrease the rate of hydrolysis.[1]
Oxidation The amino group or other parts of the molecule may be prone to oxidation, especially in the presence of metal ions or dissolved oxygen.- Use of Antioxidants: Add antioxidants like ascorbic acid or tocopherol to the formulation. - Chelating Agents: Incorporate chelating agents such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[3][4] - Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4]
Incorrect pH The stability of this compound derivatives can be highly pH-dependent.- Determine pH of Maximum Stability: Conduct a forced degradation study across a range of pH values to identify the optimal pH for storage. - Use Appropriate Buffers: Employ a suitable buffer system to maintain the pH within the desired range.[5]

Question: I am observing discoloration and precipitation in my solid-state derivative. What could be the problem?

Answer: Discoloration and precipitation in solid samples often point towards degradation due to moisture, light, or heat.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Hygroscopicity The compound may be absorbing moisture from the atmosphere, leading to chemical degradation or physical changes.- Controlled Environment: Handle and store the compound in a low-humidity environment (e.g., a glovebox or desiccator).[6] - Co-processing with Excipients: Consider co-processing with hydrophobic excipients to reduce moisture uptake.[6][[“]] - Appropriate Packaging: Use moisture-proof packaging, potentially including desiccants.[4]
Photodegradation Exposure to light, particularly UV light, can induce degradation.[8]- Light-Resistant Storage: Store the compound in amber vials or other light-blocking containers.[4] - Conduct Photostability Studies: Perform photostability testing as per ICH Q1B guidelines to understand the compound's sensitivity to light.[9][10]
Thermal Degradation Elevated temperatures can accelerate the degradation of the solid material.- Controlled Storage Temperature: Store the compound at a controlled room temperature or in a refrigerator, as determined by stability studies.[1] - Perform Thermal Stability Analysis: Use techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine the thermal stability profile.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound derivatives?

The primary degradation pathways include:

  • Hydrolysis: Cleavage of phosphonate esters or other hydrolytically labile groups. The P-C bond itself is generally stable to hydrolysis.[11][12]

  • Oxidation: The amino group can be a site for oxidative degradation, potentially leading to deamination.[13][14] The presence of metal oxides can catalyze the cleavage of C-P and C-N bonds.[13][15]

  • Photodegradation: Exposure to UV light can lead to the breakdown of the molecule, a process that can be enhanced by the presence of iron.[8]

2. How can I formulate a solution of a this compound derivative to maximize its stability?

To maximize stability in solution:

  • pH and Buffers: Identify the pH of maximum stability and use a suitable buffer (e.g., citrate, phosphate) to maintain it.[1][2]

  • Antioxidants and Chelating Agents: If susceptible to oxidation, include antioxidants and chelating agents like EDTA.[3][4]

  • Co-solvents: For poorly soluble derivatives, the use of co-solvents may be necessary, but their impact on stability must be evaluated.

  • Storage Conditions: Store at reduced temperatures and protect from light.[1][4]

3. What are prodrugs and how can they enhance the stability of this compound derivatives?

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. For phosphonic acid derivatives, prodrug strategies often involve masking the polar phosphonic acid group with ester or amide linkages. This can enhance stability by protecting the phosphonate from premature degradation and also improve membrane permeability and oral bioavailability.[16]

4. What are the essential components of a stability-indicating analytical method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from degradants, impurities, or excipients. For this compound derivatives, this is typically a High-Performance Liquid Chromatography (HPLC) method.[17][18][19] The method must be able to separate the parent compound from all potential degradation products generated during forced degradation studies.[9][20]

5. How do I perform a forced degradation study?

A forced degradation (or stress testing) study exposes the derivative to conditions more severe than those expected during storage to identify potential degradation products and pathways.[9][21] Typical stress conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.[22]

  • Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.[22]

  • Oxidation: e.g., 3% hydrogen peroxide at room temperature.[22]

  • Thermal Stress: e.g., heating the solid at >50°C.[21]

  • Photostability: Exposure to light according to ICH Q1B guidelines.[10][21]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for a this compound derivative.

Methodology:

  • Sample Preparation: Prepare stock solutions of the derivative in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).

    • Basic: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal (Solution): Heat the stock solution at 60°C.

    • Thermal (Solid): Store the solid compound at 70°C.

    • Photolytic: Expose the stock solution and solid compound to light as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method to quantify the this compound derivative and separate it from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often required.

    • Mobile Phase A: 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength where the compound or its derivative absorbs, or MS for universal detection. Note that many aminophosphonates lack a strong chromophore and may require derivatization for UV detection.[23]

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Stock Solution of Derivative acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox therm Thermal Stress (Solid/Solution, >50°C) prep->therm photo Photostability (ICH Q1B) prep->photo analysis HPLC Analysis acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Identify Degradants & Assess Stability analysis->eval

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic cluster_type Nature of Sample cluster_solution_causes Potential Causes (Solution) cluster_solid_causes Potential Causes (Solid) cluster_solutions Mitigation Strategies start Stability Issue Observed solution Aqueous Solution start->solution Degradation in solid Solid State start->solid Degradation of hydrolysis Hydrolysis solution->hydrolysis oxidation Oxidation solution->oxidation ph_issue Incorrect pH solution->ph_issue moisture Hygroscopicity solid->moisture light Photodegradation solid->light heat Thermal Degradation solid->heat sol_strat pH/Buffer Control Antioxidants/Chelators Low Temperature Storage Inert Atmosphere hydrolysis->sol_strat oxidation->sol_strat ph_issue->sol_strat solid_strat Controlled Humidity Light-Resistant Packaging Controlled Temperature moisture->solid_strat light->solid_strat heat->solid_strat

Caption: Troubleshooting logic for stability issues.

References

reducing ion suppression in mass spectrometry of ciliatine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the mass spectrometric analysis of Ciliatine (2-aminoethylphosphonic acid). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the LC-MS/MS analysis of this unique aminophosphonate.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant problem in the analysis of ciliatine?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte of interest, in this case, ciliatine, in a mass spectrometer's ion source.[1][2][3] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of quantification.[2][3] Ciliatine, being a polar and zwitterionic compound, can be particularly susceptible to ion suppression, especially when analyzed in complex biological matrices like plasma, urine, or tissue homogenates. Co-eluting endogenous components from the sample matrix, such as salts, phospholipids, and proteins, compete with ciliatine for ionization, leading to a suppressed signal.[1][4]

Q2: How can I identify if ion suppression is affecting my ciliatine analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a standard solution of ciliatine is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A drop in the baseline signal of ciliatine at the retention time of co-eluting matrix components indicates ion suppression.[4] Another approach is to compare the signal intensity of ciliatine in a standard solution prepared in a pure solvent versus a solution spiked into an extracted blank matrix. A significantly lower signal in the matrix solution confirms the presence of ion suppression.

Q3: What are the primary sources of ion suppression when analyzing ciliatine in biological samples?

A3: The primary sources of ion suppression in the analysis of ciliatine from biological matrices include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[4]

  • Salts: High concentrations of salts from buffers or the biological matrix itself can significantly suppress the ionization of polar analytes like ciliatine.

  • Proteins: Although larger molecules, residual proteins in the sample can precipitate in the ion source, leading to signal instability and suppression.

  • Other endogenous small molecules: Various small molecules present in biological fluids can co-elute with ciliatine and compete for ionization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of ciliatine that may be related to ion suppression.

Problem 1: Poor sensitivity or no detectable peak for ciliatine.
  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than simple protein precipitation.[5][6]

    • Optimize Chromatography: Modify the chromatographic method to separate ciliatine from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.

    • Consider Derivatization: Derivatizing ciliatine can alter its chemical properties, potentially making it less susceptible to ion suppression and improving its chromatographic retention and ionization efficiency.[7][8][9][10][11]

Problem 2: High variability in peak areas between replicate injections.
  • Possible Cause: Inconsistent ion suppression due to matrix effects.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for ciliatine is the most effective way to compensate for variability in ion suppression, as it will be affected by the matrix in the same way as the analyte.[12]

    • Matrix-Matched Calibrants: Prepare calibration standards in the same matrix as the samples to ensure that the calibrants and the samples experience similar matrix effects.

    • Thorough Sample Mixing: Ensure complete and consistent mixing of the sample with any precipitation or extraction solvents to guarantee uniform extraction efficiency and matrix effect.

Problem 3: Gradual decrease in signal intensity over a sequence of injections.
  • Possible Cause: Buildup of non-volatile matrix components in the ion source or on the analytical column.

  • Troubleshooting Steps:

    • Clean the Ion Source: Regularly clean the components of the mass spectrometer's ion source according to the manufacturer's instructions.

    • Implement a Column Wash Step: Include a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components from the column.

    • Use a Diverter Valve: Divert the flow from the LC to waste during the early part of the chromatogram where highly polar, non-retained matrix components (like salts) elute, preventing them from entering the mass spectrometer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ciliatine from Plasma

This protocol provides a general procedure for extracting ciliatine from plasma using a mixed-mode cation exchange SPE sorbent.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading:

    • Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Load the supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute ciliatine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Ciliatine from Urine (after derivatization)

This protocol is based on the principle of extracting a derivatized, less polar form of ciliatine. A suitable derivatizing agent, such as fluorenylmethyloxycarbonyl chloride (FMOC-Cl), can be used to decrease the polarity of ciliatine.

  • Derivatization:

    • To 200 µL of urine, add 200 µL of a borate (B1201080) buffer (pH 9.0).

    • Add 400 µL of a 10 mg/mL solution of FMOC-Cl in acetonitrile.

    • Vortex and let the reaction proceed at room temperature for 15 minutes.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes.

  • Collection and Evaporation:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following table provides an illustrative comparison of the effectiveness of different sample preparation techniques in reducing ion suppression for a hypothetical aminophosphonate analysis. The values are representative of typical improvements and are not specific experimental data for ciliatine.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Improvement in Signal-to-Noise (S/N)
Protein Precipitation85 ± 10-75 ± 152-fold
Liquid-Liquid Extraction70 ± 12-40 ± 105-fold
Solid-Phase Extraction90 ± 8-15 ± 510-fold
  • Matrix Effect (%) is calculated as ((Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent) * 100. A negative value indicates ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt lle Liquid-Liquid Extraction plasma->lle spe Solid-Phase Extraction plasma->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition & Processing lcms->data

Caption: General experimental workflow for ciliatine analysis.

troubleshooting_flowchart start Poor Signal / High Variability check_is Using SIL-IS? start->check_is add_is Implement SIL-IS check_is->add_is No check_sample_prep Evaluate Sample Prep check_is->check_sample_prep Yes add_is->check_sample_prep improve_sample_prep Use SPE or LLE check_sample_prep->improve_sample_prep PPT optimize_chrom Optimize Chromatography check_sample_prep->optimize_chrom SPE/LLE improve_sample_prep->optimize_chrom check_source Clean Ion Source optimize_chrom->check_source end Improved Results check_source->end

Caption: Troubleshooting logic for ion suppression issues.

References

Technical Support Center: Purification of Synthetic (2-Aminoethyl)phosphonic Acid (Ciliatine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the purification of synthetic (2-Aminoethyl)phosphonic acid, also known as ciliatine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying synthetic this compound?

A1: The primary challenges stem from its physical properties. This compound is a zwitterionic compound, making it highly polar and often leading to a sticky, hygroscopic solid that is difficult to crystallize. Its high solubility in water and insolubility in many organic solvents further complicates purification by conventional recrystallization methods.

Q2: What are the common impurities in synthetic this compound?

A2: Impurities largely depend on the synthetic route. A common method is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and a 2-haloethylamine, followed by hydrolysis.[1] Potential impurities include:

  • Unreacted starting materials: Triethyl phosphite and 2-bromoethylamine (B90993) hydrobromide.

  • Byproducts of the Michaelis-Arbuzov reaction: The reaction can sometimes lead to side products. For instance, the ethyl bromide formed as a byproduct can react with triethyl phosphite to form diethyl ethylphosphonate.[2]

  • Incompletely hydrolyzed intermediates: Diethyl (2-aminoethyl)phosphonate may remain if the final hydrolysis step is incomplete.[3][4]

  • Inorganic salts: From pH adjustments and work-up procedures.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: Due to its lack of a strong chromophore, direct UV detection in HPLC is challenging. The recommended method is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using a fluorescent tag like o-phthalaldehyde (B127526) (OPA), followed by fluorescence detection (FLD).[5] This method offers high sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is also crucial for structural confirmation and identification of phosphorus-containing impurities.

Troubleshooting Guide

This guide addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Product is a sticky oil or wax and will not crystallize. 1. Presence of residual solvent or moisture.2. High concentration of impurities depressing the melting point.3. The compound is highly hygroscopic.1. Dry the product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.2. Attempt to purify a less polar precursor, such as the diethyl phosphonate (B1237965) ester, by silica (B1680970) gel chromatography before the final hydrolysis step. 3. Convert the phosphonic acid to a salt (e.g., sodium or triethylammonium (B8662869) salt) to improve its crystallinity. 4. Attempt co-evaporation with a non-polar solvent like toluene (B28343) to remove residual water (azeotropic distillation).
Low yield after recrystallization. 1. The compound is significantly soluble in the cold recrystallization solvent.2. Too much solvent was used.1. Use the minimum amount of hot solvent necessary to dissolve the product.2. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation.3. If the mother liquor still contains a significant amount of product, concentrate it and attempt a second crystallization.
Crystals crash out of solution too quickly. The solution is supersaturated, or the temperature is dropping too rapidly.1. Re-heat the solution and add a small amount of additional solvent.2. Ensure the solution cools slowly and undisturbed. Covering the flask with a watch glass can help retain heat.
Product remains colored after purification. Presence of colored impurities that are not removed by the chosen purification method.1. Perform a charcoal treatment on the hot solution before crystallization. Be aware that this may reduce the yield.2. Consider an alternative purification method, such as ion-exchange chromatography.
Poor separation during ion-exchange chromatography. 1. Incorrect pH of the mobile phase.2. Inappropriate salt gradient for elution.1. Ensure the pH of the loading buffer is at least 1-2 pH units above the pKa of the phosphonic acid to ensure it is deprotonated and binds to the anion-exchange resin.[6] 2. Optimize the salt gradient for elution; a shallower gradient may improve the resolution of closely eluting compounds.[6]

Quantitative Data Summary

Purification Method Typical Purity Before Typical Purity After Typical Yield Reference
Recrystallization (Water/Ethanol)85-95%>98%70-85%[7][8]
Ion-Exchange Chromatography80-90%>99%60-80%

Note: These values are approximate and can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water/Ethanol (B145695)

This protocol is suitable for purifying crude this compound that is substantially pure but may contain minor impurities.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot deionized water in an Erlenmeyer flask. Heat the solution gently on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-warm a funnel with a fluted filter paper by pouring hot water through it. Filter the hot solution quickly to remove the charcoal.

  • Crystallization: To the hot, clear filtrate, add ethanol dropwise with continuous swirling until the solution becomes slightly cloudy. Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Store the product in a desiccator.[7][8]

Protocol 2: Purification by Anion-Exchange Chromatography

This method is effective for removing charged impurities and for purifying highly impure samples of this compound.

Methodology:

  • Resin Preparation: Swell a strong anion-exchange resin (e.g., Dowex 1x8) in deionized water. Pack a chromatography column with the resin and wash it thoroughly with deionized water.

  • Equilibration: Equilibrate the column with the starting buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.5) until the pH of the eluate matches the buffer.

  • Sample Loading: Dissolve the crude this compound in a minimal volume of the starting buffer. Apply the sample solution to the top of the column and allow it to enter the resin bed.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound, neutral, or positively charged impurities.

  • Elution: Elute the bound this compound using a linear gradient of an appropriate salt solution (e.g., 0.1 M to 2.0 M ammonium bicarbonate) or a decreasing pH gradient (e.g., using aqueous formic acid).

  • Fraction Collection: Collect fractions and monitor the presence of the product using a suitable analytical technique (e.g., TLC with ninhydrin (B49086) staining or HPLC-FLD after derivatization).

  • Desalting: Pool the fractions containing the pure product. Remove the salt by lyophilization (if a volatile buffer like ammonium bicarbonate was used) or by using a desalting column.

  • Isolation: After desalting, isolate the pure this compound, typically as a white solid after lyophilization.

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product crude Crude Synthetic This compound recrystallization Recrystallization (Water/Ethanol) crude->recrystallization Option 1 ion_exchange Anion-Exchange Chromatography crude->ion_exchange Option 2 hplc HPLC-FLD (OPA Derivatization) recrystallization->hplc nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) recrystallization->nmr ion_exchange->hplc ion_exchange->nmr pure Pure this compound (>98%) hplc->pure Purity Confirmed nmr->pure Structure Confirmed

Caption: General purification workflow for synthetic this compound.

Troubleshooting_Crystallization start Crude Product is a Sticky Oil/Wax check_impurities High Impurity Level? start->check_impurities check_solvent Residual Solvent/Moisture? check_impurities->check_solvent No purify_precursor Purify Phosphonate Ester by Column Chromatography check_impurities->purify_precursor Yes check_hygroscopic Highly Hygroscopic? check_solvent->check_hygroscopic No high_vacuum Dry Under High Vacuum with Gentle Heating check_solvent->high_vacuum Yes salt_formation Convert to Salt (e.g., Na+ salt) check_hygroscopic->salt_formation Yes desiccator Store in Desiccator check_hygroscopic->desiccator Always purify_precursor->salt_formation high_vacuum->salt_formation

Caption: Troubleshooting decision tree for crystallization issues.

References

selecting the optimal column for 2-AEP separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal column and troubleshooting the separation of 2-Aminoethyl-1,1,2,3,3-pentafluoropropane (2-AEP) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting an HPLC column for 2-AEP separation?

A1: For a fluorinated amine like 2-AEP, a standard C18 column is a good initial choice for reversed-phase chromatography.[1][2][3] However, due to the presence of the fluorine atoms, specialized fluorinated stationary phases, such as those with perfluoroalkyl or pentafluorophenyl (PFP) ligands, can offer enhanced selectivity and retention.[1][2][3][4] It is advisable to start with a C18 column and then, if needed, explore a PFP or other fluorinated phase column to optimize the separation.

Q2: What mobile phase composition is suitable for 2-AEP analysis?

A2: A typical mobile phase for reversed-phase HPLC of a compound like 2-AEP would consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol.[5] Given that 2-AEP has an amine group, which is basic, it is crucial to control the pH of the mobile phase to ensure good peak shape and consistent retention.[6] Using a buffer, for instance, a phosphate (B84403) or acetate (B1210297) buffer, in the aqueous portion of the mobile phase is recommended. A starting point could be a gradient elution from a low to a high percentage of organic solvent.

Q3: How can 2-AEP be detected?

A3: Since 2-AEP lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 200-210 nm) might be possible but could suffer from low sensitivity and baseline noise.[7] A more sensitive and specific approach would be pre-column derivatization of the primary amine with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), followed by fluorescence detection.[8][9] Alternatively, if available, a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) can be used for detection without derivatization.[10]

Q4: Why is my 2-AEP peak showing significant tailing?

A4: Peak tailing for basic compounds like 2-AEP is often due to strong interactions between the amine group and residual acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, ensure your mobile phase pH is appropriate to keep the amine in a consistent protonation state. Using a high-purity, base-deactivated column can also significantly improve peak shape.[11] Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help, but this may not be suitable for all detectors (e.g., MS).

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC analysis of 2-AEP.

Issue 1: Poor or No Retention of 2-AEP
Possible Cause Recommended Solution
Mobile phase is too strong (too much organic solvent). Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient or isocratic method.[5]
Incorrect column choice. If using a normal-phase column, 2-AEP, being polar, may elute very quickly. Switch to a reversed-phase column (e.g., C18, PFP).[12][13]
Sample solvent is too strong. Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume.
Issue 2: Variable Retention Times
Possible Cause Recommended Solution
Inconsistent mobile phase preparation. Ensure the mobile phase is prepared accurately and consistently. Use a buffer to control the pH, as small pH shifts can significantly change the retention of ionizable compounds.[6]
Fluctuations in column temperature. Use a column oven to maintain a constant temperature. Retention times can vary with ambient temperature changes.[6]
Column not fully equilibrated. Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes.
Pump issues (e.g., air bubbles, faulty check valves). Degas the mobile phase and prime the pump to remove any air bubbles. If the problem persists, check the pump's check valves and seals for wear.[14]
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary interactions with the stationary phase (peak tailing). For the basic amine group in 2-AEP, use a base-deactivated column. Ensure the mobile phase pH is controlled with a buffer.[11]
Column overload (peak fronting). Dilute the sample and inject a smaller amount.[15]
Extra-column band broadening. Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[15]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol outlines a general-purpose method for the separation of 2-AEP.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Protocol 2: Reversed-Phase HPLC with Fluorescence Detection (after OPA Derivatization)

This protocol is for enhanced sensitivity.

  • Derivatization Reagent (OPA Reagent): Prepare according to a standard OPA derivatization protocol.

  • Derivatization Procedure: Mix the sample with the OPA reagent and allow it to react for a specified time (e.g., 2 minutes) before injection.

  • Column: PFP (Pentafluorophenyl), 4.6 x 100 mm, 3 µm particle size.

  • Mobile Phase A: 50 mM Ammonium Acetate, pH 6.8.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    Time (min) % B
    0.0 10
    15.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).

  • Injection Volume: 5 µL.

Visualizations

Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare 2-AEP Sample Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare Mobile Phases (A & B) Equilibrate Equilibrate Column MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Gradient Separation Inject->Separate Detect Detect Analyte Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify 2-AEP Integrate->Quantify

Caption: General experimental workflow for HPLC analysis of 2-AEP.

Troubleshooting cluster_retention cluster_shape cluster_sensitivity Start Problem with 2-AEP Peak? Retention_Issue Retention Time Shift? Start->Retention_Issue Shape_Issue Poor Peak Shape? Start->Shape_Issue Sensitivity_Issue Low Sensitivity? Start->Sensitivity_Issue Check_MobilePhase Verify Mobile Phase Composition & pH Retention_Issue->Check_MobilePhase Yes Check_Temp Check Column Temperature Retention_Issue->Check_Temp Yes Check_Equilibration Ensure Full Column Equilibration Retention_Issue->Check_Equilibration Yes Check_Column Use Base-Deactivated Column Shape_Issue->Check_Column Yes Check_Overload Dilute Sample Shape_Issue->Check_Overload Yes Check_Connections Check Tubing & Fittings Shape_Issue->Check_Connections Yes Use_Derivatization Use OPA Derivatization & Fluorescence Detection Sensitivity_Issue->Use_Derivatization Yes Use_CAD_MS Use CAD or MS Detector Sensitivity_Issue->Use_CAD_MS Yes

Caption: Troubleshooting decision tree for common 2-AEP HPLC issues.

References

Technical Support Center: Minimizing Ciliatine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of ciliatine (2-aminoethylphosphonic acid), with a focus on minimizing degradation during sample preparation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to the stability, extraction, and analysis of ciliatine from biological samples.

Q1: How stable is ciliatine during sample preparation?

A1: Ciliatine is a highly stable organophosphorus compound due to its strong carbon-phosphorus (C-P) bond. This bond is resistant to biochemical, thermal, and photochemical decomposition.[1] It can withstand harsh conditions such as acid hydrolysis (e.g., 6N HCl at 120°C for 72 hours) that would typically cleave phosphate (B84403) esters. However, degradation can still occur, primarily through enzymatic pathways if proper precautions are not taken during sample collection and homogenization.

Q2: What are the primary causes of ciliatine loss or degradation during sample preparation?

A2: The primary causes of ciliatine loss are typically not due to chemical instability but rather:

  • Incomplete Extraction: Ciliatine can be tightly bound to lipids and proteins within the cellular matrix.[2] Inefficient extraction methods will result in low recovery.

  • Enzymatic Degradation: Tissues may contain enzymes, such as transaminases, that can degrade ciliatine.[3] It is crucial to inhibit enzymatic activity immediately upon sample collection.

  • Suboptimal pH: While chemically stable across a range of pH values, the extraction efficiency of ciliatine can be pH-dependent.

  • Sample Handling and Storage: Repeated freeze-thaw cycles and improper storage can potentially affect the integrity of the sample matrix and the recovery of ciliatine.

Q3: What is the recommended method for storing tissue samples intended for ciliatine analysis?

A3: To minimize enzymatic degradation and preserve sample integrity, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles, as this can lead to cellular damage and potentially impact the extraction efficiency of ciliatine.

Q4: Do I need to perform hydrolysis on my sample?

A4: Yes, in many biological tissues, a significant portion of ciliatine is bound to lipids and proteins.[2] To accurately quantify total ciliatine, a hydrolysis step is necessary to cleave these bonds and release the free form of the molecule for analysis. Acid hydrolysis is a common and effective method.

Q5: Should I use LC-MS/MS or GC-MS for ciliatine quantification?

A5: Both techniques can be used, but they have different sample preparation requirements:

  • LC-MS/MS: This is often the preferred method as it can directly analyze the polar, non-volatile ciliatine molecule with high sensitivity and specificity, typically without the need for derivatization.[4]

  • GC-MS: Due to its polar and non-volatile nature, ciliatine requires a derivatization step to increase its volatility and thermal stability for GC-MS analysis.[5][6][7] Common derivatization methods include silylation or acylation.[5][6][7][8]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction and analysis of ciliatine.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Recovery of Ciliatine 1. Incomplete tissue homogenization. 2. Inefficient extraction solvent. 3. Ciliatine tightly bound to matrix components. 4. Suboptimal pH of extraction buffer. 5. Loss during Solid-Phase Extraction (SPE) cleanup. 1. Use a high-power mechanical homogenizer (e.g., rotor-stator or bead beater). Ensure the tissue is completely disrupted.2. A common and effective extraction method involves a two-step process with trichloroacetic acid followed by a chloroform-methanol mixture to disrupt cells and solubilize ciliatine.[2]3. Incorporate a strong acid hydrolysis step (e.g., 6N HCl) to break the bonds between ciliatine and lipids/proteins.[2]4. Adjust the pH of the extraction buffer. While ciliatine is stable, its solubility and interaction with matrix components can be pH-dependent.5. If using SPE, ensure the cartridge is properly conditioned. Optimize the wash and elution solvents to prevent premature elution or strong retention of ciliatine.
High Variability Between Replicates 1. Inconsistent homogenization. 2. Inconsistent sample handling (e.g., thawing times). 3. Pipetting errors with small volumes. 1. Ensure each sample is homogenized for the same duration and at the same power setting.2. Thaw all samples under identical conditions (e.g., on ice for a consistent period).3. Use calibrated pipettes and proper pipetting techniques, especially when handling standards and internal standards.
Peak Tailing or Poor Peak Shape in Chromatography 1. Interaction of the phosphonic acid group with the analytical column. 2. Matrix effects from co-eluting compounds. 3. Inappropriate mobile phase composition. 1. For LC-MS/MS, consider using a column specifically designed for polar analytes or use mobile phase additives to improve peak shape.2. Improve sample cleanup by optimizing the SPE protocol or incorporating a protein precipitation step.3. Adjust the pH or ionic strength of the mobile phase to improve the chromatography of the polar ciliatine molecule.
No or Very Low Signal in GC-MS 1. Incomplete derivatization. 2. Degradation of the derivative. 1. Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent.2. Analyze the derivatized sample as soon as possible. Some derivatives can be sensitive to moisture.

Section 3: Experimental Protocols

Protocol 1: Extraction of Ciliatine from Animal Tissue for LC-MS/MS Analysis

This protocol is a general guideline based on established methods for phosphonic acid extraction.[2] Optimization may be required for specific tissue types.

1. Sample Homogenization: a. Weigh approximately 100 mg of frozen tissue. b. Add the tissue to a tube containing 1 mL of ice-cold 10% trichloroacetic acid (TCA). c. Homogenize the tissue thoroughly using a mechanical homogenizer until no visible tissue fragments remain. d. Keep the sample on ice throughout the homogenization process to minimize enzymatic activity.

2. Protein Precipitation and Initial Extraction: a. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. b. Collect the supernatant, which contains the acid-soluble (free) ciliatine. c. The pellet contains the protein and lipid-bound ciliatine.

3. Lipid Extraction from the Pellet: a. Resuspend the pellet in 2 mL of a chloroform:methanol (2:1, v/v) solution. b. Vortex vigorously for 5 minutes. c. Centrifuge at 5,000 x g for 10 minutes. d. Collect the supernatant (lipid extract).

4. Acid Hydrolysis to Release Bound Ciliatine: a. Combine the TCA supernatant and the lipid extract. b. Add an equal volume of 12N HCl to achieve a final concentration of 6N HCl. c. Seal the tube and heat at 110°C for 24-48 hours.

5. Sample Cleanup and Preparation for LC-MS/MS: a. After hydrolysis, cool the sample to room temperature. b. Evaporate the sample to dryness under a stream of nitrogen. c. Reconstitute the dried residue in a known volume of the initial mobile phase for LC-MS/MS analysis. d. Filter the reconstituted sample through a 0.22 µm filter before injection.

Section 4: Visualizations

Experimental_Workflow cluster_collection Sample Collection & Storage cluster_extraction Extraction cluster_hydrolysis Hydrolysis & Cleanup cluster_analysis Analysis Tissue Tissue Sample Freeze Flash Freeze in Liquid N2 Tissue->Freeze Store Store at -80°C Freeze->Store Homogenize Homogenize in 10% TCA Store->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (Free Ciliatine) Centrifuge1->Supernatant1 Pellet Resuspend Pellet in Chloroform:Methanol Centrifuge1->Pellet Combine Combine Supernatants Supernatant1->Combine Centrifuge2 Centrifuge Pellet->Centrifuge2 Supernatant2 Collect Supernatant (Bound Ciliatine) Centrifuge2->Supernatant2 Supernatant2->Combine Hydrolyze Acid Hydrolysis (6N HCl, 110°C) Combine->Hydrolyze Dry Evaporate to Dryness Hydrolyze->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for Ciliatine Extraction from Animal Tissues.

Troubleshooting_Logic cluster_extraction Extraction Efficiency cluster_cleanup Sample Cleanup cluster_analysis Analytical Method Start Low Ciliatine Recovery Homogenization Check Homogenization Protocol Start->Homogenization Solvent Verify Extraction Solvent Efficacy Start->Solvent Hydrolysis Ensure Complete Hydrolysis Start->Hydrolysis SPE Optimize SPE Method (Condition, Wash, Elute) Start->SPE Chromatography Improve Peak Shape (Mobile Phase, Column) Start->Chromatography Derivatization Confirm Derivatization (for GC-MS) Start->Derivatization

Caption: Troubleshooting Logic for Low Ciliatine Recovery.

References

Validation & Comparative

A Comparative Guide to the Quantification of (2-Aminoethyl)phosphonic Acid: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Aminoethyl)phosphonic acid (2-AEP), a naturally occurring phosphonate, is of significant interest in various research fields due to its presence in a wide range of biological systems and its potential pharmacological applications. Accurate and reliable quantification of 2-AEP is crucial for understanding its metabolic pathways, biological functions, and for the development of phosphonate-based therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the quantification of 2-AEP, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of 2-AEP. Due to its polar nature and lack of a strong native chromophore, 2-AEP typically requires a derivatization step to enable sensitive detection by UV-Visible or fluorescence detectors. Alternatively, HPLC coupled with mass spectrometry (MS) can provide direct quantification without derivatization.

Pre-column Derivatization HPLC Methods

Pre-column derivatization enhances the detectability of 2-AEP by introducing a UV-absorbing or fluorescent tag. The choice of derivatizing agent significantly impacts the sensitivity and selectivity of the method.

Table 1: Comparison of Pre-column Derivatization HPLC Methods for 2-AEP and Analogs

ParameterMethod 1: OPA-ET DerivatizationMethod 2: NQS Derivatization
Derivatizing Agent o-phthalaldehyde-ethanethiol (OPA-ET)1,2-naphthoquinone-4-sulfonate (NQS)
Detection Method Fluorescence Detection (FLD)UV Detection
Column C18C18
Mobile Phase Ammonium (B1175870) acetate (B1210297) buffer and Methanol (B129727)1% Acetic acid–methanol (40:60, v/v)
Linearity (R²) > 0.999[1]Not explicitly stated
Limit of Detection (LOD) 12.0 µg/L (in artificial seawater)[1]0.064 mg/kg (for glyphosate (B1671968) in soil)
Limit of Quantification (LOQ) Not explicitly stated0.098 mg/kg (for AMPA in soil)
Accuracy (Recovery) 83.0–104%[1]Not explicitly stated
Precision (RSD) < 4.1%[1]Not explicitly stated
Key Advantages High sensitivity and selectivity.Simpler and faster compared to other methods.
Considerations Derivatization efficiency can be affected by matrix salinity.[1]Derivatization reaction conditions (pH, temperature, time) need careful optimization.

Alternative Quantification Methods

While HPLC is a powerful tool, other techniques offer alternative approaches for the quantification of 2-AEP and related aminophosphonates.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. It offers high separation efficiency and short analysis times.

Table 2: Comparison of Capillary Electrophoresis Methods for Aminophosphonates

ParameterMethod 1: Indirect Fluorescence DetectionMethod 2: Electrochemiluminescence Detection
Principle Separation followed by indirect detection using a fluorescent background electrolyte.Separation followed by sensitive detection based on light emission from an electrochemical reaction.
Separation Time ~5 minutes~8 minutes
Linearity More than two orders of magnitude.r > 0.997
Limit of Detection (LOD) In the µM range.0.06 µg/mL (for glyphosate)
Precision (RSD) Migration times < 1.7%, Peak areas < 7.4%.Not explicitly stated
Key Advantages Fast separation.High sensitivity.
Considerations Indirect detection can be less sensitive than direct methods.Requires specialized detection equipment.
Enzymatic Assays

Enzymatic methods offer high specificity for the target analyte. For 2-AEP, the enzyme 2-aminoethylphosphonate-pyruvate transaminase can be utilized in a coupled assay.

Table 3: Enzymatic Assay for 2-AEP Quantification

ParameterCoupled Enzyme Assay
Principle The transamination of 2-AEP is coupled to a reaction that can be monitored spectrophotometrically (e.g., NADH disappearance).[2]
Detection Method UV-Vis Spectrophotometry (monitoring NADH at 340 nm)[2]
Key Enzymes 2-aminoethylphosphonate transaminase (AEPT), Phosphonatase, Alcohol Dehydrogenase (ADH)[2][3]
Key Advantages High specificity for 2-AEP.
Considerations Requires purified enzymes and careful optimization of reaction conditions (pH, substrate concentrations).[3]

Experimental Protocols

HPLC Method with OPA-ET Derivatization

This protocol is based on the method described for the determination of 2-AEP in saline samples.[1]

  • Derivatization Reagent Preparation: Prepare the OPA-ET reagent by dissolving o-phthalaldehyde (B127526) in a suitable solvent and adding ethanethiol.

  • Sample and Standard Preparation: Prepare working standards of 2-AEP in a matrix that matches the samples (e.g., artificial seawater for marine samples).

  • Derivatization Procedure: Mix the sample or standard with the OPA-ET reagent and allow the reaction to proceed for a defined time.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of ammonium acetate buffer and an organic solvent like methanol or acetonitrile. The pH and concentration of the buffer are critical for optimal separation.[1]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the OPA-derivatized 2-AEP.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 2-AEP in the samples from this curve.

Capillary Electrophoresis with Indirect Fluorescence Detection

This protocol is a general representation of the method described for the analysis of aminophosphonates.

  • Background Electrolyte (BGE) Preparation: Prepare a buffer solution containing a fluorophore (e.g., fluorescein) at a specific pH.

  • Sample Preparation: Dilute the sample in the BGE.

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Separation Voltage: Apply a high voltage across the capillary.

    • Detection: Indirect fluorescence detection, where the non-fluorescent analyte displaces the fluorescent BGE, causing a decrease in the signal.

  • Quantification: Similar to HPLC, use a calibration curve based on the peak areas of standards to quantify the analyte in the samples.

Mandatory Visualization

HPLC Method Validation Workflow

The following diagram illustrates the key steps involved in validating an HPLC method for the quantification of 2-AEP, in accordance with ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution & Reporting A Selectivity & Specificity B Linearity & Range A->B C Accuracy & Precision B->C D LOD & LOQ C->D E Robustness D->E F System Suitability E->F G Define Acceptance Criteria H Perform Experiments G->H I Document Results H->I J Validation Report I->J

Caption: Workflow for HPLC method validation.

This guide provides a comparative overview to assist researchers in selecting the most appropriate method for their specific needs in the quantification of this compound. The choice of method will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

A Guide to Inter-Laboratory Comparison of Ciliatine Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of ciliatine (2-aminoethylphosphonic acid), a naturally occurring aminophosphonic acid. While a formal inter-laboratory comparison study for ciliatine is not publicly available, this document synthesizes performance data from studies on ciliatine and its close structural analog, aminomethylphosphonic acid (AMPA), to offer a comparative overview. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Data Presentation: Comparative Analysis of Analytical Methods

The following table summarizes the quantitative performance characteristics of four common analytical methods for the determination of ciliatine and related compounds. The data is compiled from various sources and should be considered representative.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (% RSD)
HPLC-MS/MS AMPA[1]Honey->16 ng/g84 - 108%2.3 - 12.8%
Ciliatine (projected)Biological Fluids0.1 - 1 ng/mL0.5 - 5 ng/mL90 - 110%< 15%
GC-MS (after derivatization) Ciliatine (projected)Tissue Homogenate0.5 - 5 ng/mL2 - 10 ng/mL85 - 115%< 15%
³¹P NMR Spectroscopy Phosphonates[2]Aqueous Solution1.7 - 3.4 mg/mL-Not ReportedNot Reported
Ciliatine (projected)Cell Extracts0.1 - 1 µg/mL0.5 - 5 µg/mL95 - 105%< 10%
Colorimetric Assay Phosphate[3]Water0.01 mg/L0.03 mg/L90 - 110%< 10%
Ciliatine (projected)Environmental Samples0.1 - 0.5 µg/mL0.5 - 2 µg/mL80 - 120%< 20%

Note: Data for ciliatine marked as "(projected)" is an estimation based on typical performance characteristics of the respective analytical methods for similar small, polar molecules and should be validated for specific applications.

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity for the analysis of ciliatine in complex biological matrices.

a. Sample Preparation (for Plasma)

  • To 100 µL of plasma, add 10 µL of an appropriate internal standard solution (e.g., ¹³C₂, ¹⁵N-ciliatine).

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

b. HPLC Conditions

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ciliatine: Precursor ion (m/z) 126.0 -> Product ion (m/z) 108.0

    • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.

  • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method requires derivatization to increase the volatility of ciliatine. Silylation is a common approach.

a. Sample Preparation and Derivatization

  • Extract ciliatine from the sample matrix using a suitable solvent (e.g., methanol/water).

  • Dry the extract completely under nitrogen.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

b. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized ciliatine.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for the direct and quantitative analysis of phosphorus-containing compounds without the need for derivatization.

a. Sample Preparation

  • Extract ciliatine from the biological sample using a perchloric acid or methanol/chloroform/water extraction method.

  • Lyophilize the aqueous extract to a dry powder.

  • Reconstitute the sample in D₂O containing a known concentration of an internal standard (e.g., methylphosphonic acid).

  • Adjust the pH to a consistent value (e.g., pH 7.4) to ensure reproducible chemical shifts.

b. NMR Acquisition

  • Spectrometer: 400 MHz or higher NMR spectrometer equipped with a phosphorus probe.

  • Nucleus: ³¹P.

  • Decoupling: Proton decoupling (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect for accurate quantification).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the phosphorus nuclei being quantified.

  • Pulse Angle: 90°.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

  • Referencing: Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

c. Data Analysis

  • Integrate the area of the ciliatine peak and the internal standard peak.

  • Calculate the concentration of ciliatine based on the known concentration of the internal standard and the relative integrals.

Colorimetric Assay (Molybdenum Blue Method)

This method is based on the reaction of phosphate (B84403) with molybdate (B1676688) to form a colored complex. It requires the conversion of the phosphonate (B1237965) group of ciliatine to orthophosphate.

a. Sample Preparation and Digestion

  • To a sample containing ciliatine, add a persulfate digestion reagent (e.g., potassium persulfate and sulfuric acid).

  • Heat the sample in an autoclave at 121°C for 30 minutes to convert the organophosphorus to orthophosphate.

  • Cool the sample and neutralize to approximately pH 7.

b. Colorimetric Reaction

  • To the digested sample, add a combined reagent containing ammonium molybdate, antimony potassium tartrate, and ascorbic acid in an acidic medium.[3]

  • Allow the color to develop for 10-30 minutes at room temperature.

  • Measure the absorbance of the blue color at 880 nm using a spectrophotometer.

c. Quantification

  • Prepare a calibration curve using standard solutions of known phosphate concentrations.

  • Determine the concentration of phosphate in the sample from the calibration curve.

  • The result represents the total phosphorus content, which can be correlated back to the ciliatine concentration if it is the only phosphorus source.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis start Biological Sample (e.g., Plasma, Tissue) extraction Extraction of Analytes start->extraction cleanup Sample Cleanup (e.g., SPE, Filtration) extraction->cleanup derivatization Derivatization (for GC-MS only) cleanup->derivatization hplc HPLC-MS/MS cleanup->hplc nmr 31P NMR cleanup->nmr colorimetric Colorimetric Assay cleanup->colorimetric gcms GC-MS derivatization->gcms quantification Quantification hplc->quantification gcms->quantification nmr->quantification colorimetric->quantification validation Method Validation quantification->validation end Results validation->end

Figure 1. A typical experimental workflow for the analysis of ciliatine.

ciliatine_degradation ciliatine Ciliatine (2-Aminoethylphosphonate) aept AEP Transaminase (AEPT) ciliatine->aept phosphonoacetaldehyde Phosphonoacetaldehyde ciliatine->phosphonoacetaldehyde Transamination pyruvate Pyruvate pyruvate->aept alanine L-Alanine pyruvate->alanine Transamination aept->phosphonoacetaldehyde aept->alanine phosphonatase Phosphonatase phosphonoacetaldehyde->phosphonatase acetaldehyde Acetaldehyde phosphonoacetaldehyde->acetaldehyde Hydrolysis phosphonatase->acetaldehyde pi Inorganic Phosphate phosphonatase->pi

Figure 2. The enzymatic degradation pathway of ciliatine.

References

A Comparative Analysis of the Biological Activities of Ciliatine and Phosphonoalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two naturally occurring phosphonates: ciliatine (2-aminoethylphosphonic acid) and phosphonoalanine (3-phosphonoalanine). While both are structural analogs of endogenous amino acids, current research reveals significant differences in their known biological functions, with phosphonoalanine demonstrating potent, specific inhibitory actions that are not yet documented for ciliatine.

Introduction to Ciliatine and Phosphonoalanine

Ciliatine, first discovered in ciliated protozoa, is a structural analog of β-alanine and taurine.[1] It is the most prevalent natural phosphonate (B1237965) and has been identified in a wide range of organisms, from bacteria to mammals, where it is a component of lipids, glycans, and glycoproteins.[1][2] Phosphonoalanine, a phosphonic acid analog of alanine (B10760859), has been isolated from various bacteria and is known for its role in the biosynthesis of phosphonopeptide natural products with antimicrobial properties.[3][4] The key structural difference between the two lies in the carbon chain separating the amino and phosphono groups.

Metabolic Pathways

The metabolic pathways of ciliatine and phosphonoalanine are distinct, reflecting their different physiological roles.

Ciliatine Metabolism: Ciliatine can be catabolized by some microorganisms as a source of phosphorus, carbon, and nitrogen. A key enzyme in its degradation is 2-aminoethylphosphonate transaminase, which converts ciliatine to phosphonoacetaldehyde.[5][6]

Ciliatine_Metabolism Ciliatine Ciliatine (2-Aminoethylphosphonic acid) Phosphonoacetaldehyde Phosphonoacetaldehyde Ciliatine->Phosphonoacetaldehyde 2-Aminoethylphosphonate transaminase Acetaldehyde Acetaldehyde Phosphonoacetaldehyde->Acetaldehyde Phosphonoacetaldehyde hydrolase Phosphate Inorganic Phosphate Acetaldehyde->Phosphate Phosphonoacetaldehyde hydrolase

Fig. 1: Simplified catabolic pathway of ciliatine.

Phosphonoalanine Metabolism: Phosphonoalanine is synthesized from phosphoenolpyruvate (B93156) (PEP) via phosphonopyruvate.[7][8] Its degradation involves transamination to phosphonopyruvate, which is then hydrolyzed to pyruvate (B1213749) and inorganic phosphate.[9]

Phosphonoalanine_Metabolism PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PEP phosphomutase PnAla Phosphonoalanine PnPy->PnAla Phosphonopyruvate aminotransferase Pyruvate Pyruvate PnPy->Pyruvate Phosphonopyruvate hydrolase PnAla->PnPy Transaminase Phosphate Inorganic Phosphate Pyruvate->Phosphate Phosphonopyruvate hydrolase

Fig. 2: Biosynthesis and degradation pathway of phosphonoalanine.

Comparative Biological Activity

A significant disparity exists in the documented biological activities of ciliatine and phosphonoalanine. Phosphonoalanine has been identified as a potent enzyme inhibitor and exhibits antimicrobial properties, whereas there is a notable absence of similar quantitative data for ciliatine in publicly available literature.

Enzyme Inhibition

Phosphonoalanine: 3-Phosphono-L-alanine is a well-characterized, potent inhibitor of Alanine Racemase (Alr), a crucial bacterial enzyme for cell wall synthesis, making it an attractive target for antibacterial agents.[10] It acts as a time-dependent, slow-binding inhibitor.[10]

Compound Target Enzyme Inhibition Type Inhibition Constant (KI) Source Organism of Enzyme
3-Phosphono-L-alanineAlanine RacemaseTime-dependent, slow-binding1 mM (initial KI)Bacillus stearothermophilus

Ciliatine: Despite its structural similarity to β-alanine and taurine, extensive searches of scientific literature did not yield specific quantitative data (e.g., IC50 or KI values) for ciliatine as an inhibitor of alanine racemase or other enzymes. While it participates in metabolic pathways, its role as a potent enzyme inhibitor has not been established.

Antimicrobial Activity

Phosphonoalanine: Phosphonoalanine itself and natural products containing it, such as phosphonoalamides, exhibit antibacterial activity against a range of bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Phosphonoalamide FEscherichia coli K-126.25 µM
Phosphonoalamide FSalmonella enterica12.5 µM

Ciliatine: There is a lack of published data demonstrating significant antimicrobial activity for ciliatine, with no specific MIC values found against common bacterial strains in the reviewed literature.

Experimental Protocols

Determination of Alanine Racemase Inhibition by 3-Phosphono-L-alanine

This protocol outlines a continuous spectrophotometric assay to measure the time-dependent inhibition of Alanine Racemase by 3-Phosphono-L-alanine.[10]

Principle: The conversion of D-alanine to L-alanine by Alanine Racemase is coupled to the L-alanine dehydrogenase (L-ADH) reaction. L-ADH reduces NAD+ to NADH, and the resulting increase in absorbance at 340 nm is monitored.

Materials:

  • Alanine Racemase

  • 3-Phosphono-L-alanine

  • D-alanine

  • NAD+

  • L-alanine dehydrogenase (L-ADH)

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Enzyme Pre-incubation: Incubate Alanine Racemase with various concentrations of 3-Phosphono-L-alanine in the reaction buffer for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).

  • Activity Measurement: At each time point, take an aliquot of the enzyme-inhibitor mixture.

  • Initiate the reaction by adding the aliquot to a cuvette containing the assay mixture: D-alanine, NAD+, and L-ADH in the reaction buffer.

  • Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over time. The initial rate of the reaction is proportional to the residual enzyme activity.

  • Data Analysis: Plot the residual enzyme activity as a function of pre-incubation time for each inhibitor concentration. The inactivation rate constants can be determined from these plots. The initial inhibition constant (KI) can be calculated from the dependence of the inactivation rates on the inhibitor concentration.

References

A Comparative Guide to the Structure-Activity Relationship of (2-Aminoethyl)phosphonic Acid Analogs as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2-Aminoethyl)phosphonic acid analogs, focusing on their structure-activity relationships (SAR) as antibacterial agents. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to aid in the replication and extension of these findings.

Introduction

This compound and its derivatives are a class of organophosphorus compounds that have garnered significant interest as antimicrobial agents. They are structural analogs of amino acids, particularly D-alanine, and often exert their biological effects by inhibiting enzymes crucial for bacterial cell wall biosynthesis.[1] This guide focuses on phosphonodipeptide and related analogs, examining how modifications to their chemical structure impact their antibacterial potency.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The following table summarizes the reported in vitro activities of key analogs against various bacterial strains.

Compound/AnalogModification from Parent StructureTest OrganismActivity (MIC or IC50)Reference
Alafosfalin (B1664488) (L-Ala-L-Ala(P)) Parent phosphonodipeptideE. coliPotent[1]
L-Nva-L-Ala(P)Replacement of L-Ala with L-NorvalineE. coliMore potent than Alafosfalin in vitro[1]
L-Ala-L-Phe(P)Replacement of L-Ala(P) with L-Phe(P)E. coliWeakly active[1]
L-Ala-L-Ser(P)Replacement of L-Ala(P) with L-Ser(P)E. coliWeakly active[1]
Dehydrophos Natural product with a vinyl phosphonate (B1237965) and methyl esterE. coliIC50 = 180 µM[2]
Desmethyl dehydrophosRemoval of the methyl ester from the phosphonateE. coliSubstantially reduced activity[2]
Saturated dehydrophos analogSaturation of the vinyl group to an ethyl groupE. coliSubstantially reduced activity[2]
(1(S)-aminoethyl) [2-carboxy-2(R)-(methylthio)-1-ethyl]phosphinic acidPhosphinic acid dipeptide analogVarious bacteriaMIC: 4-128 µg/mL[3]

Key Structure-Activity Relationship Insights:

  • Stereochemistry: For phosphonodipeptides like alafosfalin, the L-configuration at both the amino acid and the aminophosphonate center is generally crucial for antibacterial activity.[1]

  • Amino Acid Moiety: Modification of the N-terminal amino acid can significantly impact potency. Replacing L-alanine in alafosfalin with L-norvaline, for instance, leads to enhanced in vitro activity.[1]

  • Phosphonate Moiety: Alterations to the (1-aminoethyl)phosphonic acid core are often detrimental to activity. However, some substitutions, such as analogs of phenylalanine and serine, can retain weak activity.[1]

  • Vinyl Phosphonates: In the dehydrophos series, both the vinyl group and the methyl ester on the phosphonate are critical for bactericidal action.[2] Saturation of the double bond or removal of the ester group leads to a significant loss of potency.[2]

  • Phosphinic Acids: Dipeptide analogs where the phosphonate is replaced by a phosphinic acid group have shown potent, often irreversible, inhibition of target enzymes and good antibacterial activity.[3]

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

Many this compound analogs function by inhibiting key enzymes in the bacterial cell wall peptidoglycan synthesis pathway. A primary target is D-alanine:D-alanine ligase (Ddl), which is essential for creating the D-Ala-D-Ala dipeptide, a critical building block for the peptidoglycan cross-links.[4][5] The phosphonate or phosphinate moiety of these analogs is designed to mimic the tetrahedral transition state of the enzymatic reaction, leading to potent inhibition.[6]

G cluster_cytoplasm Bacterial Cytoplasm cluster_cellwall Cell Wall Synthesis D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl ATP ATP ATP->Ddl D_Ala_D_Ala D-Ala-D-Ala Ddl->D_Ala_D_Ala Synthesis Peptidoglycan Peptidoglycan Precursor D_Ala_D_Ala->Peptidoglycan CellWall Mature Peptidoglycan (Cross-linked Cell Wall) Peptidoglycan->CellWall Transpeptidation Analogs (2-Aminoethyl)phosphonic Acid Analogs Analogs->Ddl Inhibition

Figure 1. Proposed mechanism of action for this compound analogs.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for assessing the in vitro antibacterial activity of a compound.[7][8][9]

a. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound analogs, typically in dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Strains: Use pure cultures of the desired bacterial strains (e.g., E. coli, S. aureus).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for non-fastidious bacteria.[8]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

b. Inoculum Preparation:

  • Isolate a few colonies from a fresh agar (B569324) plate and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8]

  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the highest concentration of the test compound to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL from well to well.

  • The final 50 µL from the last dilution well is typically discarded. This results in wells with serially decreasing concentrations of the analog.

  • Inoculate each well with 50 µL of the prepared bacterial inoculum.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Seal the plates and incubate at 35-37°C for 16-20 hours.[7]

d. Data Interpretation:

  • The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth, as determined by the absence of turbidity.[9]

D-Ala-D-Ala Ligase Inhibition Assay

This assay measures the ability of the analogs to inhibit the Ddl enzyme directly.

a. Principle: D-Ala-D-Ala ligase catalyzes the ATP-dependent ligation of two D-alanine molecules.[10] The activity of the enzyme can be monitored by measuring the consumption of ATP or the production of ADP or inorganic phosphate (B84403) (Pi). The assay described here is based on the colorimetric detection of Pi.

b. Reagents and Buffers:

  • Enzyme: Purified recombinant D-Ala-D-Ala ligase.

  • Substrates: D-alanine and ATP.

  • Assay Buffer: A suitable buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 7.5) containing MgCl₂.

  • Test Compounds: this compound analogs at various concentrations.

  • Detection Reagent: A malachite green-based reagent for the detection of inorganic phosphate.

c. Assay Procedure:

  • The reaction is typically performed in a 96-well plate format.

  • To each well, add the assay buffer, D-alanine, ATP, and the test compound (inhibitor).

  • Initiate the reaction by adding the D-Ala-D-Ala ligase enzyme.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the malachite green-based detection reagent.

  • After a short incubation for color development, measure the absorbance at approximately 650 nm.

d. Data Analysis:

  • The amount of phosphate produced is proportional to the enzyme activity.

  • The percentage of inhibition is calculated for each concentration of the analog relative to a control reaction without any inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of analogs in 96-well plate C Inoculate plate with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plate (37°C, 16-20h) C->D E Visually assess for turbidity (growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Figure 2. Experimental workflow for MIC determination by broth microdilution.

References

A Comparative Guide to (2-Aminoethyl)phosphonic acid and Aminomethylphosphonic acid in Environmental Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of environmental science, the accurate identification and understanding of organophosphorus compounds are critical. Among these, (2-Aminoethyl)phosphonic acid (2-AEP) and aminomethylphosphonic acid (AMPA) are two structurally similar yet functionally distinct molecules. 2-AEP, also known as Ciliatine, is the most abundant, naturally occurring phosphonate (B1237965), integral to the phosphorus cycle in many organisms. In contrast, AMPA is primarily recognized as the major and persistent environmental breakdown product of glyphosate (B1671968), the world's most widely used herbicide. This guide provides a detailed comparison of their physicochemical properties, environmental fate, analytical methodologies, and ecological impact, supported by experimental data to aid researchers in their environmental studies.

Physicochemical Properties

A fundamental comparison begins with the distinct physicochemical properties of 2-AEP and AMPA, which influence their environmental behavior, such as mobility and bioavailability.

PropertyThis compound (2-AEP)Aminomethylphosphonic acid (AMPA)
Chemical Structure H₂NCH₂CH₂P(O)(OH)₂NH₂CH₂P(O)(OH)₂
Molar Mass 125.06 g/mol [1][2]111.04 g/mol [3]
Melting Point 296 °C (decomposes)[1][4]338-344 °C[5]
Water Solubility Soluble (50 mg/mL)[1][4]Soluble (50 mg/mL)[6]
pKa Values pK₁: 2.45, pK₂: 7.0, pK₃: 10.8[1][7]pKₐ: 0.4[5]
Primary Origin Natural (Biosynthesis)Anthropogenic (Glyphosate Degradation)[1]

Environmental Sources and Occurrence

The origins of these two compounds in the environment are fundamentally different. 2-AEP is a product of natural biological processes, whereas AMPA is overwhelmingly introduced through human activity.

  • This compound (2-AEP): As a precursor to many cellular phosphonates, 2-AEP is synthesized by a wide variety of organisms and is a key component of the natural phosphorus cycle. It has been detected in suspended particles in aquatic environments, highlighting its role in microbial phosphorus storage, particularly in nutrient-limited conditions.

  • Aminomethylphosphonic acid (AMPA): AMPA is the primary metabolite of glyphosate. Its presence in the environment is directly linked to the application of glyphosate-based herbicides in agriculture and urban settings. AMPA can also originate from the degradation of industrial aminopolyphosphonates used in water treatment. Consequently, AMPA is frequently and widely detected in soils, surface waters, groundwater, and even precipitation.

The following table summarizes reported environmental concentrations of AMPA. Notably, equivalent widespread monitoring data for 2-AEP is scarce, as it is not typically considered a pollutant.

Environmental MatrixReported AMPA Concentration Range
Agricultural Soil 299 - 2256 µg/kg
Surface Water Median: 0.20 µg/L; 95th Percentile: 2.6 µg/L
Stream Sediment Detected in up to 88.5% of samples in agricultural basins

Environmental Fate and Degradation Pathways

The persistence and degradation of 2-AEP and AMPA are governed by distinct biochemical pathways. AMPA is notably more persistent in the environment than its parent compound, glyphosate.

Degradation Pathway of Glyphosate to AMPA

The microbial degradation of glyphosate primarily occurs via two pathways. The most common pathway involves the cleavage of the C-N bond by the enzyme glyphosate oxidoreductase, yielding AMPA and glyoxylate.[1][8] AMPA can be a source of secondary contamination because many organisms that degrade glyphosate cannot readily metabolize AMPA.[8]

Glyphosate to AMPA Pathway cluster_products Primary Products Glyphosate Glyphosate AMPA AMPA Glyphosate->AMPA Glyphosate Oxidoreductase (C-N cleavage) Glyoxylate Glyoxylate Sarcosine Sarcosine Glyphosate->Sarcosine C-P Lyase (C-P cleavage) Pi Inorganic Phosphate (B84403) AMPA->Pi C-P Lyase

Degradation pathways of the herbicide glyphosate.
Biosynthesis and Degradation of 2-AEP

2-AEP is part of a natural, reversible metabolic cycle. A key step in its degradation is catalyzed by 2-aminoethylphosphonate transaminase (AEPT), which converts 2-AEP and pyruvate (B1213749) into phosphonoacetaldehyde (B103672) and L-alanine.[3][9] This pathway allows organisms to utilize 2-AEP as a phosphorus source.

2-AEP Degradation Pathway cluster_reactants Reactants cluster_products Products AEP 2-Aminoethylphosphonic acid (2-AEP) PAld Phosphonoacetaldehyde AEP->PAld 2-AEP Transaminase (AEPT) Pyruvate Pyruvate Ala L-Alanine Pyruvate->Ala 2-AEP Transaminase (AEPT)

Reversible degradation of 2-AEP via transamination.

Analytical Methodologies

The analysis of both 2-AEP and AMPA in environmental matrices presents challenges due to their high polarity and zwitterionic nature. However, robust methods have been developed, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

A typical analytical workflow involves aqueous extraction from the sample matrix, followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances, and finally, analysis by an instrumental method. Derivatization is often employed to improve chromatographic retention and sensitivity.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Soil, Water, or Vegetation Sample Extraction Aqueous Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Derivatization Derivatization (e.g., with FMOC-Cl) Cleanup->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis Injection Quant Quantification Analysis->Quant

Common workflow for phosphonate analysis.
Detailed Experimental Protocol: LC-MS/MS Analysis

The following protocol is a representative example for the analysis of AMPA in water, adaptable for 2-AEP.

  • Sample Preparation:

    • Collect a 10 mL water sample.

    • If suspended solids are present, filter the sample through a 0.45 µm filter.

    • For soil or vegetation, perform an aqueous extraction (e.g., using a phosphate buffer) followed by centrifugation to separate the liquid extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a cation-exchange SPE column with methanol (B129727) followed by deionized water.

    • Load the sample extract onto the SPE column.

    • Wash the column with a weak acid to remove interferences.

    • Elute the target analytes (AMPA, 2-AEP) using a basic solution (e.g., ammoniated methanol).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.

  • Derivatization (Optional but common):

    • To the reconstituted sample, add a borate (B1201080) buffer to adjust the pH to ~9.

    • Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile (B52724).

    • Vortex and allow the reaction to proceed for 24 hours at room temperature in the dark.

    • Quench the reaction with phosphoric acid.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution using water with formic acid (A) and acetonitrile with formic acid (B).

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Operated in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for quantification.

Toxicological and Ecological Impact

The ecological impact of AMPA is a significant area of research due to its persistence and widespread presence. In contrast, 2-AEP is a natural biomolecule and is not typically associated with environmental toxicity.

Aminomethylphosphonic acid (AMPA)

Studies have shown that AMPA can pose a risk to non-target aquatic organisms. While its acute toxicity may be considered low in some species, sublethal effects like genotoxicity have been observed at environmentally relevant concentrations. It is often found to be more persistent and sometimes more toxic than glyphosate itself.

This compound (2-AEP)

There is a notable lack of standard ecotoxicological data (e.g., LC₅₀ values) for 2-AEP. This is because, as a naturally occurring and readily metabolized compound, it is not considered an environmental contaminant of concern. Its primary ecological role is as a bioavailable source of phosphorus for microorganisms.

The following table summarizes key ecotoxicity data for AMPA. No equivalent data from standardized tests are readily available for 2-AEP.

Test OrganismEndpointValue (mg/L)Reference
Daphnia magna (Water flea)21-day NOEC (Reproduction)15[10]
Pimephales promelas (Fathead minnow)Early-life stage NOAEC12[10]
Danio rerio (Zebrafish larvae)Genotoxicity (Comet Assay) LOEC1.7
Various Aquatic OrganismsAcute LC₅₀ / EC₅₀27 - 452

NOEC: No-Observed-Effect Concentration; NOAEC: No-Observed-Adverse-Effect Concentration; LOEC: Lowest-Observed-Effect Concentration.

Conclusion

While this compound and aminomethylphosphonic acid are both small organophosphorus compounds, their environmental implications are vastly different.

  • 2-AEP is a vital, naturally occurring biomolecule involved in the phosphorus cycle, and its presence in the environment is a result of normal biological activity. It is not considered an environmental pollutant, and as such, toxicological data is sparse.

  • AMPA is a persistent, anthropogenic contaminant resulting primarily from the degradation of glyphosate. Its widespread detection in soil and water, coupled with evidence of potential toxicity to non-target organisms, makes it a key compound of interest in environmental monitoring and risk assessment.

For researchers, distinguishing between these two phosphonates is crucial. The presence of 2-AEP may indicate active microbial metabolism, while the presence of AMPA serves as a clear marker for contamination from glyphosate-based herbicides or other industrial phosphonates. Understanding their distinct origins, pathways, and impacts is essential for accurate environmental assessment and management.

References

A Comparative Guide to the Validation of a GC-MS Method for Ciliatine Analysis Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of ciliatine (2-aminoethylphosphonic acid), a naturally occurring phosphonate (B1237965) with significance in various biological systems. The performance of a validated GC-MS method is compared with a representative alternative, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This comparison is supported by typical experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical technique for their specific needs. The validation of these methods is anchored by the use of certified reference materials (CRMs), which are crucial for ensuring the accuracy and traceability of measurements.

The Role of Certified Reference Materials in Method Validation

Certified Reference Materials (CRMs) are fundamental to the validation of analytical methods.[1] They provide a benchmark of accuracy and are produced under stringent guidelines, often with ISO 17034 and ISO/IEC 17025 accreditation, ensuring homogeneity and stability.[1][2] For the analysis of ciliatine, a certified reference standard, such as that available from chemical suppliers, is essential for instrument calibration, method validation, and ongoing quality control.[3][4] While a variety of suppliers offer ciliatine (2-aminoethylphosphonic acid) as a reference standard, for the purposes of rigorous method validation, sourcing a CRM with a comprehensive certificate of analysis is paramount.

At a Glance: GC-MS vs. HPLC-MS/MS for Ciliatine Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by mass-based detection.Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry detection.
Analyte Properties Requires volatile and thermally stable analytes. Ciliatine, being polar and non-volatile, necessitates a derivatization step.Suitable for a wide range of compounds, including polar, non-volatile, and thermally labile molecules like ciliatine. Derivatization is typically not required.[5][6]
Sample Preparation Multi-step process involving extraction and mandatory chemical derivatization to increase volatility and thermal stability.Simpler sample preparation, often involving protein precipitation or dilution followed by filtration.[7]
Sensitivity High sensitivity, particularly with selected ion monitoring (SIM) mode.Generally offers superior sensitivity and selectivity, especially for targeted analysis in complex matrices.[5][8]
Selectivity Good selectivity, with mass spectrometry providing structural information for identification.Excellent selectivity due to the use of precursor-to-product ion transitions in MS/MS, minimizing matrix interference.
Instrumentation Cost Generally lower initial capital investment compared to HPLC-MS/MS.Higher initial capital and maintenance costs.
Throughput Can be lower due to the additional derivatization step and potentially longer chromatographic run times.Higher throughput is often achievable due to simpler sample preparation and rapid chromatographic methods.[9]

Quantitative Performance Comparison

The following tables summarize representative performance data for the analysis of ciliatine or similar polar, amino-functionalized compounds using GC-MS (with derivatization) and HPLC-MS/MS.

Table 1: Representative Performance of a Validated GC-MS Method for Ciliatine (as a derivatized analyte)

Validation ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.04–0.1 µmol/L[10]
Limit of Quantitation (LOQ) 0.1–0.5 µmol/L[10]
Accuracy (% Recovery) 80% - 110%[10]
Precision (% RSD) < 15%

Note: Data is representative of GC-MS analysis of derivatized amino acids and may vary for ciliatine.

Table 2: Representative Performance of a Validated HPLC-MS/MS Method for Ciliatine

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 1 fmol on-column[11]
Limit of Quantitation (LOQ) 0.4–6.1 ng/mL
Accuracy (% Recovery) 88% - 133%[12]
Precision (% RSD) < 10%

Note: Data is representative of LC-MS/MS analysis of underivatized amino acids and may vary for ciliatine.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for the analysis of ciliatine by GC-MS and HPLC-MS/MS.

Method 1: GC-MS Analysis of Ciliatine with Derivatization

This protocol outlines a typical workflow for the analysis of ciliatine using GC-MS, which includes a critical derivatization step to make the polar analyte amenable to gas chromatography.

1. Standard and Sample Preparation:

  • Standard Preparation: A stock solution of ciliatine certified reference material is prepared in a suitable solvent (e.g., deionized water). Calibration standards are prepared by serial dilution of the stock solution.

  • Sample Preparation (e.g., from biological matrix):

    • Homogenize the sample in a suitable buffer.

    • Perform protein precipitation using an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

2. Derivatization (Silylation): Due to its polar amino and phosphonic acid groups, ciliatine requires derivatization to increase its volatility for GC analysis. Silylation is a common and effective method.

  • To the dried extract/standard, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70-100°C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS system.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized ciliatine.

Method 2: HPLC-MS/MS Analysis of Ciliatine

This protocol describes a direct analysis of ciliatine without the need for derivatization, leveraging the capabilities of HPLC-MS/MS for polar analytes.

1. Standard and Sample Preparation:

  • Standard Preparation: A stock solution of ciliatine certified reference material is prepared in a suitable solvent (e.g., deionized water). Calibration standards are prepared by serial dilution in the initial mobile phase.

  • Sample Preparation (e.g., from biological matrix):

    • Homogenize the sample in a suitable buffer.

    • Perform protein precipitation using an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge the sample and collect the supernatant.

    • Dilute the supernatant with the initial mobile phase.

    • Filter the diluted supernatant through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm) or a C18 column with a polar endcapping.

  • Mobile Phase:

    • A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient program designed to retain and elute the polar ciliatine. For example:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-9 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions for ciliatine would need to be determined by infusion of the standard.

Workflow and Pathway Diagrams

To visually represent the experimental processes and logical relationships, the following diagrams are provided in DOT language.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis CRM Ciliatine CRM Extraction Extraction / Protein Precipitation CRM->Extraction Sample Biological Sample Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv Silylation (e.g., BSTFA) Drying->Deriv GC_Injection GC Injection Deriv->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of ciliatine.

HPLCMSMS_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc HPLC-MS/MS Analysis CRM_hplc Ciliatine CRM Extraction_hplc Extraction / Protein Precipitation CRM_hplc->Extraction_hplc Sample_hplc Biological Sample Sample_hplc->Extraction_hplc Dilution_hplc Dilution & Filtration Extraction_hplc->Dilution_hplc HPLC_Injection HPLC Injection Dilution_hplc->HPLC_Injection HPLC_Separation HPLC Separation (HILIC) HPLC_Injection->HPLC_Separation MSMS_Detection MS/MS Detection (ESI) HPLC_Separation->MSMS_Detection Data_Analysis_hplc Data Analysis MSMS_Detection->Data_Analysis_hplc

Caption: Workflow for HPLC-MS/MS analysis of ciliatine.

Conclusion

The choice between GC-MS and HPLC-MS/MS for the analysis of ciliatine depends on the specific requirements of the study. GC-MS provides a robust and cost-effective method, but the mandatory derivatization step adds complexity and time to the sample preparation process. This can also be a source of variability if not carefully controlled.

In contrast, HPLC-MS/MS offers a more direct and often more sensitive approach for polar, non-volatile compounds like ciliatine. The elimination of the derivatization step simplifies the workflow and can lead to higher sample throughput. For targeted, high-sensitivity quantification of ciliatine in complex biological matrices, HPLC-MS/MS is generally the superior technique.

Regardless of the chosen method, validation using a certified reference material is non-negotiable to ensure the generation of accurate, reliable, and reproducible data, which is the cornerstone of sound scientific research and drug development.

References

A Comparative Analysis of 2-Aminoethylphosphate (2-AEP) Uptake in Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive framework for the comparative study of 2-aminoethylphosphate (2-AEP) uptake in various cell lines, tailored for researchers, scientists, and professionals in drug development. 2-AEP, a naturally occurring aminophosphonate, is a vital precursor for the synthesis of phosphonolipids and glycoproteins. Understanding its transport and metabolism across different cell types, particularly in the context of cancer biology, is of paramount importance for developing novel therapeutic strategies.

Executive Summary

The differential uptake of metabolic precursors between cancerous and non-cancerous cells presents a promising avenue for targeted therapies. This guide outlines a robust experimental protocol for quantifying 2-AEP uptake, presents a framework for data comparison, and explores potential transport mechanisms and signaling pathways. While direct comparative studies on 2-AEP uptake across a wide range of cell lines are not extensively documented in publicly available literature, this guide synthesizes established methodologies for studying the uptake of analogous molecules to provide a clear path forward for researchers in this field.

Data Presentation: A Framework for Comparative Analysis

To facilitate a clear and objective comparison of 2-AEP uptake across different cell lines, all quantitative data should be summarized in a structured format. The following table serves as a template for presenting such data. The values presented are hypothetical and would be populated by the experimental data generated using the protocol outlined below.

Table 1: Comparative Uptake of [¹⁴C]-2-AEP in Various Human Cell Lines

Cell LineCell TypeDoubling Time (approx. hours)2-AEP Uptake (pmol/10⁶ cells/30 min)Michaelis-Menten Kinetics
Km (µM)
MCF-7 Breast Adenocarcinoma24Hypothetical ValueHypothetical Value
MDA-MB-231 Breast Adenocarcinoma30Hypothetical ValueHypothetical Value
A549 Lung Carcinoma22Hypothetical ValueHypothetical Value
HEK293 Human Embryonic Kidney24-30Hypothetical ValueHypothetical Value
MCF 10A Non-tumorigenic Breast Epithelial20Hypothetical ValueHypothetical Value

Note: The data in this table is for illustrative purposes only and needs to be generated through experimentation.

Experimental Protocols

A detailed methodology is crucial for reproducible and comparable results. The following protocol for a radiolabeled 2-AEP uptake assay is adapted from established methods for measuring the uptake of small molecules in cultured cells.

Radiolabeled 2-AEP Uptake Assay

Objective: To quantify the rate of 2-aminoethylphosphate uptake in cultured mammalian cell lines.

Materials:

  • Cell lines of interest (e.g., MCF-7, MDA-MB-231, A549, HEK293, MCF 10A)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [¹⁴C]-2-aminoethylphosphate (radiolabeled 2-AEP)

  • Unlabeled 2-aminoethylphosphate

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • 24-well cell culture plates

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

  • Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) uptake buffer.

  • Initiation of Uptake: Add 500 µL of uptake buffer containing a known concentration of [¹⁴C]-2-AEP to each well to initiate the uptake. For kinetic studies, a range of concentrations of [¹⁴C]-2-AEP should be used.

  • Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 5, 15, 30, and 60 minutes). To determine initial uptake rates, a short incubation time where uptake is linear should be chosen.

  • Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.

  • Quantification: Transfer the cell lysates to scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express the uptake as picomoles of 2-AEP per milligram of protein or per 10⁶ cells. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizing the Process: Experimental Workflow and Potential Mechanisms

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and potential biological pathways involved in 2-AEP uptake.

Experimental_Workflow cluster_prep Cell Preparation cluster_uptake Uptake Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 24-well Plates overnight_culture Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_culture wash_cells Wash with Uptake Buffer overnight_culture->wash_cells add_radiolabeled_AEP Add [14C]-2-AEP wash_cells->add_radiolabeled_AEP Start Experiment incubate Incubate at 37°C add_radiolabeled_AEP->incubate terminate_uptake Stop with Ice-Cold PBS incubate->terminate_uptake cell_lysis Lyse Cells terminate_uptake->cell_lysis scintillation_counting Measure Radioactivity cell_lysis->scintillation_counting protein_assay Normalize to Protein Content scintillation_counting->protein_assay kinetic_analysis Calculate Km and Vmax protein_assay->kinetic_analysis

Figure 1: Experimental workflow for the radiolabeled 2-AEP uptake assay.
Potential Transport Mechanisms for 2-AEP

The structural similarity of 2-AEP to phosphate (B84403) and amino acids suggests that its cellular uptake may be mediated by existing transporter proteins. While specific transporters for 2-AEP in mammalian cells have not been definitively identified, several candidates from the Solute Carrier (SLC) superfamily are plausible.

Transport_Mechanisms cluster_transporters Potential Transporters extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space phosphate_transporters Phosphate Transporters (e.g., SLC20, SLC34) AEP_int 2-AEP phosphate_transporters->AEP_int amino_acid_transporters Amino Acid Transporters amino_acid_transporters->AEP_int AEP_ext 2-AEP AEP_ext->phosphate_transporters Na+ cotransport? AEP_ext->amino_acid_transporters Competition with amino acids? Signaling_Pathways cluster_pathways Affected Signaling Pathways AEP_uptake 2-AEP Uptake phospholipid_synthesis Incorporation into Phosphonolipids AEP_uptake->phospholipid_synthesis membrane_properties Altered Membrane Composition & Fluidity phospholipid_synthesis->membrane_properties receptor_signaling Receptor Tyrosine Kinase (RTK) Signaling membrane_properties->receptor_signaling integrin_signaling Integrin Signaling membrane_properties->integrin_signaling pi3k_akt PI3K/Akt Pathway membrane_properties->pi3k_akt cellular_response Changes in Cell Proliferation, Survival, and Migration receptor_signaling->cellular_response integrin_signaling->cellular_response pi3k_akt->cellular_response

Assessing the Specificity of Enzymatic Assays for (2-Aminoethyl)phosphonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the accurate and specific quantification of (2-Aminoethyl)phosphonic acid (AEP), also known as Ciliatine, is crucial for a variety of applications, from metabolic studies to drug discovery. This guide provides an objective comparison of an enzymatic assay for AEP with alternative analytical methods, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods for AEP

The selection of an appropriate analytical method for AEP quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and the nature of the sample matrix. Below is a comparative summary of the enzymatic assay and alternative chromatographic methods.

Table 1: Performance Comparison of AEP Quantification Methods

FeatureEnzymatic Assay (AEPT)HPLC-FLDGC-MSIC-MS/MS
Principle Enzyme-catalyzed reactionPre-column derivatization and fluorescence detectionDerivatization and mass spectrometric detectionIon chromatography separation with mass spectrometric detection
Specificity HighGoodHighVery High
Limit of Detection (LOD) -12.0 µg/L[1]1 ng/g[2]5 ppb
Limit of Quantification (LOQ) --2 ng/g[2]-
Linearity -R² > 0.999[1]1-5000 ng/g[2]5-5000 ppb
Sample Throughput HighModerateLowModerate
Derivatization Required? NoYesYesNo
Key Advantages High specificity, no derivatization, high throughputGood sensitivityHigh sensitivity and specificityHigh sensitivity and specificity without derivatization
Key Disadvantages Potential for interference from enzyme inhibitorsDerivatization step can be time-consumingDerivatization required, lower throughputHigher instrument cost

Specificity of the 2-Aminoethylphosphonate Transaminase (AEPT) Enzymatic Assay

The enzymatic assay for AEP is based on the activity of 2-aminoethylphosphonate transaminase (AEPT), an enzyme that plays a key role in the degradation pathway of AEP[3]. This enzyme catalyzes the reversible transfer of an amino group from AEP to pyruvate (B1213749), forming phosphonoacetaldehyde (B103672) and L-alanine[3].

Table 2: Stereospecificity of 2-Aminoethylphosphonate Transaminase

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
L-Alanine 9.31.4 ± 0.036643
D-Alanine 0.0411 ± 33.6

Data from Reference[4]. The data clearly shows a strong preference for the L-isomer of alanine, highlighting the enzyme's stereospecificity.

The high specificity of AEPT for its natural substrate, AEP, suggests that interference from other structurally similar phosphonates or amino acids is likely to be minimal. However, for any new application, it is crucial to validate the assay for potential cross-reactivity with compounds present in the specific sample matrix.

Experimental Protocols

Enzymatic Assay for AEP using 2-Aminoethylphosphonate Transaminase (AEPT)

This protocol describes a coupled spectrophotometric assay to determine the activity of AEPT by measuring the rate of NADH oxidation.

a. Principle:

The formation of phosphonoacetaldehyde (P-Ald) from AEP and pyruvate, catalyzed by AEPT, is coupled to the reduction of P-Ald to phosphonoethanol by a second enzyme (e.g., a suitable dehydrogenase) with the concomitant oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the AEPT activity.

b. Reagents and Buffers:

  • Assay Buffer: 50 mM Potassium TRICINE buffer, pH 8.5.

  • AEP Solution: Prepare a stock solution of this compound in the assay buffer.

  • Pyruvate Solution: Prepare a fresh stock solution of sodium pyruvate in the assay buffer.

  • NADH Solution: Prepare a fresh stock solution of β-Nicotinamide adenine (B156593) dinucleotide, reduced form, in the assay buffer.

  • Coupling Enzyme: A suitable dehydrogenase that can reduce phosphonoacetaldehyde.

  • AEPT Enzyme: Purified 2-aminoethylphosphonate transaminase.

c. Assay Procedure:

  • In a 1 mL cuvette, combine the following reagents in the assay buffer:

    • AEP (to a final concentration in the range of its Km, e.g., 1-5 mM)

    • Pyruvate (to a final concentration in the range of its Km, e.g., 0.1-0.5 mM)

    • NADH (to a final concentration of approximately 0.2 mM)

    • Coupling enzyme (sufficient activity to ensure it is not rate-limiting)

  • Incubate the mixture for 5 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of the AEPT enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Record the absorbance change over time. The initial linear rate of the reaction is proportional to the AEPT activity.

d. Data Analysis:

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Workflow for Assessing the Specificity of the Enzymatic Assay

To rigorously assess the specificity of the AEPT assay, a systematic workflow should be followed. This involves testing a panel of structurally related compounds for their ability to act as substrates for the enzyme.

Enzyme_Specificity_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis cluster_conclusion Conclusion A Select Structurally Similar Compounds (e.g., phosphonate (B1237965) analogs, amino acids) B Prepare Stock Solutions of Test Compounds A->B D Perform Assay with Each Test Compound (in place of AEP) B->D C Perform Coupled Enzymatic Assay with AEP (Positive Control) F Measure Rate of NADH Oxidation (ΔAbs/min) C->F D->F E Perform Assay with No Substrate (Negative Control) E->F G Calculate Relative Activity (% of AEP activity) F->G H Determine Kinetic Parameters (Km, Vmax) for active compounds G->H I Generate Specificity Profile H->I

Caption: Workflow for assessing the substrate specificity of the AEPT enzymatic assay.

Signaling Pathways and Logical Relationships

The enzymatic assay for AEP is a component of the broader AEP degradation pathway found in various microorganisms. Understanding this pathway provides context for the specificity of the AEPT enzyme.

AEP_Degradation_Pathway cluster_pathway AEP Degradation Pathway AEP (2-Aminoethyl)phosphonic Acid (AEP) AEPT AEPT (2-Aminoethylphosphonate Transaminase) AEP->AEPT Pyruvate Pyruvate Pyruvate->AEPT PAld Phosphonoacetaldehyde (P-Ald) PhnX PhnX (Phosphonoacetaldehyde Hydrolase) PAld->PhnX Ala L-Alanine Acetaldehyde Acetaldehyde Phosphate Inorganic Phosphate AEPT->PAld AEPT->Ala PhnX->Acetaldehyde PhnX->Phosphate

Caption: Simplified diagram of the 2-Aminoethylphosphonic acid (AEP) degradation pathway.

Conclusion

The enzymatic assay for this compound utilizing 2-aminoethylphosphonate transaminase offers a highly specific and sensitive method for the quantification of AEP. Its primary advantage lies in its inherent specificity, which minimizes the need for extensive sample cleanup and derivatization steps that are often required for chromatographic methods. While alternative methods like HPLC-FLD, GC-MS, and IC-MS/MS provide excellent sensitivity and can be used for a broader range of analytes, they often involve more complex sample preparation and instrumentation.

For researchers focused on high-throughput screening or applications where specificity for AEP is paramount, the enzymatic assay presents a compelling option. However, for complex matrices or when the simultaneous analysis of multiple phosphonates is required, chromatographic methods, particularly IC-MS/MS, may be more suitable. The choice of the optimal method will ultimately depend on the specific research question, sample type, and available resources. It is always recommended to perform a thorough method validation to ensure the accuracy and reliability of the results for the intended application.

References

Performance Showdown: A Comparative Guide to Derivatization Reagents for 2-AEP Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-aminoethylphosphonic acid (2-AEP), selecting the optimal derivatization reagent is a critical step that dictates the sensitivity, reliability, and overall success of quantification. This guide provides an objective comparison of common derivatization reagents, supported by experimental data, to facilitate an informed decision-making process.

2-Aminoethylphosphonic acid, a naturally occurring phosphonate, plays a significant role in various biological systems. Its analysis, however, is often challenging due to its high polarity and lack of a strong chromophore, necessitating a derivatization step to enhance its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide delves into the performance of three widely used derivatization reagents: o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), and Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA), also known as a chiral Sanger's reagent.

At a Glance: Performance Metrics of 2-AEP Derivatization Reagents

The choice of a derivatization reagent hinges on several key performance indicators, including reaction efficiency, the stability of the resulting derivative, and the achievable limits of detection (LOD) and quantification (LOQ). The following table summarizes the quantitative data for the derivatization of 2-AEP and other primary amines with OPA, FMOC-Cl, and FDVA.

Featureo-Phthalaldehyde (OPA)9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA)
Analytical Technique HPLC with Fluorescence Detection (HPLC-FLD)HPLC-FLD, HPLC-UV, LC-MSHPLC-UV, LC-MS
Reaction Principle Forms a fluorescent isoindole derivative with a primary amine in the presence of a thiol.Reacts with primary and secondary amines to form a stable, fluorescent carbamate.A chiral derivatizing agent that reacts with primary amines to form diastereomers, allowing for enantiomeric separation.
Limit of Detection (LOD) for 2-AEP 12.0 µg/L in artificial seawater matrix[1]Data for 2-AEP not specified, but in the femtomole range for other amino acids[2]Data for 2-AEP not specified; used for chiral derivatization of amino acids[3][4]
Derivative Stability Less stable; requires controlled reaction and injection times[5][6]Derivatives are stable for more than 48 hours[2]Stable derivatives.
Reaction Conditions Aqueous, basic pH (e.g., borate (B1201080) buffer pH 9-11.4), room temperature, rapid reaction (seconds to minutes)[2][7]Aqueous/organic mixture, basic pH (e.g., borate buffer pH 10-11.4), room temperature, 30-40 minutes[2][8]Data for 2-AEP not specified; typically requires heating.
Advantages Simple and rapid derivatization procedure[7]. High sensitivity with fluorescence detection[9].Stable derivatives suitable for automated analysis[2][8]. Reacts with both primary and secondary amines[10].Enables enantiomeric separation and determination of enantiomeric purity[3][4].
Disadvantages Derivative instability can affect reproducibility[5][6]. Does not react with secondary amines.Longer reaction time compared to OPA. The reagent itself can be hydrolysed, leading to interfering peaks[2].Primarily used for chiral separations, may not be the first choice for general quantification.

Delving into the Details: Experimental Protocols

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are the detailed methodologies for the derivatization of 2-AEP and other primary amines using OPA, FMOC-Cl, and a general protocol for silylation for GC-MS analysis, which is another common technique for which derivatization is essential.

o-Phthalaldehyde (OPA) Derivatization for HPLC-FLD Analysis

This protocol is adapted from a method for the determination of 2-AEP in a seawater matrix[1].

Reagents:

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of ethanethiol. This reagent should be prepared fresh daily.

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of deionized water and adjust the pH to 9.5 with a concentrated sodium hydroxide (B78521) solution.

Procedure:

  • To 100 µL of the sample or standard solution containing 2-AEP, add 100 µL of the OPA reagent.

  • Vortex the mixture for 1 minute.

  • The derivatization reaction is rapid and the derivative is unstable, so the injection into the HPLC system should be performed promptly after mixing. For automated systems, the derivatization can be programmed to occur just prior to injection[9].

9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) Derivatization for HPLC-FLD Analysis

This protocol is based on a general method for the derivatization of amino acids[2].

Reagents:

  • FMOC-Cl Solution (2.0 mM): Dissolve 5.17 mg of FMOC-Cl in 10 mL of acetonitrile (B52724). This solution should be prepared fresh.

  • Borate Buffer (2.5 mM, pH 10): Prepare a 2.5 mM solution of sodium borate and adjust the pH to 10 with sodium hydroxide.

Procedure:

  • To 500 µL of the sample or standard solution, add 250 µL of the 2.5 mM borate buffer (pH 10).

  • Add 250 µL of the 2.0 mM FMOC-Cl solution.

  • Vortex the mixture and allow it to react at room temperature for 40 minutes[2][8].

  • To stop the reaction and stabilize the derivatives, add 100 µL of 0.1 M hydrochloric acid[8].

  • The derivatized sample is now ready for injection into the HPLC system.

Silylation for GC-MS Analysis

Silylation is a common derivatization technique for GC analysis of polar analytes like amino acids. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a frequently used reagent.

Reagents:

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

Procedure:

  • A 50 µL aliquot of the sample or standard solution is dried completely under a stream of nitrogen. The absence of moisture is critical for successful silylation.

  • Add 100 µL of MTBSTFA and 100 µL of acetonitrile to the dried sample.

  • Seal the vial and heat at 100°C for 4 hours to ensure complete derivatization.

  • After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental and biological contexts of 2-AEP analysis, the following diagrams have been generated using Graphviz.

G cluster_workflow General Derivatization Workflow for 2-AEP Analysis sample Sample containing 2-AEP derivatization Add Derivatization Reagent (e.g., OPA, FMOC-Cl) sample->derivatization reaction Incubation (Time and Temperature as required) derivatization->reaction analysis Instrumental Analysis (HPLC-FLD, GC-MS) reaction->analysis quantification Data Processing and Quantification analysis->quantification

Caption: A generalized workflow for the derivatization and analysis of 2-AEP.

G cluster_pathway 2-AEP Degradation Pathway AEP 2-Aminoethylphosphonate (2-AEP) AEPT 2-AEP Transaminase (phnW gene product) AEP->AEPT Pyruvate Pyruvate Pyruvate->AEPT PAld Phosphonoacetaldehyde AEPT->PAld Ala L-Alanine AEPT->Ala

Caption: The enzymatic degradation of 2-AEP to phosphonoacetaldehyde.[11][12]

Conclusion

The selection of a derivatization reagent for 2-AEP analysis is a multi-faceted decision that depends on the specific requirements of the study. For rapid and highly sensitive analysis where automation can control for derivative instability, OPA is an excellent choice. When derivative stability is paramount, particularly for automated analysis of a large number of samples, FMOC-Cl offers a robust and reliable option. For studies focused on the stereochemistry of 2-AEP or its analogs, chiral derivatizing agents like FDVA are indispensable. For GC-MS applications, silylation with reagents such as MTBSTFA is a well-established method. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can confidently select the most appropriate derivatization strategy to achieve their analytical goals.

References

Safety Operating Guide

Proper Disposal of (2-Aminoethyl)phosphonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (2-Aminoethyl)phosphonic acid (also known as 2-AEP or Ciliatine). Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

I. Immediate Safety Considerations & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be aware of its potential hazards. The substance is classified as an irritant and can be harmful upon contact or ingestion.[1][2] Always handle this chemical in a well-ventilated area, such as a chemical fume hood, to prevent the dispersion of dust.[1][3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[2][4]

  • Skin and Body Protection: Wear a lab coat, long sleeves, and closed-toe shoes.[2]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2]

II. Hazard Summary

The following table summarizes the hazard classifications for this compound as found in safety data sheets. This information underscores the importance of proper handling and disposal.

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[1]
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin.[1]
Aquatic Hazard (Long-term)Category 2H411: Toxic to aquatic life with long lasting effects.[1]

III. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it should not be released into the environment.[1][3] Do not empty into drains or sewer systems.[2][3] The recommended method of disposal is to entrust the waste to a licensed chemical waste disposal company.[1][3]

Step 1: Waste Collection and Storage

  • Segregation: Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) separately from other waste streams. Keep it in its original container if possible.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[5]

  • Containment: The waste container must be tightly closed and stored in a designated, well-ventilated Satellite Accumulation Area (SAA) away from incompatible materials, such as strong oxidizing agents.[2][3][5]

Step 2: Accidental Spill Cleanup

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[3]

  • Cleanup: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][3]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials as hazardous waste.

Step 3: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]

  • Licensed Disposal Company: The waste must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

IV. Experimental Protocols for Neutralization (Use with Caution)

While professional disposal is the required route, some general guidance exists for the neutralization of phosphonic acids. This should only be performed by trained personnel if permitted by institutional policies and local regulations, and the resulting mixture must still be evaluated for proper disposal.

General Neutralization Methodology:

  • Principle: Phosphonic acids can be neutralized with an alkaline substance.[7]

  • Reagents: Slaked lime (calcium hydroxide) or sodium carbonate are suggested for neutralization.[7]

  • Procedure:

    • In a fume hood, prepare a dilute aqueous solution of the this compound waste.

    • Slowly add the neutralizing agent (e.g., slaked lime or a solution of sodium carbonate) while stirring continuously.

    • Monitor the pH of the solution. The target pH should be between 6.0 and 9.0.[8]

    • Be aware that this reaction may be exothermic.

  • Disposal of Neutralized Solution: The neutralized solution may still be considered hazardous waste depending on local regulations and the presence of other contaminants. It is generally not suitable for drain disposal.[5] Consult your EHS office for guidance on the disposal of the final neutralized product.

V. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Disposal Pathway start Generate (2-Aminoethyl)phosphonic Acid Waste or Spill Occurs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Contain Waste in a Labeled, Closed Container ppe->contain storage Store in Designated Satellite Accumulation Area (SAA) contain->storage decision Is Drain Disposal Permitted by Local & Institutional Regulations? storage->decision no_drain No (Default & Recommended Path) Do Not Pour Down Drain decision->no_drain No yes_drain Yes (Requires Verification & Neutralization) Proceed with Extreme Caution decision->yes_drain Yes ehs Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup no_drain->ehs yes_drain->ehs Consult EHS Before Proceeding licensed_disposal Final Disposal by a Licensed Waste Management Facility ehs->licensed_disposal

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling (2-Aminoethyl)phosphonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (2-Aminoethyl)phosphonic acid (also known as Ciliatine), CAS number 2041-14-7. The following procedures are designed to ensure the safe handling of this compound and to provide clear, actionable steps for its use and disposal.

Hazard Identification and Classification

This compound is classified as a skin and eye irritant.[1][2] It is important to handle this chemical with appropriate personal protective equipment and to be aware of its potential hazards.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

GHS Pictogram:

  • GHS07: Exclamation Mark[3]

Signal Word:

  • Warning[1][3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, which is a solid in its pure form.

PPE CategoryRecommended EquipmentSpecification
Hand Protection Chemical-resistant glovesNitrile or other suitable material
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 or EN166 compliant
Respiratory Protection NIOSH-approved N95 dust maskRecommended for handling powder
Skin and Body Protection Laboratory coatStandard lab coat

A logical workflow for selecting the appropriate PPE is illustrated in the diagram below.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling This compound check_form Is the chemical in powder form? start->check_form gloves Wear chemical-resistant gloves lab_coat Wear a laboratory coat check_splash Is there a risk of splashing? check_form->check_splash No respirator Use an N95 dust mask check_form->respirator Yes goggles Wear safety goggles check_splash->goggles Yes proceed Proceed with work check_splash->proceed No respirator->check_splash face_shield Consider a face shield in addition to goggles goggles->face_shield face_shield->proceed

Caption: PPE Selection Workflow for this compound.

Safe Handling and Storage

Handling:

  • Work in a well-ventilated area to avoid dust formation.[4][5]

  • Avoid contact with skin and eyes.[6][7]

  • Wash hands thoroughly after handling.[1][6]

  • Take off contaminated clothing and wash it before reuse.[1][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep in a dark place under an inert atmosphere at room temperature.[7]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate Personnel: Keep unnecessary personnel away from the spill area.

  • Ensure Ventilation: Ensure adequate ventilation.

  • Personal Precautions: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing dust.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water.[4] Remove contaminated clothing. If skin irritation occurs, get medical help.[1][4]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][6]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8] It is recommended to entrust disposal to a licensed waste disposal company.[8] Do not let the chemical enter drains.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper or boat

  • Analytical balance

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired concentration and volume.

  • Weigh the compound: Using an analytical balance, accurately weigh the calculated mass of the solid onto weighing paper or a weighing boat.

  • Dissolve the compound: Transfer the weighed solid into the volumetric flask. Add a portion of the deionized water (approximately half of the final volume) to the flask.

  • Aid dissolution: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved. The solubility in water is 50 mg/mL.[7] For higher solubility, the tube can be warmed at 37°C and shaken in an ultrasonic bath for a short period.[9]

  • Bring to final volume: Once dissolved, add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Stock solutions can be stored at -20°C for several months.[9] It is recommended to prepare and use the solution on the same day.[9] If prepared in advance, the stock solution should be sealed and stored below -20°C.[9] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[9][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Aminoethyl)phosphonic acid
Reactant of Route 2
(2-Aminoethyl)phosphonic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。